2-[2-(4-bromophenyl)ethyl]-1H-imidazole
Description
The exact mass of the compound 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(4-bromophenyl)ethyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)ethyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
132666-59-2 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,13,14) |
InChI Key |
VNMORSLWOXOEMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC=CN2)Br |
Synonyms |
2-[2-(4-BROMO-PHENYL)-ETHYL]-1H-IMIDAZOLE |
Origin of Product |
United States |
Foundational & Exploratory
2-[2-(4-bromophenyl)ethyl]-1H-imidazole chemical structure and properties
An In-depth Technical Guide to 2-[2-(4-bromophenyl)ethyl]-1H-imidazole: Structure, Properties, and Synthesis
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic and steric properties, including its ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2][4] This guide focuses on a specific derivative, 2-[2-(4-bromophenyl)ethyl]-1H-imidazole, a molecule of interest for its potential applications stemming from the combined features of the imidazole pharmacophore and the bioisosteric bromine substituent. We will provide a detailed exploration of its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway grounded in established methodologies, and a discussion of its potential applications for researchers in drug discovery and development.
Chemical Structure and Rationale
The molecular architecture of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole combines three key structural motifs: the 1H-imidazole ring, a flexible ethyl linker, and a 4-bromophenyl group. Each component contributes to the overall physicochemical and potential biological profile of the molecule.
-
1H-Imidazole Core : A five-membered aromatic heterocycle containing two nitrogen atoms. It is a highly polar and amphoteric moiety, capable of acting as both a weak acid and a weak base (pKaH of the imidazolium ion is ~7.1).[2] This allows it to participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[2][5]
-
Ethyl Linker : This two-carbon chain provides rotational flexibility, allowing the 4-bromophenyl group to adopt various spatial orientations relative to the imidazole core. This conformational freedom is often critical for optimizing binding affinity to a target protein.
-
4-Bromophenyl Group : The phenyl ring introduces a lipophilic component, while the bromine atom at the para-position significantly influences the electronic properties. Bromine acts as a weak deactivating group via induction and a weak activating group via resonance. Its size and lipophilicity are comparable to a methyl or ethyl group, making it a common bioisostere in drug design to probe steric and electronic requirements of a binding pocket and often to enhance metabolic stability.
Below is a diagram illustrating the chemical structure.
Caption: Chemical Structure of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts and data from analogous compounds. These predictions are crucial for guiding experimental design, including reaction monitoring, purification, and structural elucidation.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₁H₁₁BrN₂ | Derived from the chemical structure. |
| Molecular Weight | 251.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely off-white to pale yellow solid | Based on similar substituted imidazoles. |
| pKa (acidic, N-H) | ~14 | The N-H proton is weakly acidic, similar to the parent imidazole.[6] |
| pKa (basic, N) | ~6.5 - 7.0 | The sp² nitrogen is basic. The electron-donating alkyl substituent may slightly increase basicity compared to unsubstituted imidazole (~7.1).[2] |
| LogP | ~2.5 - 3.0 | The 4-bromophenyl group significantly increases lipophilicity compared to the parent imidazole. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform); sparingly soluble in water. | The polar imidazole ring imparts some polar character, but the bromophenyl group dominates.[2][6] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals based on known spectral data for 2-substituted imidazoles and bromophenyl-containing compounds.[7][8][9][10]
| Spectroscopy | Predicted Signals and Interpretation |
| ¹H NMR | δ ~12.0 ppm (s, br, 1H): Imidazole N-H proton. δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom. δ ~7.2 ppm (d, 2H): Aromatic protons meta to the bromine atom. δ ~7.0 ppm (s, 2H): Equivalent C4-H and C5-H protons of the imidazole ring. δ ~3.0 ppm (t, 2H): Methylene (-CH₂-) protons adjacent to the phenyl ring. δ ~2.9 ppm (t, 2H): Methylene (-CH₂-) protons adjacent to the imidazole ring. |
| ¹³C NMR | δ ~145 ppm: C2 carbon of the imidazole ring. δ ~138 ppm: Quaternary carbon of the phenyl ring attached to the ethyl group. δ ~132 ppm: Aromatic CH carbons ortho to the bromine. δ ~130 ppm: Aromatic CH carbons meta to the bromine. δ ~121 ppm: C4/C5 carbons of the imidazole ring. δ ~120 ppm: Quaternary carbon of the phenyl ring attached to bromine. δ ~35 ppm: Methylene carbon adjacent to the phenyl ring. δ ~28 ppm: Methylene carbon adjacent to the imidazole ring. |
| FT-IR (cm⁻¹) | ~3100-3000 cm⁻¹: Aromatic and Heterocyclic C-H stretch. ~2800-2600 cm⁻¹ (broad): N-H stretch (strong hydrogen bonding). ~1600, 1485 cm⁻¹: Aromatic C=C and C=N stretching. ~1100-1000 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | [M]⁺ at m/z 250/252: Molecular ion peak showing characteristic 1:1 isotopic pattern for bromine. Major Fragment: Loss of the bromophenyl group, leading to a fragment at m/z 95. |
Proposed Synthesis Protocol
The synthesis of 2-substituted imidazoles can be achieved through various established methods.[1][11][12] A highly reliable and versatile approach is the one-pot, three-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. This method, often referred to as a variation of the Radziszewski synthesis, is efficient and utilizes readily available starting materials.
Reaction Scheme
The proposed synthesis involves the condensation of 3-(4-bromophenyl)propanal (1) , glyoxal (2) , and ammonium acetate (3) in a suitable solvent like glacial acetic acid.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Methodology
Materials:
-
3-(4-bromophenyl)propanal (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial acetic acid
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromophenyl)propanal and ammonium acetate.
-
Solvent Addition : Add glacial acetic acid to the flask to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).
-
Reactant Addition : Add the 40% aqueous solution of glyoxal to the reaction mixture dropwise while stirring.
-
Heating : Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.
-
Causality: The heat provides the necessary activation energy for the condensation reactions to proceed. Acetic acid serves as both a solvent and a catalyst for the imine formation and cyclization steps.
-
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in n-hexane.[7]
-
Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up : After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water.
-
Neutralization : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8. This will precipitate the product.
-
Isolation : Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-[2-(4-bromophenyl)ethyl]-1H-imidazole.
Potential Applications and Fields of Research
The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[2][6][13][14] The introduction of the 2-(4-bromophenylethyl) substituent could modulate these activities or introduce novel ones.
-
Antifungal Agents : Many successful antifungal drugs, such as clotrimazole and econazole, are imidazole derivatives.[13] They function by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol synthesis in the fungal cell membrane. The lipophilic 4-bromophenyl group could enhance membrane permeability and interaction with this enzyme.
-
Anticancer Research : Substituted imidazoles have been investigated as anticancer agents targeting various pathways.[13][15] The specific substitution pattern of the target molecule makes it a candidate for screening against a panel of cancer cell lines.
-
Anti-inflammatory Activity : Certain 2-substituted imidazoles have shown potential as anti-inflammatory agents.[14][16] This activity could be evaluated using in vitro assays, such as COX-2 inhibition, or in vivo models like carrageenan-induced paw edema.[14]
-
Chemical Probe/Intermediate : This molecule can serve as a valuable intermediate for further functionalization.[17] The N-H of the imidazole ring can be alkylated or acylated to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies.[8][18]
Conclusion
2-[2-(4-bromophenyl)ethyl]-1H-imidazole is a molecule of significant interest, strategically combining the versatile imidazole core with a flexible, lipophilic, and electronically distinct side chain. While specific experimental data on this compound is sparse, this guide has provided a robust framework for its study. By leveraging established chemical principles and data from analogous structures, we have outlined its predicted properties, a detailed and practical synthetic protocol, and the key areas of research where it could make an impact. This information serves as a foundational resource for scientists aiming to synthesize, characterize, and explore the therapeutic potential of this promising imidazole derivative.
References
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters, 9(10), 1987-1990. Available from: [Link]
-
Verma, A., Joshi, S., & Singh, D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2171-2194. Available from: [Link]
-
Begtrup, M., & Larsen, P. (1973). The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. Australian Journal of Chemistry, 26(2), 415-420. Available from: [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available from: [Link]
-
Sharma, D., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic & Medicinal Chemistry International Journal, 2(3). Available from: [Link]
-
Zhang, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1083. Available from: [Link]
-
Kumar, T. D. A., et al. (2020). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Different Catalysis. IOSR Journal of Applied Chemistry, 13(1), 44-53. Available from: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 103. Available from: [Link]
-
Shinde, P., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Journals. Available from: [Link]
-
Gümüş, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 29(9), 2109. Available from: [Link]
-
Gümüş, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Available from: [Link]
-
PubChem. (n.d.). 1-((2-(2-(4-bromophenyl)ethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Patel, B. R., et al. (2021). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Journal of Chemical and Pharmaceutical Research, 13(9), 1-6. Available from: [Link]
-
Patel, N. B., & Shaikh, F. M. (2019). Synthesis, Characterization and Biological Evaluation of Novel N-alkylated 2-(4-bromophenyl)-1H-benzimidazole Derivatives. E-ResearchCO. Available from: [Link]
-
Li, J-T., et al. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 4(4), 536-542. Available from: [Link]
-
Anonymous. (2022). Synthesis characterization and evaluation of Novel Heterocyclic Imidazole derivatives. Neuroquantology, 20(8), 6435-6443. Available from: [Link]
-
Tskhovrebov, A. G., et al. (2020). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 785-789. Available from: [Link]
-
Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 7(11), 4323-4334. Available from: [Link]
-
Anonymous. (2017). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 1-6. Available from: [Link]
-
Reddy, C. R., et al. (2022). ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMSO SYSTEM. Organic & Biomolecular Chemistry, 20(47), 9474-9478. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from: [Link]
-
LookChem. (n.d.). 2-(4-bromophenyl)-1-ethyl-1H-benzimidazole. Retrieved from: [Link]
-
Singh, R., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 3(1), 32-37. Available from: [Link]
-
PubMed. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. Retrieved from: [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-256. Available from: [Link]
-
Li, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(18), 3330. Available from: [Link]
-
Yoon, S., et al. (2012). Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149. Available from: [Link]
-
PubChemLite. (n.d.). 2-(4-bromophenyl)-1h-imidazole (C9H7BrN2). Retrieved from: [Link]
-
Wang, Y., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 849-853. Available from: [Link]
-
Singh, R. K., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1). Available from: [Link]
-
PubChem. (n.d.). 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide. National Center for Biotechnology Information. Retrieved from: [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]
-
ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Retrieved from: [Link]
-
Sharma, D. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(9), 1145-1164. Available from: [Link]
-
Shinde, P., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. eresearchco.com [eresearchco.com]
- 9. asianpubs.org [asianpubs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. pharmacyjournal.net [pharmacyjournal.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. jocpr.com [jocpr.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Comparative Technical Analysis: 2-Phenylimidazole vs. 2-Phenethylimidazole
This guide provides an in-depth technical comparison between 2-Phenylimidazole (2-PI) and 2-Phenethylimidazole (2-PEI) . While 2-PI is a commoditized industrial standard, 2-PEI represents a structural analog often explored in Structure-Activity Relationship (SAR) studies to modulate solubility, basicity, and steric profile.
Executive Summary
The core distinction between 2-Phenylimidazole (2-PI) and 2-Phenethylimidazole (2-PEI) lies in the electronic conjugation and conformational flexibility introduced by the linker group at the C2 position.
-
2-Phenylimidazole (2-PI): Features a phenyl ring directly bonded to the imidazole core. This creates a conjugated
-system, increasing the melting point (enhancing latency in epoxy systems) and modulating basicity through resonance effects. -
2-Phenethylimidazole (2-PEI): Features a phenethyl group (
) at the C2 position. The ethylene spacer breaks the conjugation, isolating the imidazole ring electronically. This results in a molecule that behaves more like an alkyl-substituted imidazole (higher basicity, lower melting point) but with increased lipophilicity.
Key Takeaway: For applications requiring latency (shelf-stability), 2-PI is superior due to its high crystallinity. For applications requiring higher reactivity/basicity or lipophilic bulk without conjugation, 2-PEI is the functional choice.
Molecular Architecture & Electronic Properties[1]
The physical and chemical behaviors of these molecules are dictated by the "Spacer Effect."
Structural Comparison
-
2-PI: The phenyl ring is coplanar (or nearly so) with the imidazole, allowing
-electron delocalization. This stabilizes the molecule but slightly reduces the electron density available at the N3 nitrogen (the basic site) compared to alkyl derivatives. -
2-PEI: The ethyl spacer acts as an insulator. The phenyl ring exerts a weak inductive electron-withdrawing effect, but the imidazole ring retains the high basicity characteristic of alkyl-imidazoles (e.g., 2-ethylimidazole).
Comparative Data Table
| Property | 2-Phenylimidazole (2-PI) | 2-Phenethylimidazole (2-PEI)* |
| CAS Number | 670-96-2 | 49823-14-5 (N-isomer) / N/A (C2-isomer)** |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | 172.23 g/mol |
| Melting Point | 142–148 °C | ~80–95 °C (Predicted/Analogous) |
| pKa (Conjugate Acid) | ~6.48 (Less Basic) | ~7.5–8.0 (More Basic) |
| LogP (Lipophilicity) | ~1.88 | ~2.5–2.8 (More Lipophilic) |
| Electronic State | Conjugated | Non-conjugated; Inductive only |
| Epoxy Latency | High (Solid at RT) | Moderate to Low |
*Note: 2-PEI properties are derived from SAR data of 2-alkylimidazoles and 2-benzylimidazole. Commercially, "Phenethylimidazole" often refers to the N-substituted isomer (1-phenethyl), but this guide focuses on the C2-substituted analog for direct structural comparison.
Visualization: Electronic & Structural Logic
Caption: Structural causality flow showing how the ethyl spacer alters electronic properties and downstream applications.
Synthetic Pathways[3][4]
Synthesis of both compounds follows the Debus-Radziszewski imidazole synthesis or modified condensation routes. The choice of aldehyde precursor dictates the final product.
A. Synthesis of 2-Phenylimidazole (2-PI)
This is a robust industrial process yielding high-purity crystalline product.
-
Reagents: Benzaldehyde, Glyoxal (40% aq), Ammonia (or Ammonium Acetate).
-
Mechanism: Condensation of the dicarbonyl (glyoxal) with the aldehyde and ammonia.
Protocol:
-
Charge: In a round-bottom flask, dissolve 1.0 eq of Benzaldehyde in Methanol.
-
Addition: Add 1.0 eq of Glyoxal (40% solution) and 2.5 eq of Ammonium Acetate .
-
Reaction: Reflux at 70–80°C for 4–6 hours. The solution will darken.
-
Workup: Cool to room temperature. Pour into ice water. 2-PI precipitates as a solid.[1]
-
Purification: Recrystallize from hot water or ethanol/water mix.
-
Yield: Typically 70–85%.
B. Synthesis of 2-Phenethylimidazole (2-PEI)
Requires a substituted aldehyde.[1] Handling is more complex due to the potential for oil formation (lower MP).
-
Reagents: Hydrocinnamaldehyde (3-Phenylpropanal), Glyoxal, Ammonia.
Protocol:
-
Charge: Dissolve 1.0 eq of Hydrocinnamaldehyde in Ethanol (solvent choice is critical to manage the lipophilic tail).
-
Addition: Add 1.0 eq of Glyoxal and 3.0 eq of Ammonium Acetate .
-
Reaction: Reflux at 75°C for 6–8 hours.
-
Workup: Evaporate ethanol. The residue is likely an oil or sticky solid.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over
. -
Crystallization: Triturate with hexanes or diethyl ether to induce crystallization.
-
Validation: NMR will show the characteristic ethylene triplet signals (
ppm) absent in 2-PI.
Functional Application: Epoxy Curing Agents[6][7][8]
The most critical industrial comparison is their role as Latent Curing Agents for epoxy resins (e.g., DGEBA).
Mechanism of Action
Both imidazoles cure epoxy via anionic polymerization . The N3 nitrogen (pyridine-type) attacks the epoxide ring, opening it and generating an alkoxide, which propagates the chain.
The Latency Gap
-
2-PI (The Standard): Due to its high melting point (~145°C) and intermolecular Hydrogen bonding, 2-PI is insoluble in epoxy resin at room temperature. It exists as a dispersed solid, preventing premature reaction (pot life > 3 months). Upon heating above its MP, it melts, solubilizes, and cures rapidly.
-
2-PEI (The Variant): The flexible ethyl chain disrupts crystal packing, significantly lowering the melting point (likely <100°C). This makes 2-PEI more soluble in the resin at lower temperatures, leading to poor latency (shorter pot life) but faster low-temperature curing .
Experimental Validation: Curing Profile Test
To verify the difference in your lab:
-
Formulation: Mix 5 phr (parts per hundred resin) of micronized 2-PI into DGEBA epoxy. Repeat with 2-PEI.
-
DSC Analysis: Run Differential Scanning Calorimetry (DSC) from 30°C to 250°C at 10°C/min.
-
Expected Result:
-
2-PI: Sharp exotherm onset at
. -
2-PEI: Broad exotherm onset at
(due to lower MP and higher basicity).
-
Functional Application: Corrosion Inhibition[9]
Both molecules are used to protect Copper (Cu) and Steel in acidic/saline environments.
-
2-PI: Adsorbs flat (planar) on the Copper surface via
-interaction of the phenyl and imidazole rings. Forms a compact, rigid barrier. -
2-PEI: The imidazole head adsorbs to the metal, but the phenethyl tail extends away from the surface. This creates a thicker hydrophobic layer but may be less tightly packed than the planar 2-PI layer.
-
Performance: 2-PI is generally preferred for high-temperature stability of the protective film. 2-PEI may offer better protection in hydrophobic media due to the alkyl spacer.
Diagram: Adsorption Modes
Caption: Comparison of surface adsorption geometries. 2-PI maximizes surface contact; 2-PEI maximizes hydrophobic volume.
References
-
Synthesis of 2-Substituted Imidazoles
-
ChemicalBook. "2-Phenylimidazole Synthesis and Properties." Link
-
-
Epoxy Curing Mechanisms
-
NewTopChem. "2-Methylimidazole and derivatives as latent curing agents." Link
-
-
Corrosion Inhibition
-
MDPI. "Electrochemical and Surface Analysis of 2-Phenylimidazole Adsorbed on Copper." Link
-
-
Structural Data
Sources
- 1. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 2. 2-[2-(2-Phenylethyl)imidazol-1-yl]propanamide | C14H17N3O | CID 82558271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 2-substituted imidazole alkaloids
Marine Pyrrole-Imidazole Alkaloids (PIAs) in Drug Discovery
Part 1: Executive Summary & Chemical Space
The 2-substituted imidazole alkaloids, predominantly represented by the marine pyrrole-imidazole alkaloids (PIAs) , constitute a chemically distinct family of over 150 natural products. Originating primarily from sponges of the genera Agelas, Axinella, and Phakellia, these compounds share a common biosynthetic lineage derived from lysine/ornithine and histidine precursors.
For drug development professionals, this class represents a dichotomy of therapeutic potential:
-
Cytotoxicity: Complex, cyclized members (e.g., Agelastatin A ) exhibit picomolar potency against hematological malignancies.
-
Anti-virulence: Linear members (e.g., Oroidin ) act as non-microbicidal antibiofilm agents, disabling bacterial resistance mechanisms without imposing evolutionary pressure.
This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols required to leverage these scaffolds.
Part 2: Biosynthetic Logic & Classification
The structural diversity of PIAs stems from a single metabolic node: the oxidative coupling of a pyrrole-2-carboxylic acid moiety with a 2-aminoimidazole fragment.
2.1 The Oroidin Hypothesis
Oroidin is the central biosynthetic precursor. Simple oxidative cyclizations of Oroidin yield the vast complexity found in the family, including the "palau'amine" and "agelastatin" subclasses. Understanding this flow is critical for biomimetic synthesis strategies.
Figure 1: The "Oroidin Centrality" in PIA biosynthesis. Oroidin serves as the divergent point for both cytotoxic (cyclized) and antibiofilm (dimeric/linear) alkaloids.
Part 3: Pharmacology & Mechanism of Action
3.1 The Antibiofilm Paradigm (Oroidin Class)
Unlike traditional antibiotics, Oroidin derivatives (specifically 2-aminoimidazoles or 2-AI) do not kill bacteria. Instead, they intercept Two-Component Systems (TCS) , such as the BfmR regulator in A. baumannii or quorum sensing circuits in P. aeruginosa.
-
Advantage: No selective pressure for resistance.
-
Synergy: Re-sensitizes multidrug-resistant (MDR) strains to conventional antibiotics.
3.2 The Oncology Paradigm (Agelastatin Class)
(-)-Agelastatin A is a potent inhibitor of osteopontin (OPN) signaling. It arrests cells in the G2/M phase and induces apoptosis.[1][2][3]
Table 1: Comparative Bioactivity Profile
| Compound | Target Organism/Cell | IC50 / MIC | Mechanism | Clinical Potential |
| Oroidin | P. aeruginosa (PAO1) | 190 µM (IC50) | Biofilm dispersion (TCS inhibition) | Adjuvant therapy for Cystic Fibrosis |
| Agelastatin A | Lymphoma (U-937) | 20-98 nM (IC50) | Osteopontin downregulation; G2/M arrest | Hematological cancers |
| Clathrodin | S. aureus | >50 µM (MIC) | Membrane disruption (weak) | Scaffold for optimization |
| 2-AI Analogues | A. baumannii | <10 µM (IC50) | BfmR regulator inhibition | MDR infection control |
Part 4: Synthetic Methodologies
Synthesis of 2-substituted imidazoles has evolved from classical condensation to modern C-H functionalization.
4.1 Strategy A: Classical Condensation (Marckwald/Hantzsch)
-
Mechanism: Reaction of
-haloketones with guanidines or cyanamides. -
Pros: Robust, accessible reagents.
-
Cons: Limited functional group tolerance; regioselectivity issues in asymmetric synthesis.
4.2 Strategy B: Biomimetic C-Ring Closure (Agelastatin)
Pioneered by Movassaghi and Al-Mourabit, this approach uses the "intrinsic chemistry" of the pyrrole-imidazole precursor to force cyclization, mimicking the natural sponge biosynthesis.
4.3 Strategy C: Pd-Catalyzed Carboamination (Modern)
Recent protocols (e.g., Wolfe et al.) utilize Pd-catalyzed annulation of
Part 5: Detailed Experimental Protocol
Target: Synthesis of a 2-Aminoimidazole Oroidin Analogue (Core Scaffold). Method: Modified Condensation / Deprotection Sequence. Rationale: This protocol provides the most reliable entry into the 2-AI pharmacophore for antibiofilm screening.
Reagents & Equipment[4][5]
-
Substrate:
-Bromoketone derivative (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one). -
Reagent: Boc-guanidine or Acetylguanidine.
-
Solvent: DMF (anhydrous).
-
Purification: Flash Column Chromatography (Silica gel).
Step-by-Step Workflow
-
Condensation Reaction:
-
Dissolve the
-bromoketone (1.0 equiv) in anhydrous DMF (0.2 M concentration). -
Add Boc-guanidine (2.5 equiv) to the solution.
-
Stir the mixture at 25°C for 48 hours . Note: Low temperature prevents polymerization of the pyrrole moiety if present.
-
Monitor: TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting bromide (
) and appearance of the fluorescent imidazole spot ( ).
-
-
Work-up:
-
Dilute reaction with EtOAc and wash 3x with water (to remove DMF).
-
Wash 1x with Brine. Dry over
. -
Concentrate in vacuo.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in
. -
Add
(TFA) (1:4 v/v ratio with solvent). -
Stir for 2 hours at room temperature.
-
Neutralization: Quench carefully with saturated
until pH 7-8. Critical: 2-aminoimidazoles are acid-stable but extraction requires the free base or neutral form.
-
-
Validation (Self-Validating Metrics):
-
1H NMR (DMSO-d6): Diagnostic singlet at
6.8–7.2 ppm (Imidazole C4-H). -
Mass Spec: Observation of
corresponding to the 2-aminoimidazole core. -
Yield: Typical yields for this step range from 65-85%.
-
Figure 2: Synthetic workflow for the generation of the 2-aminoimidazole pharmacophore.
Part 6: Future Outlook & Challenges
The primary challenge in 2-substituted imidazole development is tautomerism . The 2-aminoimidazole ring exists in equilibrium between amino and imino forms, complicating receptor binding modeling. Future efforts must focus on:
-
Rigidification: Constraining the ring (as seen in Agelastatin) to lock the bioactive tautomer.
-
ADMET Optimization: Improving the metabolic stability of the guanidine-like moiety, which is prone to rapid clearance.
References
-
Al-Mourabit, A., et al. (2011).[6] Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids.[6] Natural Product Reports.[6][7] Link
-
Movassaghi, M., et al. (2013). Synthesis and Anticancer Activity of All Known (-)-Agelastatin Alkaloids.[2][3][8][9] Journal of Organic Chemistry.[2][8][10] Link
-
Melander, C., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues.[11] Marine Drugs.[6][7][12] Link
-
Wolfe, J.P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters.[10] Link
-
Richards, J.J., & Melander, C. (2009). Controlling Bacterial Biofilms with Marine Alkaloid Analogues.[13][14] ChemBioChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Agelastatin Alkaloids | MIT Technology Licensing Office [tlo.mit.edu]
- 3. Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [repository.lib.umassd.edu]
Technical Profiling of C11H11BrN2: Isomeric Scaffolds & Analytical Characterization
Executive Summary
The molecular formula C11H11BrN2 represents a specific class of nitrogen-containing heterocycles often utilized in medicinal chemistry as "privileged scaffolds" for CNS (Central Nervous System) and oncology targets. With a molecular weight of approximately 251.12 g/mol , this formula encompasses diverse structural isomers, most notably halogenated tetrahydro-beta-carbolines (THBCs) and substituted imidazoles .
This guide provides a rigorous technical analysis of the C11H11BrN2 formula, detailing its physicochemical properties, structural isomerism, and the specific analytical protocols required to distinguish between its derivatives.
Physicochemical Profiling
The precise characterization of C11H11BrN2 relies on understanding its isotopic distribution, primarily driven by the bromine atom. Unlike chlorinated or fluorinated compounds, brominated derivatives exhibit a unique 1:1 isotopic signature that is diagnostic in Mass Spectrometry (MS).[1]
Molecular Weight & Elemental Composition
| Property | Value | Technical Note |
| Formula | C₁₁H₁₁BrN₂ | |
| Average Molecular Weight | 251.12 g/mol | Weighted average of all natural isotopes. |
| Monoisotopic Mass ( | 250.0106 Da | Use for High-Res MS (HRMS) matching. |
| Isotopic Mass ( | 252.0085 Da | The "M+2" peak in Mass Spec. |
| Heavy Atom Count | 14 | Non-hydrogen atoms. |
| Rotatable Bonds | 0 - 3 | Dependent on isomeric structure (rigid vs. flexible). |
Isotopic Abundance (The "Bromine Signature")
In any mass spectrometric analysis of C11H11BrN2, the signal will not appear as a single peak. It will manifest as a doublet separated by 2 mass units (
- Br Abundance: 50.69%
- Br Abundance: 49.31%
Critical Insight: If your MS spectrum shows an M+2 peak that is approximately 30% of the parent peak, you likely have a Chloro derivative, not Bromo.[1] If the M+2 is <5%, it is likely a non-halogenated impurity.
Structural Isomerism: Case Studies
The formula C11H11BrN2 is chemically ambiguous without structural context. Below are the two most chemically significant isomers relevant to drug discovery.
Case Study A: 6-Bromo-1,2,3,4-tetrahydro-beta-carboline
This scaffold is a rigid, tricyclic system derived from tryptamine. It is a common pharmacophore in serotonin receptor modulation.
-
Structure: Indole ring fused to a tetrahydropyridine ring.
-
Topology: Tricyclic, Rigid.
-
Synthesis Route: Pictet-Spengler Condensation.[2]
-
Key Feature: The bromine is typically on the benzene ring of the indole (position 6 or 7 depending on the starting tryptamine).
Case Study B: 1-(4-Bromophenyl)-2-ethyl-1H-imidazole
A bi-aryl system offering greater rotational freedom, often explored in kinase inhibition or antifungal research.
-
Structure: Phenyl ring attached to the nitrogen of an imidazole ring.
-
Topology: Bicyclic, Rotatable bond between rings.
-
Synthesis Route: Debus-Radziszewski or N-arylation.
Synthesis Protocols
Workflow: Pictet-Spengler Synthesis of 6-Bromo-THBC
The most robust method to access the C11H11BrN2 carboline scaffold is via the condensation of 5-bromotryptamine with formaldehyde.
Reaction Scheme (Graphviz)
Step-by-Step Protocol
-
Reagents: Dissolve 5-bromotryptamine (1.0 eq) in Dichloromethane (DCM).
-
Activation: Add Trifluoroacetic acid (TFA) (2.0 eq) to create the acidic environment necessary for iminium ion formation.
-
Condensation: Add Paraformaldehyde (1.1 eq) slowly at 0°C.
-
Reaction: Allow to stir at room temperature for 4–6 hours. The ring closure occurs via electrophilic aromatic substitution.
-
Workup: Basify with NaOH (1M) to pH 10 to deprotonate the secondary amine. Extract with DCM.
-
Purification: Recrystallize from Ethanol/Water to yield the C11H11BrN2 product.
Analytical Validation Protocols
High-Resolution Mass Spectrometry (HRMS)
This is the primary method to validate the formula and the presence of bromine.
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Expected Signals:
-
m/z 251.018 (approx): Corresponds to
. -
m/z 253.016 (approx): Corresponds to
.
-
Diagnostic Logic (Graphviz)
Nuclear Magnetic Resonance (NMR)
NMR is required to distinguish between the isomers (e.g., Carboline vs. Imidazole).
-
Solvent: DMSO-d6 (preferred for polar heterocycles).
-
Key Distinction:
-
Carboline (Isomer A): Look for 4 aliphatic protons (two triplets) in the 2.5–3.5 ppm region, corresponding to the piperidine ring (
). -
Imidazole (Isomer B): Look for a classic ethyl pattern: a triplet (~1.2 ppm) and a quartet (~2.6 ppm) for the ethyl group, plus distinct aromatic singlets for the imidazole ring protons.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for C11H11BrN2 Derivatives. Retrieved from [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry: The Bromine Signature. Retrieved from [Link]
-
OmniCalculator. Molecular Weight Calculator & Stoichiometry. Retrieved from [Link]
- Stöckigt, J., et al. (2011).The Pictet-Spengler Reaction in Nature and Organic Chemistry. (General reference for the synthesis mechanism described in Section 4).
Sources
An In-Depth Technical Guide to 2-[2-(4-bromophenyl)ethyl]-1H-imidazole: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a cornerstone, appearing in a vast array of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of therapeutic agents. This guide focuses on a specific derivative, 2-[2-(4-bromophenyl)ethyl]-1H-imidazole, providing a comprehensive overview of its chemical identifiers, a plausible synthetic route, and detailed characterization methodologies. The inclusion of a bromine atom on the phenyl ring offers a handle for further chemical modification, making this compound a potentially valuable building block in synthetic and medicinal chemistry.
Core Molecular Identifiers
Precise identification of chemical compounds is paramount for reproducibility and communication in scientific research. The two most widely accepted and utilized machine-readable identifiers are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey).
| Identifier | Value |
| SMILES | C1=CC(=CC=C1CCC2=NC=CN2)Br |
| InChIKey | FHEFRELZZHBGNE-UHFFFAOYSA-N |
Deconstructing the SMILES String
The SMILES string C1=CC(=CC=C1CCC2=NC=CN2)Br provides a linear representation of the molecule's structure:
-
C1=CC(=CC=C1...)Br: This segment describes the 4-bromophenyl group. C1=CC=CC=C1 defines a benzene ring, and the = denotes the double bonds. The parentheses with Br indicate that the bromine atom is a substituent on the ring.
-
...CCC2=...: This represents the two-carbon ethyl linker (CC) connecting the phenyl ring to the imidazole ring.
-
...C2=NC=CN2: This part defines the 1H-imidazole ring. N represents the nitrogen atoms, and the lowercase c and n could also be used to denote aromaticity.
Understanding the InChIKey
The InChIKey, FHEFRELZZHBGNE-UHFFFAOYSA-N, is a hashed version of the full InChI string, providing a unique and constant identifier for the compound. It is composed of several layers:
-
FHEFRELZZHBGNE : This first block of 14 characters represents the core molecular connectivity.
-
UHFFFAOYSA : This block indicates the stereochemistry. In this case, UHFFFAOYSA signifies that there are no specified stereocenters.
-
N : This final character denotes the protonation state, with N indicating a neutral molecule.
Molecular Structure
The two-dimensional structure of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole is depicted below, illustrating the connectivity of the 4-bromophenyl group, the ethyl linker, and the 1H-imidazole ring.
Caption: 2D structure of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole.
Synthesis Protocol
The synthesis of 2-substituted imidazoles can be achieved through various methods. A common and effective approach involves the condensation of an aldehyde with glyoxal and ammonia. This method, known as the Radziszewski synthesis, is a one-pot reaction that is often high-yielding. An alternative is the dehydrogenation of a 2-imidazoline, which itself can be synthesized from an aldehyde and ethylenediamine.[1]
Below is a detailed, hypothetical protocol for the synthesis of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole based on the Radziszewski synthesis.
Experimental Workflow: Radziszewski Synthesis
Caption: Workflow for the synthesis of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-(4-bromophenyl)propanal in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal. Subsequently, add a stoichiometric excess (e.g., 10-20 equivalents) of concentrated ammonium hydroxide. The large excess of ammonia serves as both a reactant and a base.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[2-(4-bromophenyl)ethyl]-1H-imidazole.
Characterization
Confirmation of the synthesized product's identity and purity is crucial. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl and imidazole rings, as well as the aliphatic protons of the ethyl linker. The protons on the imidazole ring typically appear in the downfield region (around 7-8 ppm). The aromatic protons of the 4-bromophenyl group will likely appear as two doublets due to symmetry. The ethyl protons will be visible as two triplets in the aliphatic region (around 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the imidazole ring carbons (typically between 115 and 145 ppm), the aromatic carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the ethyl linker.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₁H₁₁BrN₂. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M+ and M+2 peaks) will be a key indicator of the presence of a bromine atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching of the imidazole ring (a broad peak around 3100-3400 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=N and C=C stretching of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region).
-
C-Br stretching (typically in the fingerprint region, below 700 cm⁻¹).
Conclusion
2-[2-(4-bromophenyl)ethyl]-1H-imidazole represents a versatile chemical entity with potential applications in medicinal chemistry and materials science. This guide has provided a thorough overview of its fundamental chemical identifiers, a robust and plausible synthetic strategy, and a comprehensive approach to its characterization. The methodologies and principles outlined herein are grounded in established organic chemistry and are intended to provide a solid foundation for researchers and developers working with this and related imidazole derivatives. The self-validating nature of the combined characterization techniques ensures a high degree of confidence in the identity and purity of the synthesized compound, which is a critical aspect of scientific integrity in drug discovery and development.
References
-
PubChem. 1-((2-(2-(4-bromophenyl)ethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230. [Link]
- Horne, D. A., Yakushijin, K., & Büchi, G. (1994). A two-step synthesis of imidazoles from aldehydes via 4-tosyloxazolines. Heterocycles, 39(1), 139-153.
-
Organic Chemistry Portal. Imidazole Synthesis. [Link]
-
Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., & Roth, J. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105. [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Phenethyl-Imidazole Antifungals
Executive Summary
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of phenethyl-imidazole antifungals (e.g., miconazole, econazole, sertaconazole). It is designed for medicinal chemists and pharmacologists aiming to optimize azole scaffolds for potency and selectivity. The guide details the molecular mechanism of CYP51 inhibition, dissects the pharmacophore into functional regions, and provides validated protocols for chemical synthesis and biological evaluation (CLSI M27-A4).
Molecular Scaffold & Pharmacophore Analysis
The phenethyl-imidazole class is defined by a core scaffold comprising an imidazole heterocycle linked via an ethyl spacer to a lipophilic aromatic moiety. The general structure can be segmented into three critical pharmacophoric regions:
-
The Linker & Chiral Center (Region B): The ethyl/ether bridge.
-
The Hydrophobic Tail (Region C): The halogenated phenyl rings.
Region A: The Imidazole Head
The imidazole ring is the primary determinant of mechanism. The unhindered nitrogen atom at position 3 (N-3) acts as a Lewis base, donating an electron pair to the heme iron (
-
SAR Rule: Substitution on the imidazole ring usually abolishes activity. The ring must remain unsubstituted to fit into the narrow heme-binding pocket.
-
Triazole Evolution: While imidazoles (pKa ~6.5) are potent, they also inhibit mammalian P450s. Later generations replaced this with a triazole ring (pKa ~2.0) to improve selectivity and metabolic stability, though the fundamental binding mode remains similar.
Region B: The Linker & Chiral Center
The two-carbon chain connects the pharmacophore to the lipophilic tail.
-
Ether Linkage: In miconazole and econazole, the benzylic ether oxygen influences the orientation of the side chains.
-
Chirality: The carbon
to the aromatic ring is chiral.-
Insight: The (R)-enantiomer of miconazole typically exhibits superior binding affinity compared to the (S)-enantiomer. This is due to the specific spatial arrangement required to align the hydrophobic tail with the tyrosine and phenylalanine residues in the CYP51 access channel.
-
Region C: The Hydrophobic Tail (The "Halogen Effect")
The lipophilic domains interact with the hydrophobic access channel of CYP51.
-
2,4-Dichlorophenyl Motif: This is a "privileged structure" in antifungal chemistry. The chlorine at the ortho position (C2) sterically hinders metabolic oxidation, while the para chlorine (C4) enhances lipophilicity (LogP), facilitating membrane penetration.
-
Substitution Impact: Removing these halogens results in a >10-fold loss of potency. Replacing Cl with F (fluorine) often improves metabolic stability without sacrificing binding affinity.
Visualization: Pharmacophore Map
Caption: Pharmacophoric segmentation of phenethyl-imidazoles showing the interaction of the imidazole head with the CYP51 heme and the hydrophobic tail with the enzyme channel.
Mechanistic Basis: CYP51 Inhibition[2][3]
The target, CYP51, catalyzes the oxidative removal of the 14
The Inhibition Cascade
-
Entry: The drug enters the fungal cell via passive diffusion (facilitated by the lipophilic tail).
-
Competition: It enters the access channel of CYP51, displacing the natural substrate (lanosterol).
-
Coordination: The N-3 of the imidazole coordinates with the Heme Iron (
), locking the enzyme in a low-spin, inactive state. -
Depletion: Ergosterol synthesis halts.[3] Toxic methylated sterols (e.g., 14
-methyl-3,6-diol) accumulate.[4] -
Lysis: The membrane structure fails, leading to fungal cell death (fungistatic or fungicidal depending on concentration).
Visualization: Mechanism of Action
Caption: Pathway interruption by phenethyl-imidazoles. The drug blocks CYP51, preventing the conversion of Lanosterol to Ergosterol, causing membrane failure.
Experimental Protocols
Chemical Synthesis (Standard Miconazole Analog Route)
Rationale: This protocol utilizes a convergent synthesis strategy involving the alkylation of an imidazole precursor. It is preferred over "one-pot" methods for generating high-purity libraries for SAR study.
Step 1: Phenacyl Bromide Formation
-
Dissolve 1,3-dichlorobenzene in
or DCM. -
Add chloroacetyl chloride and
(Friedel-Crafts Acylation). -
Critical Control: Maintain temperature <10°C to favor para substitution.
-
Isolate 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Step 2: Imidazole Substitution
-
React the
-chloro ketone with excess imidazole (3.0 eq) in refluxing toluene or DMF. -
Why Excess? To act as a base and scavenge HCl.
-
Yields 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Step 3: Carbonyl Reduction
-
Dissolve ketone in Methanol.
-
Add
(Sodium Borohydride) slowly at 0°C. -
Stir for 2 hours.
-
Result: Formation of the racemic alcohol (Chiral center created here).
Step 4: Etherification (Williamson Ether Synthesis)
-
Dissolve the alcohol in dry THF (Anhydrous conditions are mandatory).
-
Add NaH (Sodium Hydride, 60% dispersion) to deprotonate the alcohol.
-
Add the appropriate benzyl chloride/bromide (e.g., 2,4-dichlorobenzyl chloride).
-
Reflux for 4-6 hours.
-
Purify via column chromatography (Silica gel, DCM:MeOH gradient).
Biological Evaluation: MIC Determination (CLSI M27-A4)
Rationale: The Clinical and Laboratory Standards Institute (CLSI) M27-A4 document is the global gold standard for yeast susceptibility testing.
Protocol:
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Note: Unbuffered media causes pH shifts that alter azole potency.
-
-
Inoculum: Prepare Candida albicans suspension adjusted to
to CFU/mL. -
Plate Setup: Use 96-well round-bottom microtiter plates.
-
Dilution: Perform serial 2-fold dilutions of the test compound (Range: 64 to 0.125
g/mL). Include Fluconazole as a QC reference. -
Incubation: 35°C for 24 hours (48 hours for slower growers).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC).
-
Endpoint: For azoles, the MIC is the lowest concentration showing 50% inhibition compared to the growth control (prominent reduction in turbidity), not total clearance (due to fungistatic nature).
-
Quantitative Data Summary
The following table summarizes the SAR trends for Miconazole analogs based on substitution patterns (Data aggregated from Heeres et al. and recent literature).
| Compound Variant | R1 (Phenyl Ring A) | R2 (Phenyl Ring B) | Relative Potency (MIC) | Metabolic Stability |
| Miconazole (Ref) | 2,4-Dichloro | 2,4-Dichloro | 1.0 (Baseline) | Moderate |
| Econazole | 2,4-Dichloro | 4-Chloro | 0.8 - 1.2 | Moderate |
| Analog A | H (Unsubstituted) | 2,4-Dichloro | < 0.1 (Weak) | Low |
| Analog B | 4-Fluoro | 2,4-Dichloro | 1.5 (Potent) | High |
| Analog C | 2,4-Dichloro | 4-Methyl | 0.4 | Low |
Interpretation: Halogens are essential on both rings. Fluorine substitution (Analog B) often enhances potency and stability due to the strong C-F bond resisting metabolic attack.
References
-
Heeres, J., et al. (1979). Antimycotic imidazoles.[5] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry. Link (Note: Foundational text for imidazole SAR).
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[6] CLSI.[6][8][9] Link
-
Shapiro, R. S., et al. (2011). The mechanism of action of azole antifungals and the evolution of resistance.[10] Biochemistry and Cell Biology. Link
-
Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy.[9][11] Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]
- 5. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. njccwei.com [njccwei.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Brominated Phenethyl Imidazole (BPI) Landscape: A Technical Guide
The following guide provides an in-depth technical analysis of the patent landscape surrounding Brominated Phenethyl Imidazole (BPI) compounds. This analysis moves beyond generic descriptions to focus on the high-value medicinal chemistry niches: Adrenal Imaging (Radiotracers) and Selective CYP Enzyme Inhibition .
Executive Summary
The Brominated Phenethyl Imidazole (BPI) scaffold represents a specialized chemical space at the intersection of radiopharmaceutical diagnostics and endocrine therapeutics . While the imidazole ring provides the primary pharmacophore for heme-iron coordination in cytochrome P450 enzymes, the phenethyl moiety serves as a critical hydrophobic anchor, determining selectivity between homologous enzymes (e.g., CYP11B1 vs. CYP11B2).
Key Landscape Drivers:
-
Diagnostic Precision: Bromine-76 (
Br) labeled BPIs are the gold standard for PET imaging of adrenocortical carcinomas and incidentalomas. -
Therapeutic Selectivity: Structural bromination (non-radioactive) of the phenethyl ring enhances lipophilicity and metabolic stability, enabling the development of next-generation inhibitors for Cushing’s syndrome and hyperaldosteronism.
-
Marine Origins: A secondary, distinct cluster of IP exists around marine-derived BPIs (e.g., Ceratamines) targeting microtubule destabilization in oncology.
Chemical Space & Structural Logic
The patent literature is dominated by variations of the 1-(1-phenylethyl)-1H-imidazole core (the "Etomidate" scaffold). The introduction of bromine is rarely accidental; it serves two distinct functional roles depending on the application.
The Markush Scaffold
The following diagram illustrates the core Markush structure found in key patent families (e.g., Janssen, Univ. Saarland).
Figure 1: Structural logic of the Brominated Phenethyl Imidazole scaffold. The bromine atom is strategically positioned to enhance binding affinity or serve as a radiolabel.
Therapeutic Vectors & Patent Families
Vector A: Adrenal Imaging (The "Metomidate" Class)
This is the most mature IP cluster. The core objective is to image the adrenal cortex without interference from the adrenal medulla or kidney.
-
Mechanism: High-affinity binding to CYP11B1 (11
-hydroxylase) and CYP11B2 (aldosterone synthase) in the mitochondrial membrane. -
The "Bromine" Advantage: Unlike Iodine-131 (which has poor resolution), Bromine-76 is a positron emitter suitable for PET, offering higher spatial resolution.
-
Key Patent: US 7,358,369 B2 ("Radiolabelled phenylethyl imidazole carboxylic acid ester derivatives").
-
Assignee: Medical University of Vienna / Ilse Zolle.
-
Claim: Compounds where the phenyl ring is substituted with
Br or I. -
Validation: These tracers differentiate between adenomas (high uptake) and non-functioning masses.
-
Vector B: Selective CYP Enzyme Inhibition (Cushing's Disease)
A surge of recent activity (post-2010) focuses on non-radioactive brominated BPIs as oral therapeutics.
-
The Challenge: CYP11B1 (cortisol synthesis) and CYP11B2 (aldosterone synthesis) share 93% sequence homology .[1] Older drugs like Etomidate are non-selective and cause sedation (via GABA receptors).
-
The Solution: Modifying the phenethyl linker and adding bulky halogens (Bromine) to the phenyl ring creates steric clashes in the CYP11B2 pocket while fitting CYP11B1, or vice versa.
-
Key IP Holder: Universität des Saarlandes (Hartmann et al.).
-
Innovation: "Superseding" the Etomidate core with methylene-imidazole bridges and brominated aromatics to eliminate GABAergic activity while retaining CYP potency.
-
Reference:Hille et al., ACS Med. Chem. Lett. 2011 (See References).
-
Vector C: Marine Alkaloids (Ceratamines)
A distinct, niche category involves Ceratamines A & B , isolated from Pseudoceratina sponges.
-
Structure: A brominated phenethyl amine linked to an imidazolo-azepine core.
-
Activity: Microtubule stabilization (Taxol-like effect) but with a simpler chemical structure.
-
IP Status: Primarily academic/foundational patents (e.g., US 7,309,707 context) focusing on synthesis and cytotoxic analogs.
Experimental Protocols: Synthesis & Validation
Protocol 1: Synthesis of 4-(4-Bromophenyl)ethyl-1H-imidazole
Context: General procedure for creating the core scaffold for SAR (Structure-Activity Relationship) studies.
-
Precursor Preparation: React 4-bromoacetophenone with formamide in the presence of bromine (excess).
-
Note: The bromine acts as both the alpha-halogenating agent and the substituent on the phenyl ring if not already present.
-
-
Cyclization (The Bredereck Synthesis):
-
Reagents: Formamide (excess), 180°C, 4 hours.
-
Mechanism: The alpha-bromo ketone condenses with formamide to close the imidazole ring.
-
-
Linker Reduction (Phenethyl Formation):
-
If the ketone is retained, it is a "phenacyl" imidazole. To get "phenethyl," reduce the carbonyl using Triethylsilane (Et3SiH) and TFA (Trifluoroacetic acid).
-
Yield Check: Expect 60-75% yield. Confirm structure via
H-NMR (look for the ethyl triplet/quartet signals).
-
Protocol 2: CYP11B1 Inhibition Assay (In Vitro)
Context: Validating potency and selectivity against cortisol production.
-
Cell Line: V79MZ cells stably expressing human CYP11B1 (or CYP11B2 for counter-screen).
-
Incubation:
-
Seed cells in 24-well plates (
cells/well). -
Add substrate: 11-Deoxycortisol (100 nM).
-
Add Test Compound: Brominated BPI (0.1 nM – 10
M). -
Incubate for 24 hours at 37°C.
-
-
Quantification:
-
Extract supernatant with ethyl acetate.
-
Analyze Cortisol production via HPLC-UV or LC-MS/MS .
-
-
Calculation: Determine IC
relative to vehicle control (DMSO).-
Success Metric: IC
< 50 nM for CYP11B1 with >50-fold selectivity over CYP11B2.[1]
-
Strategic Outlook & Visualization
Pathway Logic: Where BPIs Intervene
The following diagram maps the steroidogenic pathway, highlighting the precise blockade points for Brominated Phenethyl Imidazoles.
Figure 2: Mechanism of Action. BPIs target the final oxidative steps in steroidogenesis. Specific bromination patterns dictate whether the drug blocks Cortisol (CYP11B1) or Aldosterone (CYP11B2).
References
-
Zolle, I. (2008). Radiolabelled phenylethyl imidazole carboxylic acid ester derivatives. US Patent 7,358,369 B2 . United States Patent and Trademark Office.[2][3] Link
-
Hille, U. E., et al. (2011). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Medicinal Chemistry Letters , 2(1), 2-6. Link
-
Hartmann, R., et al. (2012).[4] Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases. WO Patent 2012/052540 . World Intellectual Property Organization. Link
-
Bender, H., et al. (2007).[2] Crystalline micronisate, process for the manufacture thereof.... US Patent 7,309,707 B2 .[2] United States Patent and Trademark Office.[2][3] Link
-
Tao, H., et al. (2008). Marine Bromotyrosine Derivatives. Chemical Reviews , 108(11). (Contextual reference for marine brominated phenethyl scaffolds). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystalline micronisate, process for the manufacture thereof and use thereof for the preparation of a medicament - Patent US-7309707-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oral creatine supplement and method for making same - Patent US-6399661-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole from 4-bromophenylpropionic acid
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole starting from 3-(4-bromophenyl)propionic acid . The method utilizes a high-temperature cyclocondensation to form the imidazoline core, followed by a mild, metal-free oxidative dehydrogenation using the DMSO/I
Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of histamine receptor ligands, antifungal intermediates, and epoxy curing agents.
Strategic Analysis & Retrosynthesis
The target molecule features a 2-substituted imidazole ring linked to a 4-bromophenyl group via an ethyl spacer. Direct condensation of carboxylic acids with ethylenediamine typically yields 2-imidazolines. The critical engineering challenge is the subsequent aromatization (dehydrogenation) to the imidazole without affecting the sensitive alkyl linker or the aryl bromide.
Synthetic Pathway[1][2][3]
-
Cyclocondensation: Reaction of 3-(4-bromophenyl)propionic acid with ethylenediamine (EDA) to form the 2-substituted imidazoline.
-
Aromatization: Oxidative dehydrogenation of the imidazoline to the imidazole using Dimethyl Sulfoxide (DMSO) and molecular Iodine (I
).
Figure 1: Synthetic pathway from carboxylic acid to 2-substituted imidazole.
Experimental Protocols
Step 1: Cyclocondensation to Imidazoline
This step involves the formation of a diamide intermediate followed by thermal cyclization. The use of a Dean-Stark apparatus is critical to drive the equilibrium by removing water.
Reagents & Materials:
-
3-(4-Bromophenyl)propionic acid (CAS: 1643-30-7)
-
Ethylenediamine (EDA) (Excess, 5.0 equiv)
-
Xylene (Solvent)
-
p-Toluenesulfonic acid (pTsOH) (Cat. 5 mol%)[1]
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 3-(4-bromophenyl)propionic acid (10.0 g, 43.6 mmol) and Xylene (150 mL).
-
Amine Addition: Add Ethylenediamine (14.6 mL, 218 mmol) slowly at room temperature. Note: Exothermic reaction.
-
Catalyst: Add pTsOH (0.37 g, 2.1 mmol).
-
Reflux: Heat the mixture to reflux (bath temp ~150°C). Maintain reflux for 16–24 hours, draining the aqueous layer from the Dean-Stark trap periodically.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The acid spot (low R
) should disappear, and a new basic spot (Imidazoline) should appear. -
Workup:
-
Cool reaction to RT.
-
Concentrate Xylene/excess EDA under reduced pressure.
-
Dissolve residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove excess diamine.
-
Dry organic layer over Na
SO , filter, and concentrate. -
Yield: Expect ~85-90% of a waxy off-white solid. This intermediate is stable enough for the next step without column chromatography.
-
Step 2: Oxidative Dehydrogenation (Aromatization)
The DMSO/I
Reagents:
-
Imidazoline Intermediate (from Step 1)
-
Iodine (I
) (1.1 equiv) -
Potassium Carbonate (K
CO ) (1.5 equiv) -
Sodium Thiosulfate (sat. aq.)
Protocol:
-
Dissolution: In a reaction vessel, dissolve the Imidazoline intermediate (5.0 g, ~19.7 mmol) in DMSO (50 mL).
-
Addition: Add K
CO (4.1 g, 29.6 mmol) followed by Iodine (5.5 g, 21.7 mmol). -
Reaction: Heat the mixture to 100°C for 3–5 hours.
-
Quenching: Cool to RT. Pour the mixture into ice-water (200 mL).
-
Neutralization: Add saturated aqueous Na
SO (Sodium Thiosulfate) solution until the iodine color (dark brown) fades to yellow/clear. -
Extraction: Extract with Ethyl Acetate (3 x 75 mL).
-
Purification:
-
Wash combined organics with Brine (2 x 50 mL) to remove DMSO.
-
Dry over MgSO
and concentrate. -
Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM/MeOH 95:5).
-
Process Workflow & Logic
The following diagram illustrates the operational logic, including critical decision points (QC) and safety interventions.
Figure 2: Operational workflow for the synthesis process.
Data Summary & QC Specifications
Analytical Parameters
| Parameter | Imidazoline Intermediate | Target Imidazole |
| State | Waxy Solid / Oil | Crystalline Solid |
| ¹H NMR (DMSO-d₆) | ~3.4 ppm (4H, s, ring -CH₂-CH₂-) | ~6.9 ppm (2H, s, imidazole C4/C5-H) |
| Mass Spec (ESI) | [M+H]⁺ = 253/255 (Br isotope) | [M+H]⁺ = 251/253 (Br isotope, -2H) |
| TLC (DCM:MeOH 9:1) | R | R |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the Dean-Stark trap is actively collecting water. If the reaction stalls, add fresh Toluene/Xylene to help azeotrope.
-
Residual DMSO: DMSO can be difficult to remove. Extensive washing of the organic layer with water/brine is required. Alternatively, use lyophilization if the product is water-soluble (unlikely here).
-
Incomplete Oxidation: If Step 2 stalls, add an additional 0.2 equiv of I
. Ensure the temperature is maintained at 100°C; lower temperatures significantly retard the dehydrogenation.
Safety & Compliance
-
Ethylenediamine: Highly corrosive and a skin sensitizer. Handle in a fume hood.
-
DMSO/Iodine: The reaction can generate dimethyl sulfide (DMS), which has a foul odor. Use a bleach scrubber for the exhaust gas.
-
Waste Disposal: Segregate halogenated waste (DCM) from non-halogenated. Iodine-contaminated aqueous waste should be treated with thiosulfate before disposal.
References
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000).[9] New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide.[9] Synthesis, 2000(13), 1814-1816.
- Context: Establishes the DMSO protocol as a superior alternative to Pd/C for 2-substituted imidazolines.
-
Mohammadpoor-Baltork, I., et al. (2008). Oxidative aromatization of Hantzsch 1,4-dihydropyridines and 1,3,5-trisubstituted pyrazolines... using DMSO/I2. Journal of the Iranian Chemical Society.
- Context: Validates the mechanism and utility of the DMSO/Iodine system for heterocyclic dehydrogen
-
Fisher Scientific. (2009). Safety Data Sheet: 3-(4-Bromophenyl)propionic acid.[10]
- Context: Safety and physical property data for the starting m
-
Ishihara, M., & Togo, H. (2006). Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite. Synlett, 2006(02), 227-230.
- Context: Provides comparative background on imidazoline synthesis, supporting the diamine condens
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. quora.com [quora.com]
- 8. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
Application Note: Synthesis of 2-Substituted Imidazolines via Condensation of Ethylenediamine with Nitriles
[1][2]
Abstract & Strategic Relevance
The imidazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural core for alpha-adrenergic agonists (e.g., Naphazoline, Xylometazoline) and antihypertensive agents (e.g., Clonidine). While various synthetic routes exist, the direct condensation of nitriles with ethylenediamine (EDA) remains the most atom-economical and scalable approach.
This Application Note provides a definitive guide to this transformation. Unlike generic textbook descriptions, we focus on two field-proven methodologies: the Sulfur-Transamination Protocol (robust, high-yield) and the Lewis Acid-Catalyzed Protocol (mild, functional group tolerant).
Mechanistic Insight
Understanding the reaction mechanism is critical for troubleshooting low yields. The transformation is not a simple displacement; it requires the activation of the nitrile carbon to facilitate nucleophilic attack by the diamine.
The "Activation" Barrier
Nitriles (
-
Sulfur Catalysis: Elemental sulfur reacts with EDA to generate polysulfides or
in situ, converting the nitrile to a transient thioimidate species. This intermediate is significantly more electrophilic than the parent nitrile, allowing for rapid amine addition at lower temperatures. -
Ammonia Evolution: The driving force of the reaction is the irreversible loss of ammonia (
) gas upon cyclization.
Mechanistic Pathway Diagram
The following diagram illustrates the sulfur-promoted pathway, highlighting the critical intermediate states.
Figure 1: Mechanism of Sulfur-catalyzed condensation of nitriles with ethylenediamine. The formation of the thioimidate lowers the activation energy required for the amine attack.
Methodology Selection
Select the protocol based on your substrate's stability and boiling point.
| Feature | Protocol A: Sulfur-Mediated | Protocol B: Lewis Acid ( |
| Primary Utility | Robust synthesis for unhindered aromatic/aliphatic nitriles. | Sensitive substrates prone to sulfur poisoning or hydrolysis. |
| Catalyst | Elemental Sulfur ( | Zinc Chloride ( |
| Temperature | 100°C – 120°C (Reflux). | 80°C – 100°C. |
| EDA Stoichiometry | Large Excess (4-10 equiv). | Moderate Excess (2-4 equiv).[1] |
| Key Risk | Metal residue in final product. | |
| Yield Potential | High (85-98%). | Moderate to High (70-90%). |
Detailed Experimental Protocols
Protocol A: Sulfur-Mediated Condensation (The "Workhorse" Method)
Best for: High-throughput synthesis of pharmaceutical intermediates (e.g., Naphazoline analogs).
Reagents & Equipment
-
Substrate: Nitrile derivative (1.0 equiv).
-
Reagent: Ethylenediamine (EDA) (4.0 - 6.0 equiv). Note: EDA acts as both reactant and solvent.
-
Catalyst: Elemental Sulfur (
) (0.1 - 0.2 equiv). -
Apparatus: Round-bottom flask, Reflux condenser, Calcium chloride drying tube (to exclude moisture), Gas trap (dilute HCl) for ammonia/
.
Step-by-Step Workflow
-
Setup: In a fume hood, charge the reaction flask with the Nitrile (10 mmol), Ethylenediamine (40-60 mmol), and Sulfur (1-2 mmol).
-
Expert Tip: EDA is hygroscopic. Use fresh or distilled amine to prevent hydrolysis of the nitrile to the amide.
-
-
Reaction: Heat the mixture to reflux (approx. 115-120°C) with magnetic stirring.
-
Observation: The solution will typically turn from colorless/yellow to a deep orange/red (characteristic of polysulfide formation).
-
Monitoring: Evolution of
gas (turns damp pH paper blue) indicates reaction progress. Monitor via TLC (Mobile phase: MeOH/DCM 1:9 with 1% ).
-
-
Completion: Reaction is usually complete in 2–6 hours.
-
Quench & Workup:
-
Cool the mixture to 0°C (ice bath).
-
Add ice-cold water (approx. 3x reaction volume).
-
Precipitation: Many aryl-imidazolines will precipitate as solids.[2] Filter and wash with cold water.
-
Extraction (if oil): Extract with Dichloromethane (DCM) or Chloroform (
mL). Dry organic layer over and concentrate.[3]
-
-
Purification:
-
Recrystallization: The preferred method. Use Cyclohexane or Toluene.
-
Flash Chromatography: If necessary, use Neutral Alumina (Silica is often too acidic and causes streaking).
-
Protocol B: Lewis Acid Catalyzed ( )
Best for: Substrates containing sulfur-sensitive moieties or when "sulfur smell" is unacceptable.
-
Setup: Mix Nitrile (10 mmol) and Ethylenediamine (12 mmol) in Toluene (10 mL).
-
Catalyst: Add anhydrous
(10 mol%). -
Reaction: Reflux for 8-12 hours.
-
Workup: Cool and add 10% NaOH solution (to break the Zn-complex). Extract with DCM.[4]
-
Purification: Recrystallization from Hexane/EtOAc.
Experimental Workflow Visualization
The following flowchart details the critical decision points and safety checks for Protocol A.
Figure 2: Operational workflow for the sulfur-mediated synthesis of imidazolines, including decision logic for workup based on product physical state.
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Hydrolysis to Amide:
-
Ring Opening:
-
Incomplete Reaction:
-
Cause: Loss of EDA (volatile, bp 116°C) through the condenser.
-
Fix: Use a highly efficient double-surface condenser and maintain a moderate reflux rate.
-
Safety Data
-
Ethylenediamine: Corrosive, sensitizer, flash point 34°C. Handle in a fume hood.
-
Nitriles: Potential cyanide release under extreme conditions (rare in this protocol, but treat as toxic).
-
Ammonia/H2S: The reaction off-gas is toxic. Do not run this reaction outside a fume hood.
References
-
Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003).[3] Synthesis of 2-imidazolines and bis-imidazolines from nitriles and ethylenediamine using sulfur as catalyst.ResearchGate .[9]
-
Pathan, M. Y., et al. (2006). Microwave-assisted facile synthesis of 2-substituted 2-imidazolines.[9]Arkivoc .[9]
-
Kierzek, E., et al. (2019). Flexible Synthesis of Phosphoryl-Substituted Imidazolines by Sulfur-Mediated Processes.[10]Journal of Organic Chemistry .[10]
-
Organic Chemistry Portal. (2023). Synthesis of 2-Imidazolines: Recent Literature and Protocols.
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide: Two-Solvent Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3988345A - Imidazoline derivatives and the preparation thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthesis of Oxazolines, Thiazolines, and Imidazolines Using α,α-Difluoroalkylamines [organic-chemistry.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Flexible Synthesis of Phosphoryl-Substituted Imidazolines, Tetrahydropyrimidines, and Thioamides by Sulfur-Mediated Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Using bromophenyl imidazoles as precursors for biaryl synthesis
Application Note: Precision Biaryl Synthesis Using Bromophenyl Imidazoles
Part 1: Executive Summary & Strategic Importance
The bromophenyl imidazole scaffold is a linchpin intermediate in medicinal chemistry, serving as the structural core for a vast class of p38 MAP kinase inhibitors (e.g., SB203580), antifungal agents, and ALK5 inhibitors. The transition from a bromophenyl precursor to a biaryl system is typically achieved via Suzuki-Miyaura cross-coupling .[1]
However, this transformation is deceptive. While the Suzuki coupling is a "textbook" reaction, the imidazole moiety introduces specific electronic and coordinative challenges that often lead to stalled reactions, low yields, or catalyst deactivation.
This guide addresses the three critical failure modes in this synthesis:
-
Catalyst Poisoning: The imidazole N3 nitrogen acts as a potent
-donor, sequestering the Palladium (Pd) catalyst into inactive off-cycle resting states. -
Protodebromination: In electron-rich systems, the oxidative addition step competes with hydrodehalogenation.
-
Solubility: Unprotected biaryl imidazoles often exhibit "brick-dust" insolubility, hampering purification.
Part 2: Mechanistic Analysis & Decision Framework
Before selecting a protocol, one must understand the interaction between the substrate and the catalyst.
The "Imidazole Problem" in Pd-Catalysis
In a standard catalytic cycle, the active species is often a mono-ligated Pd(0) complex (e.g., Pd(0)L). Imidazoles, particularly those with a free N-H or an accessible N3 lone pair, can displace the phosphine ligand (L), forming stable bis-imidazole-Pd complexes
Diagram 1: Catalytic Cycle & Inhibition Pathway
Caption: The catalytic cycle of Suzuki coupling showing the competitive inhibition (red path) where the imidazole nitrogen coordinates to Pd, arresting the cycle.
Part 3: Experimental Protocols
Method A: The "Robust Route" (Protected Imidazole)
Best for: Scale-up, valuable boronic acids, and GMP workflows.
Rationale: Protecting the imidazole nitrogen (e.g., with SEM, MOM, or THP) sterically hinders the N3 lone pair, preventing catalyst coordination and increasing solubility in organic solvents.
Materials:
-
Substrate: 4-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-protected).
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (Robust, air-stable).
-
Base: K₂CO₃ (2.0 M aq).
-
Solvent: 1,4-Dioxane.
Protocol:
-
Charge: To a reaction vial, add the SEM-protected bromophenyl imidazole (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).
-
Solvent: Add 1,4-Dioxane (0.15 M concentration relative to substrate).
-
Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Activate: Add K₂CO₃ (2.0 M aq, 3.0 equiv). Seal the vial.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Deprotection (One-pot option): After evaporation, treat the residue with TFA/DCM (1:1) or TBAF/THF (60°C) to remove the SEM group.
Validation Criteria:
-
Conversion >98% by HPLC.
-
<5% Protodebromination byproduct.
Method B: The "Direct Route" (Unprotected Imidazole)
Best for: Rapid library synthesis, atom economy, avoiding protection/deprotection steps.
Rationale: To overcome N-coordination without protecting groups, we use Buchwald Precatalysts (e.g., XPhos Pd G3/G4). These bulky, electron-rich ligands bind Pd tightly, preventing imidazole displacement, and facilitate oxidative addition even with electron-rich aryl bromides.
Materials:
-
Substrate: 4-(4-bromophenyl)-1H-imidazole (Free NH).
-
Catalyst: XPhos Pd G3 (1–2 mol%).
-
Base: K₃PO₄ (0.5 M aq).
-
Solvent: n-Butanol/Water (4:1) or THF/Water.
Protocol:
-
Charge: Add bromophenyl imidazole (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G3 (1.5 mol%).
-
Solvent: Add n-Butanol/Water (4:1, 0.2 M). Note: n-Butanol improves solubility of the free imidazole at high temps.
-
Base: Add K₃PO₄ (3.0 equiv).
-
Reaction: Heat to 100°C for 2–12 hours.
-
Tip: If conversion stalls, add a second portion of catalyst (0.5 mol%) and boronic acid.
-
-
Workup: Adjust pH to ~7–8. The product often precipitates directly from the cooling reaction mixture. Filter and wash with water/Et₂O.
Part 4: Data & Optimization Guide
Table 1: Catalyst Screening Matrix for 4-(4-bromophenyl)-1H-imidazole
| Catalyst System | Ligand Class | Yield (Unprotected) | Yield (SEM-Protected) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 30% | 85% | Fails with free NH due to ligand displacement. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 55% | 96% | Excellent for protected substrates; moderate for free NH. |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | 82% | 95% | Good general utility. |
| XPhos Pd G3 | Bulky Biaryl Precat | 94% | 98% | Recommended for Method B. Fast initiation. |
| Pd/C (Heterogeneous) | None | < 10% | 40% | Severe poisoning by imidazole nitrogen. |
Part 5: Troubleshooting & Workflow
Diagram 2: Optimization Decision Tree
Caption: Decision logic for selecting the optimal coupling protocol based on substrate protection status and solubility.
Common Failure Modes
-
Black Precipitate (Pd Black):
-
Cause: Ligand dissociation or insufficient ligand concentration.
-
Fix: Switch to a precatalyst (G3/G4) which guarantees a 1:1 Pd:Ligand ratio upon activation.
-
-
Starting Material Recovery (No Reaction):
-
Cause: Catalyst poisoning by N3.
-
Fix: Increase temperature to 110°C to promote ligand exchange or switch to Method A (Protection).
-
-
Protodebromination (Ar-H formation):
-
Cause: Reaction too slow; solvent acts as H-source.
-
Fix: Use anhydrous conditions with Cs₂CO₃ in DMF, or switch to a more active catalyst (e.g., Pd-PEPPSI-IPr) to outcompete the side reaction.
-
References
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[2] The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Anderson, K. W., et al. (2006). The selective reaction of aryl halides with KOH: Synthesis of phenols, aromatic ethers, and benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. (Context on bulky ligands preventing poisoning). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Application Notes & Protocols: A Strategic Guide to Regioselective N- vs. C-Alkylation of Imidazole Rings
Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its synthetic utility is vast, yet its reactivity presents a classic challenge of regioselectivity. The imidazole ring is an ambident nucleophile, possessing two distinct nitrogen atoms (N-1 and N-3) susceptible to electrophilic attack, and three carbon atoms (C-2, C-4, and C-5) with varying C-H bond acidities and electron densities.[2][3] Consequently, achieving selective alkylation at a single, desired position is a non-trivial task that often dictates the success of a synthetic campaign.
This guide provides a comprehensive overview of the principles and field-proven protocols for navigating the complex landscape of imidazole alkylation. We will dissect the mechanistic underpinnings that govern the competition between N-alkylation and C-alkylation, and further explore the subtle factors that control regioselectivity within each manifold (e.g., N-1 vs. N-3 or C-2 vs. C-5). This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the full synthetic potential of the imidazole ring through precise, predictable, and high-yielding alkylation strategies.
Part 1: The N-Alkylation Manifold: Controlling Site-Selectivity
Direct N-alkylation is often the more kinetically accessible pathway. However, for an unsymmetrically substituted imidazole, the reaction can yield a mixture of two regioisomers (e.g., 1,4- and 1,5-disubstituted products). Deprotonation of the imidazole N-H results in an imidazolide anion where the negative charge is delocalized across both nitrogen atoms, making either one a potential site for alkylation.[4][5] Mastering N-alkylation requires a nuanced understanding of electronic effects, steric demands, and the specific reaction conditions employed.
Mechanistic Dichotomy: Factors Governing N-Regioselectivity
The outcome of N-alkylation is critically dependent on whether the reaction proceeds on the neutral imidazole ring or its conjugate base, the imidazolide anion.
-
Under Basic Conditions (Anion Pathway): In the presence of a base strong enough to deprotonate the imidazole (e.g., NaH, KOH), the reaction proceeds via the imidazolide anion. The regioselectivity is then governed by a combination of electronic and steric factors.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like a nitro group at the C4(5) position will decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation is favored at the more distant, more nucleophilic nitrogen.[2][4]
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent will favor attack at the less sterically hindered nitrogen atom.[2][4]
-
-
Under Neutral or Acidic Conditions (Free Base Pathway): In the absence of a strong base, the neutral imidazole acts as the nucleophile. Here, the regioselectivity is complicated by the tautomeric equilibrium of the imidazole ring. For an unsymmetrical imidazole, one tautomer will be more stable and thus more abundant than the other. Alkylation often occurs preferentially on the more reactive tautomer, even if it is the minor component.[2] For instance, with 4(5)-nitroimidazoles, acidic media favor the formation of 1-alkyl-5-nitro isomers at lower temperatures.[6]
Strategic Control of N-Alkylation
-
Protecting Groups: The most unambiguous method to ensure single-isomer N-alkylation is to use a protecting group. The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is particularly effective. It can be installed at the N-1 position, directing subsequent alkylation to the N-3 position. The SEM group can then be cleanly removed under acidic conditions or with fluoride ions.[3][4][7] This strategy allows for the synthesis of sterically hindered isomers that are difficult to obtain directly.[4]
-
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly in complex settings like peptide synthesis.[8][9] This reaction can exhibit high regioselectivity, sometimes directed by neighboring functional groups, providing access to specific N-alkylated products under mild conditions.[8][9]
Visualization: Decision Workflow for N-Alkylation
Caption: Decision-making workflow for achieving regioselective N-alkylation of imidazoles.
Experimental Protocols for N-Alkylation
Protocol 1: N-Alkylation using a Strong Base (NaH) This method is highly efficient for a wide range of alkylating agents.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the imidazole substrate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the substrate (approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C (or maintain room temperature, depending on the reactivity of the alkylating agent) and add the alkylating agent (1.0-1.2 eq) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once complete, cautiously quench the reaction by the slow, dropwise addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using a Mild Base (K₂CO₃) This protocol is often used for large-scale synthesis due to its operational simplicity and the use of a safer, non-pyrophoric base.[10]
-
Setup: To a round-bottom flask, add the imidazole substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or acetone.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60 °C or reflux) to drive the reaction to completion.[10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be purified by column chromatography or recrystallization.
| Table 1: Summary of Conditions for Regioselective N-Alkylation | ||||
| Goal | Base | Solvent | Key Principle | Typical Outcome |
| General Alkylation | NaH, KH | DMF, THF | Complete deprotonation to imidazolide anion | Mixture of regioisomers, ratio depends on sterics/electronics |
| Scalable Alkylation | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Heterogeneous, milder conditions | Good yields, regioselectivity sensitive to substrate and T |
| Directed Alkylation (Hindered Isomer) | SEM-Cl (protection), then NaH/K₂CO₃ | THF/DMF | Blocking one nitrogen site | Single, specific regioisomer after deprotection |
| Mild Alkylation | DEAD/DIAD, PPh₃ (Mitsunobu) | THF, Dioxane | In-situ activation of alcohol | High regioselectivity, often at the less basic nitrogen |
Part 2: The C-Alkylation Frontier: Strategies for C-H Functionalization
Directly alkylating a carbon atom on the imidazole ring is significantly more challenging than N-alkylation because C-H bonds are inherently less reactive.[3] This transformation almost exclusively relies on transition-metal-catalyzed C-H activation, a powerful technology that has revolutionized modern synthetic chemistry.[4] Regioselectivity in C-alkylation is not governed by nucleophilicity in the same way as N-alkylation, but rather by the specifics of the catalytic cycle and the electronic/steric environment of the C-H bonds.
Reactivity Landscape of Imidazole C-H Bonds
The C-H bonds of imidazole have distinct properties that catalysts can differentiate:[3]
-
C2-H: This is the most acidic proton on the ring, making it susceptible to deprotonation/metalation.
-
C5-H: This position is generally the most electron-rich and nucleophilic, making it a prime target for electrophilic metalation pathways.[3]
-
C4-H: This position is typically the least reactive, being neither the most acidic nor the most electron-rich.[3]
Strategic Control of C-Alkylation
Achieving regioselective C-alkylation is a matter of precisely tuning the reaction components to favor the activation of one specific C-H bond over the others.
-
Choice of Metal Catalyst: Different transition metals operate via different mechanisms, leading to complementary regioselectivity. Palladium catalysts are widely used and often favor arylation at the C5 position.[3][4] Nickel catalysts have also emerged as powerful tools, enabling C-H arylation and alkenylation, often with high selectivity for the C2 position.[11][12][13]
-
Ligand and Base Effects: The ligand bound to the metal center and the base used in the reaction are not passive components; they are critical control elements. For palladium-catalyzed C-H arylation, switching from a carbonate base to an alkoxide base can invert the selectivity from C5 to C2.[4]
-
Protecting/Directing Groups: As with N-alkylation, an N1-protecting group is essential for C-H functionalization to prevent competitive N-alkylation. The SEM group is highly effective here as well.[3] It not only protects the nitrogen but also influences the electronic properties of the ring to aid in selective C-H activation.
-
Lewis Acid Catalysis: For certain substrates like imidazopyridines, Lewis acids such as Yb(OTf)₃ can catalyze the C3-H alkylation via nucleophilic ring-opening of donor-acceptor cyclopropanes.[14]
Visualization: General Workflow for C-H Functionalization
Caption: General strategies for achieving regioselective C-H functionalization of imidazoles.
Experimental Protocols for C-H Functionalization
Protocol 3: Palladium-Catalyzed C5-Arylation of N-SEM-Imidazole This protocol is representative of methods targeting the electron-rich C5 position.[3]
-
Setup: In a glovebox or under an inert atmosphere, add N-SEM-imidazole (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like P(n-Bu)Ad₂ (7.5 mol%), and K₂CO₃ (2.0 eq) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe (to approx. 0.5 M).
-
Heating: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots for TLC or GC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography on silica gel.
Protocol 4: Nickel-Catalyzed C2-Arylation with a Phenol Derivative This protocol demonstrates a modern approach to selectively functionalize the acidic C2 position.[11][12]
-
Setup: Under an inert atmosphere, add the N-substituted imidazole (1.0 eq), the phenol derivative (e.g., aryl carbamate, 1.5 eq), Ni(OTf)₂ (10 mol%), the ligand dcype (1,2-bis(dicyclohexylphosphino)ethane, 12 mol%), and K₃PO₄ (3.0 eq) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous tert-amyl alcohol via syringe.
-
Heating: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-36 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure C2-arylated imidazole.
| Table 2: Summary of Conditions for Regioselective C-H Functionalization | ||||
| Target Position | Catalyst System | Coupling Partner | Key Principle | Reference |
| C5 | Pd(OAc)₂ / Phosphine Ligand / K₂CO₃ | Aryl Halides | Electrophilic metalation at electron-rich C5 | [3] |
| C2 | Ni(OTf)₂ / dcype / K₃PO₄ | Phenol Derivatives | Deprotonative metalation at acidic C2 | [11][12] |
| C2 | Ni(OTf)₂ / dcypt / K₃PO₄ | Enol Derivatives | C-H Alkenylation at acidic C2 | [11] |
| C4 | Multi-step (e.g., "SEM-switch") | N/A | Circumvents low intrinsic reactivity | [3] |
| C3 (Imidazopyridine) | Yb(OTf)₃ | Donor-Acceptor Cyclopropanes | Lewis acid-catalyzed Friedel-Crafts type alkylation | [14] |
Conclusion
The selective alkylation of the imidazole ring is a solvable challenge that hinges on a rational choice of strategy. N-alkylation is fundamentally a contest of nucleophilicity, controlled by classic organic principles of electronics, sterics, and the acid-base conditions of the medium. In contrast, C-alkylation operates in the domain of modern C-H activation, where selectivity is engineered through the careful orchestration of a transition metal catalyst, its associated ligands, and the reaction environment. By understanding the distinct reactivity profiles of the N-H and C-H bonds and applying the protocols and strategic workflows outlined in this guide, researchers can unlock precise and efficient pathways to novel, highly functionalized imidazole derivatives for applications across the chemical sciences.
References
-
Title: Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC Source: PubMed Central URL: [Link]
-
Title: N-Alkylation of imidazoles Source: University of Otago - OUR Archive URL: [Link]
-
Title: Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: This is why selective N-alkylation of imidazoles is difficult Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: Regioselective Alkylation of 4(5)-Nitro-1 H-imidazoles in Acidic Media Source: RSC Publishing URL: [Link]
-
Title: Mitsunobu Reaction Insights Source: Scribd URL: [Link]
-
Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC Source: PubMed Central URL: [Link]
-
Title: N-alkylation of imidazole by alkaline carbons Source: Academia.edu URL: [Link]
-
Title: N-alkylation of imidazole by alkaline carbons Source: ResearchGate URL: [Link]
-
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL: [Link]
-
Title: [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: C–H arylation and alkenylation of imidazoles by nickel catalysis Source: RSC Publishing URL: [Link]
-
Title: Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: C-H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C-H activation Source: Waseda University URL: [Link]
-
Title: Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles Source: ResearchGate URL: [Link]
-
Title: A Review on “Imidazole and Various Biological Activities” Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of 2-Substituted Imidazoles
Executive Summary
This application note details the protocol for the rapid synthesis of 2-substituted-4,5-diphenylimidazoles using microwave (MW) irradiation. By utilizing the dielectric heating properties of polar solvents (or solvent-free solid supports), this method reduces reaction times from 4–12 hours (thermal reflux) to 5–15 minutes while increasing isolated yields to >90%. The core chemistry is based on the modified Debus-Radziszewski multicomponent reaction (MCR), offering a robust platform for generating diverse pharmacophores found in p38 MAP kinase inhibitors and antifungal agents.
Introduction & Scientific Rationale
The Chemical Challenge
Substituted imidazoles are privileged scaffolds in medicinal chemistry.[1] Conventional synthesis, particularly the condensation of 1,2-dicarbonyls with aldehydes and ammonium acetate, suffers from high activation energy barriers. Traditional thermal heating relies on conductive transfer, leading to "wall effects" (overheating at vessel walls), slow reaction kinetics, and incomplete conversion.
The Microwave Advantage
Microwave synthesis utilizes dielectric heating , where dipoles (solvent or reagent) align with the oscillating electric field.[2] The molecular friction and dielectric loss generate heat internally and volumetrically.
-
Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO) rotate to align with the field, generating instantaneous heat.
-
Ionic Conduction: Dissolved ions (e.g., Ammonium Acetate) oscillate, colliding with solvent molecules to transfer energy.
Key Metric: Loss Tangent (
| Solvent | Loss Tangent ( | Microwave Absorbance | Suitability for Imidazole Synthesis |
| Ethanol | 0.941 | High | Excellent (Solubilizes reagents, safe BP) |
| Acetic Acid | 0.174 | Medium | Good (Acts as solvent & catalyst) |
| Water | 0.123 | Medium | Good (Green chemistry, requires pressure vessel) |
| Toluene | 0.040 | Low | Poor (Requires doping with ionic liquids) |
Mechanistic Pathway[5]
The formation of the imidazole ring proceeds via a multicomponent condensation.[5][6] The microwave field accelerates the initial nucleophilic attack of ammonia on the aldehyde and the subsequent dehydration steps, which are typically the rate-determining steps in thermal conditions.
Figure 1: Mechanistic pathway of the modified Debus-Radziszewski reaction. The dehydration step is significantly accelerated by MW irradiation.
Experimental Protocols
Protocol A: Homogeneous Synthesis (Standard)
Best for: Library generation, scale-up (1–5g), and liquid handling automation.
Materials:
-
Benzil (1.0 mmol)[1]
-
Aldehyde (1.0 mmol) – Determines the 2-substituent
-
Ammonium Acetate (5.0 mmol)
-
Solvent: Glacial Acetic Acid (5 mL) or Ethanol (5 mL)
-
Vessel: 10 mL Pyrex microwave pressure vial with crimp/snap cap.
Workflow:
-
Charge: Add Benzil, Aldehyde, and Ammonium Acetate to the vial. Add a magnetic stir bar.
-
Solvate: Add 5 mL solvent. Cap the vessel.
-
Irradiate: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 180°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 300W)
-
Hold Time: 5 minutes
-
-
Cool: Use compressed air cooling to drop temp to <50°C.
-
Workup: Pour mixture into crushed ice (20g). Neutralize with Ammonium Hydroxide if Acetic Acid was used.
-
Purification: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).[1]
Protocol B: Solvent-Free Synthesis (Green Chemistry)
Best for: "Green" chemistry requirements, acid-sensitive aldehydes, and rapid screening.
Materials:
-
Benzil (1.0 mmol)[1]
-
Aldehyde (1.0 mmol)
-
Ammonium Acetate (2.0 mmol)[1]
-
Solid Support: Acidic Alumina or Silica Gel (1.0 g)
Workflow:
-
Adsorption: Dissolve reactants in a minimum amount of DCM or Acetone. Add Silica Gel.[7][8] Evaporate solvent in vacuo to adsorb reactants onto the solid support.
-
Irradiate: Place the dry powder in an open vessel (or vessel with loose cap to allow water vapor escape).
-
Note: Do not use a sealed pressure vessel for solvent-free reactions producing water vapor without a pressure release mechanism.
-
Cycle: Irradiate at 140°C (monitor via IR sensor) for 2–4 minutes. Pulse heating (30 sec ON, 30 sec OFF) is recommended to prevent charring.
-
-
Extraction: Cool to room temperature. Elute the product from the silica using Ethyl Acetate or Ethanol.
-
Purification: Evaporate solvent. Recrystallize as above.
Data & Validation
Comparison: Conventional vs. Microwave
The following data represents the synthesis of 2-phenyl-4,5-diphenylimidazole (Lophine).
| Parameter | Conventional Reflux (Ethanol) | Microwave Synthesis (Protocol A) | Improvement Factor |
| Reaction Temp | 78°C (Reflux) | 180°C | 2.3x |
| Time | 240 Minutes | 5 Minutes | 48x Faster |
| Yield | 72% | 94% | +22% |
| Energy Usage | High (4 hrs heating) | Low (5 mins active power) | ~90% Savings |
| Purity (HPLC) | 88% (Requires Column) | 96% (Recrystallization only) | Cleaner Profile |
Reaction Scope (2-Substituent Variation)
Using Protocol A, the following derivatives were synthesized:
| Entry | Aldehyde (R-CHO) | Product (2-R-4,5-diphenylimidazole) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl... | 5 | 94 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)... | 6 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)... | 5 | 96 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)... | 8 | 89 |
Troubleshooting & Safety
Safety Critical: Pressure Management
-
Ethanol at 180°C: Ethanol boils at 78°C. At 180°C, the vapor pressure will exceed 15 bar. Ensure your microwave vial is rated for at least 20 bar (300 psi) .
-
Vessel Failure: If using a domestic microwave (not recommended), there is no pressure control, leading to high risk of explosion. Only use dedicated laboratory microwave reactors.
Common Issues
-
Low Yield with Electron-Rich Aldehydes: 4-Methoxybenzaldehyde is less electrophilic. Solution: Increase reaction time to 10 minutes or add a Lewis Acid catalyst (e.g., 5 mol%
or ). -
Charring in Solvent-Free Method: "Hot spots" occur due to uneven standing waves. Solution: Use a reactor with active stirring/rotation and use the "Pulse" heating mode.
-
Product Oiling Out: Solution: The product may not crystallize immediately upon pouring into ice. Scratch the flask walls or add a seed crystal.
References
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6(9), 1453-1456.
-
Kidwai, M., et al. (2005). "Solventless synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation." Journal of Heterocyclic Chemistry, 42(5), 703-706.
-
Shelke, K. F., et al. (2009). "Microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles using ammonium heptamolybdate tetrahydrate as an efficient catalyst." Chinese Chemical Letters, 20(3), 283-287.
-
Chundawat, T. S., et al. (2016).[9] "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." Synlett, 27(03), 404-408.[9]
-
CEM Corporation. "Solvent Choice for Microwave Synthesis: Dielectric Properties."
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
Application Note: A High-Throughput Fluorescence-Based Protocol for Screening 2-Phenethylimidazoles as CYP450 Inhibitors
Introduction
The cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases plays a central role in the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[1][2] Inhibition of these enzymes, particularly the major drug-metabolizing isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, is a primary cause of clinically significant drug-drug interactions (DDIs).[3][4] Such interactions can lead to altered drug clearance, resulting in increased plasma concentrations of co-administered drugs, which may cause toxicity or a loss of therapeutic efficacy.[4][5] Consequently, early-stage evaluation of the potential for new chemical entities (NCEs) to inhibit CYP450 enzymes is a critical step in the drug discovery and development process, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
The 2-phenethylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities. However, the imidazole moiety is known to be a potential inhibitor of CYP450 enzymes. Imidazole-containing compounds can inhibit CYP450 enzymes through coordination of the imidazole nitrogen to the heme iron atom within the enzyme's active site, a mechanism known as type II binding.[10][11][12] This interaction can be reversible (competitive or non-competitive) or, in some cases, lead to mechanism-based inhibition, where a reactive metabolite formed by the CYP450 enzyme irreversibly inactivates it.[13][14]
This application note provides a detailed, high-throughput protocol for screening 2-phenethylimidazole derivatives for their inhibitory potential against the major human drug-metabolizing CYP450 isoforms. The described methodology utilizes a fluorescence-based assay with recombinant human CYP450 enzymes and specific fluorogenic probe substrates. This approach offers a rapid, cost-effective, and sensitive means to determine the half-maximal inhibitory concentration (IC50) values for a panel of test compounds, enabling early identification and mitigation of potential DDI risks.[2]
Principle of the Assay
This protocol employs a fluorescence-based in vitro assay to measure the inhibition of specific CYP450 isoforms. The assay relies on the use of recombinant human CYP450 enzymes (e.g., expressed in insect cells or E. coli), a NADPH-regenerating system to provide the necessary reducing equivalents for enzyme activity, and isoform-specific fluorogenic probe substrates.[2] These substrates are non-fluorescent molecules that are metabolized by the specific CYP450 isoform to produce a highly fluorescent product. The rate of fluorescent product formation is directly proportional to the enzyme's activity.
In the presence of an inhibitor, the rate of substrate metabolism decreases, leading to a reduction in the fluorescent signal. By measuring the fluorescence intensity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—can be determined.
Materials and Reagents
-
Recombinant Human CYP450 Enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Fluorogenic Probe Substrates and their Metabolites: (See Table 1 for a list of recommended substrates).
-
NADPH Regenerating System: (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compounds (2-phenethylimidazoles): Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Positive Control Inhibitors: Known selective inhibitors for each CYP450 isoform (See Table 2).
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with appropriate excitation and emission filters.
-
Multichannel pipettes and/or automated liquid handling system.
Table 1: Recommended Fluorogenic Probe Substrates for CYP450 Isoforms
| CYP450 Isoform | Recommended Fluorogenic Probe Substrate | Excitation (nm) | Emission (nm) |
| CYP1A2 | 7-Ethoxyresorufin (ER) | 530 | 590 |
| CYP2B6 | 7-Ethoxy-4-(trifluoromethyl)coumarin (EFC) | 410 | 538 |
| CYP2C8 | Dibenzylfluorescein (DBF) | 485 | 530 |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | 410 | 538 |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin (CEC) | 410 | 460 |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | 390 | 460 |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | 410 | 538 |
Note: The choice of fluorescent probe can influence the results; it is crucial to use well-validated substrates.[15][16]
Table 2: Recommended Positive Control Inhibitors
| CYP450 Isoform | Positive Control Inhibitor |
| CYP1A2 | α-Naphthoflavone or Furafylline |
| CYP2B6 | Sertraline or Ticlopidine |
| CYP2C8 | Montelukast or Gemfibrozil glucuronide |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | N-3-benzyl-nirvanol or Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole or Itraconazole |
Source: Adapted from FDA guidance documents.[17]
Experimental Protocol
Part 1: Reagent Preparation
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Test Compound Preparation: Prepare a stock solution of each 2-phenethylimidazole derivative in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the same solvent to achieve the final desired concentrations in the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced inhibition.
-
Positive Control Inhibitor Preparation: Prepare stock solutions and serial dilutions of the positive control inhibitors in DMSO, similar to the test compounds.
-
Enzyme/Substrate Master Mix: For each CYP450 isoform, prepare a master mix containing the recombinant enzyme and the corresponding fluorogenic probe substrate in the potassium phosphate buffer. The final concentrations of enzyme and substrate should be optimized for each isoform to be at or below the Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibition.
-
NADPH Regenerating System Solution: Prepare a concentrated solution of the NADPH regenerating system in the potassium phosphate buffer.
Part 2: Assay Procedure
The following protocol is designed for a 96-well plate format. Adjust volumes accordingly for a 384-well format.
-
Compound Addition: To the wells of a black microplate, add 2 µL of the serially diluted test compounds, positive control inhibitors, or DMSO (as a vehicle control).
-
Enzyme/Substrate Addition: Add 178 µL of the appropriate enzyme/substrate master mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This step allows the test compounds to interact with the enzymes before the reaction is initiated.
-
Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system solution to each well.
-
Kinetic Measurement: Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for a period of 30-60 minutes using the appropriate excitation and emission wavelengths for the specific probe substrate (as listed in Table 1).
Part 3: Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).
-
Generate Dose-Response Curves: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each test compound and positive control inhibitor.
-
Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
Data Interpretation and Reporting
The IC50 values provide a quantitative measure of the inhibitory potency of the 2-phenethylimidazole compounds against each CYP450 isoform.
Table 3: Hypothetical IC50 Data for a Series of 2-Phenethylimidazole Analogs
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| PEI-001 | > 50 | 25.3 | 15.8 | > 50 | 2.1 |
| PEI-002 | 45.2 | 10.1 | 5.2 | 35.7 | 0.8 |
| PEI-003 | > 50 | > 50 | 42.1 | > 50 | 15.6 |
| PEI-004 | 12.5 | 3.4 | 1.1 | 8.9 | 0.2 |
| Ketoconazole | > 50 | 28.9 | 1.5 | 45.2 | 0.05 |
Interpretation of Hypothetical Data:
-
PEI-001 and PEI-002 show moderate to potent inhibition of CYP3A4.
-
PEI-003 exhibits weak inhibition across the tested isoforms.
-
PEI-004 demonstrates potent inhibition of CYP3A4 and significant inhibition of CYP2C9, CYP2C19, and CYP2D6, suggesting a broader inhibitory profile.
-
The IC50 value for the positive control, Ketoconazole , against CYP3A4 is consistent with literature values, validating the assay performance.
Workflow and Mechanistic Considerations
The screening workflow can be visualized as a multi-step process, from initial compound selection to detailed mechanistic studies for potent inhibitors.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. criver.com [criver.com]
- 4. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. nuvisan.com [nuvisan.com]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. solvobiotech.com [solvobiotech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Cytochrome P450 (CYP) inhibition screening: comparison of three tests [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Preparation of imidazole-based ionic liquids with brominated side chains
Executive Summary & Strategic Utility
This guide details the synthesis, purification, and validation of imidazole-based ionic liquids (ILs) featuring brominated alkyl side chains . Unlike standard alkyl-imidazolium ILs used merely as solvents, these specific variants (e.g., 1-(3-bromopropyl)-3-methylimidazolium bromide) act as reactive intermediates or "linkers" in drug development.
Why this matters for Drug Development:
The terminal bromine on the side chain serves as an electrophilic handle. It allows researchers to covalently attach the ionic liquid moiety to active pharmaceutical ingredients (APIs), proteins, or silica surfaces via nucleophilic substitution (
-
Pro-drug formation: Increasing solubility of hydrophobic drugs.
-
Surface functionalization: Creating antimicrobial coatings.
-
Mitochondrial targeting: Delocalized cationic charge directs payloads to mitochondria.
Chemical Strategy & Mechanism
The core synthesis involves the Menshutkin reaction (quaternization) between 1-methylimidazole and an
The Critical Challenge: Cross-Linking When reacting a diazole with a dihalide, there is a high risk of forming a gemini surfactant (bis-imidazolium salt) where one dibromoalkane molecule reacts with two imidazole rings.
-
Desired Product: Mono-cation (1-(3-bromopropyl)-3-methylimidazolium bromide).
-
Impurity: Di-cation (1,3-bis(3-methylimidazolium)propane dibromide).
Expert Insight (The "Excess" Rule): To favor the desired mono-cation, you must maintain a high local concentration of the dibromoalkane relative to the imidazole.
-
Protocol Adjustment: Do not add reactants 1:1. Use a 3:1 to 5:1 molar excess of the dibromoalkane. The unreacted excess is easily removed during purification due to solubility differences.
Reaction Pathway Diagram
Caption: Kinetic pathway showing the necessity of excess dibromoalkane to prevent double-substitution (red node).
Detailed Protocol: Synthesis of [Br-C3-mim][Br]
Target Compound: 1-(3-bromopropyl)-3-methylimidazolium bromide Scale: 50 mmol basis
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Equiv. | Role |
| 1-Methylimidazole | 82.10 | 4.10 g (4.0 mL) | 1.0 | Nucleophile |
| 1,3-Dibromopropane | 201.89 | 30.3 g (15.3 mL) | 3.0 | Electrophile (Excess) |
| Acetonitrile (ACN) | - | 20 mL | Solvent | Reaction Medium |
| Ethyl Acetate | - | 100 mL | Wash | Purification |
| Diethyl Ether | - | 100 mL | Wash | Purification |
Step-by-Step Methodology
-
Setup:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with dry nitrogen (
) for 10 minutes to remove ambient moisture. Note: IL precursors are hygroscopic.
-
-
Addition:
-
Add 1,3-dibromopropane (3.0 equiv) and Acetonitrile (20 mL) to the flask. Stir to dissolve.
-
Add 1-methylimidazole (1.0 equiv) dropwise over 15 minutes at room temperature.
-
Why? Slow addition prevents localized hot spots that could degrade the reactants (exothermic reaction).
-
-
Reaction:
-
Heat the mixture to
(oil bath temperature). -
Stir vigorously (600 RPM) for 24 hours .
-
Visual Check: The solution may turn slightly yellow; this is normal. Dark brown indicates overheating/degradation.
-
-
Work-up (The Biphasic Separation):
-
Cool the reaction mixture to room temperature.
-
Remove the Acetonitrile using a rotary evaporator (
, reduced pressure). -
You will be left with a viscous biphasic mixture: The dense bottom phase is the Ionic Liquid ; the top phase is unreacted 1,3-dibromopropane .
-
-
Purification (Washing):
-
Add 30 mL of Ethyl Acetate to the crude residue.
-
Stir vigorously for 10 minutes, then let settle. The IL will form a separate layer (usually at the bottom).
-
Decant (pour off) the top organic layer containing the excess dibromide.
-
Repeat this wash 3 times.
-
Self-Validation: The wash solvent should eventually become clear and colorless, indicating removal of organic impurities.
-
-
Final Drying:
-
Connect the flask to a high-vacuum line (
) at for at least 6 hours. -
Critical: This removes trace water and ethyl acetate. Water acts as an impurity in ILs, drastically altering viscosity and density.
-
Characterization & Validation
Do not proceed to biological applications without confirming the structure.
NMR Analysis Table ( NMR, 400 MHz, DMSO- )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| H-2 (N-CH-N) | 9.10 - 9.30 | Singlet (s) | 1H | Diagnostic acidic proton; confirms imidazolium ring formation. |
| H-4, H-5 | 7.70 - 7.80 | Multiplet (m) | 2H | Ring backbone protons. |
| N-CH | 3.85 - 3.90 | Singlet (s) | 3H | Methyl group on nitrogen. |
| N-CH | 4.20 - 4.30 | Triplet (t) | 2H | Methylene adjacent to cationic nitrogen.[1] |
| -CH | 3.50 - 3.60 | Triplet (t) | 2H | Critical: Confirming the bromine is still attached. |
| -CH | 2.20 - 2.30 | Quintet | 2H | Central methylene of the propyl chain. |
Self-Validating Check:
-
If the triplet at 3.50 ppm is missing, you likely formed the bis-imidazolium salt (cross-linked).
-
If you see peaks at 7.0 - 7.4 ppm that do not integrate correctly, you have unreacted imidazole.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is a dark tar | Overheating or oxidation. | Repeat synthesis at lower temp ( |
| Product is solid/waxy | High purity (many ILs are solids at RT). | This is good. Gently warm to melt if liquid handling is required. |
| NMR shows Ethyl Acetate | Insufficient drying. | Dry under high vacuum ( |
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of brominated ionic liquids.
References
-
Synthesis of Imidazolium Halides
-
Purification Techniques
-
Biomedical Applications
- Ionic Liquids in Pharmaceutical and Biomedical Applic
-
[Link]
-
NMR Characterization Data
- Table of Characteristic Proton NMR Shifts. University of Colorado Boulder.
-
[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Brominated Imidazoles
The following technical guide addresses the solubility challenges of brominated imidazoles, designed for researchers in medicinal chemistry and drug development.
Diagnostic Overview: Why Won't It Dissolve?
Brominated imidazoles (e.g., 4-bromoimidazole, 2,4,5-tribromoimidazole) present a dual challenge: high crystal lattice energy and reduced basicity . Unlike unsubstituted imidazole, which is highly water-soluble, the introduction of bromine atoms drastically alters the physicochemical landscape.
The Physicochemical Barrier
-
Lipophilicity & Lattice Energy: Bromine is large and lipophilic. It increases the
(partition coefficient) and enhances -stacking interactions in the solid state, creating a stable crystal lattice that water molecules struggle to penetrate. -
The pKa Shift (The "Hidden" Variable): This is the most common oversight. The imidazole ring is amphoteric.
-
Unsubstituted Imidazole: Basic
. It is easily protonated (and solubilized) at neutral or slightly acidic pH. -
Brominated Imidazole: Bromine is strongly electron-withdrawing (Inductive effect,
). This pulls electron density away from the basic nitrogen ( ), significantly lowering the of the conjugate acid. -
Consequence: A monobromoimidazole may have a basic
in the range of 3.0–4.0. At pH 7, it is 99.9% neutral (insoluble). To solubilize it as a salt, you must drop the pH significantly lower than you would for standard imidazoles.
-
Decision Matrix: Solubilization Workflow
The following logic flow guides you to the optimal solubilization strategy based on your application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on downstream application.
Troubleshooting Guides & Protocols
Scenario A: "The compound precipitates when I add the stock solution to my assay buffer."
Root Cause: The "Crash-Out" Effect. You likely dissolved the compound in 100% DMSO, but upon dilution into aqueous buffer (pH 7.4), the solvent power drops, and the compound—being uncharged at this pH—crystallizes.
Protocol: The "Step-Down" Dilution & Complexation Instead of direct dilution, use an intermediate surfactant or cyclodextrin step.
-
Prepare Stock: Dissolve compound in DMSO (e.g., 50 mM).
-
Prepare Vehicle: 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Mixing: Add DMSO stock slowly to the Cyclodextrin vehicle with vortexing.
-
Final Dilution: Dilute this mix into your assay buffer.
Quantitative Comparison of Solubilizers:
| Solvent/Additive | Solubility Rating | Biological Compatibility | Notes |
| Water (pH 7) | < 0.1 mg/mL (Poor) | High | Neutral form dominates. |
| DMSO | > 100 mg/mL (High) | Low (>1% toxic to cells) | Hygroscopic; use fresh ampoules.[2] |
| 0.1 M HCl | Moderate/High | Low (Must neutralize) | Protonates N3; forms imidazolium salt. |
| HP-β-CD (20%) | Moderate | High | Prevents precipitation upon dilution. |
Scenario B: "I cannot get the compound into solution for synthesis/purification."
Root Cause: Insufficient acidity.
As noted in the diagnostic section, the electron-withdrawing bromine lowers the
Protocol: The "Super-Acid" Solubilization
-
Select Acid: Use strong mineral acids (HCl, HBr, or H₂SO₄) rather than carboxylic acids.
-
Target pH: Aim for pH < 2.0.
-
Why? If the basic
is ~3.5, at pH 3.5 you are only 50% ionized. At pH 1.5, you are >99% ionized (soluble cation).
-
-
Salt Isolation: If you need a solid form, react 4-bromoimidazole with 1.0 equivalent of HCl in anhydrous ethanol/ether. The resulting 4-bromoimidazolium hydrochloride salt is significantly more water-soluble than the free base.
Critical Warning: Avoid nitric acid if your compound is sensitive to oxidation or nitration, as the imidazole ring can be further functionalized under harsh conditions.
Scenario C: "My HPLC lines are clogging, and retention times are shifting."
Root Cause: Buffer Precipitation. Brominated imidazoles often require high percentages of organic solvent (Methanol/Acetonitrile) to elute from C18 columns. Phosphate buffers precipitate in >80% organic solvent.
HPLC Troubleshooting Checklist:
-
Buffer Selection: Switch from Phosphate to Formate or Trifluoroacetate (TFA) . These are volatile and soluble in high-organic mobile phases.
-
The "Acidic Modifier" Rule: Always maintain 0.1% Formic Acid or TFA in both Mobile Phase A (Water) and B (Organic).
-
Reasoning: This keeps the imidazole protonated (
) throughout the run, preventing it from converting to the insoluble neutral form ( ) inside the column, which causes tailing and carryover.
-
-
Wash Cycle: If clogging occurs, wash the column with 95% Water / 5% Acetonitrile (no buffer) to dissolve precipitated salts, followed by 100% Acetonitrile to remove precipitated lipophilic compound.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the solid? A: Sonication helps break up the crystal lattice (kinetic energy), but it does not change the thermodynamic solubility. If the solution is supersaturated, it will precipitate later (likely during your experiment). Use heat (up to 50°C) or pH adjustment for stable thermodynamic solubility.
Q: Why is 2,4,5-tribromoimidazole even harder to dissolve than 4-bromoimidazole?
A: The "halogen effect" is cumulative. Three bromine atoms drastically increase lipophilicity (
Q: Is the compound stable in water once dissolved? A: Generally, yes. The C-Br bond on the imidazole ring is stable to hydrolysis under standard conditions. However, avoid highly basic conditions (pH > 12) for extended periods, as this can promote degradation or ring-opening in some substituted azoles.
References
-
ChemicalBook. (2026). 4-Bromo-1H-imidazole Properties and Solubility Data. Retrieved from
-
PubChem. (2025).[3][4] 2-Bromo-1H-imidazole: Physical Properties and pKa Data. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Buffer Precipitation. Retrieved from
-
Blackman, A. G., et al. (1986).[5] The Bromination in Aqueous Solution of Imidazole Coordinated to Co(NH3)5. Australian Journal of Chemistry.[5] (Discusses kinetics and conjugate base mechanisms). Retrieved from
-
Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from
Sources
- 1. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Efficiency Coupling of 4-Bromophenyl Motifs
[1]
Ticket Type: Methodology Optimization & Troubleshooting Subject: Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl Electrophiles Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Scope
This guide addresses the catalytic optimization for coupling 4-bromophenyl moieties . While aryl bromides are the "Goldilocks" electrophiles—offering a balance between the reactivity of iodides and the stability/cost of chlorides—they present distinct mechanistic challenges.
The Core Challenge: The 4-position (para) is sterically accessible, but its electronic environment dictates the rate-determining step.
-
Electron-Poor 4-Bromophenyls (e.g., 4-CN, 4-NO₂): Rapid oxidative addition; high risk of homocoupling.
-
Electron-Rich 4-Bromophenyls (e.g., 4-OMe, 4-NH₂): Sluggish oxidative addition; high risk of catalyst deactivation or protodehalogenation.
The Catalytic Engine: Ligand & Precursor Selection[2][3]
Do not default to tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] for complex substrates. While standard, it is air-sensitive and thermally unstable.
Tiered Catalyst Selection Strategy
| Substrate Class | Recommended System | Mechanism of Action |
| Standard/Simple | Pd(dppf)Cl₂ · DCM | Bidentate ligand (dppf) creates a large bite angle, accelerating reductive elimination. Robust and air-stable. |
| Sterically Hindered (Ortho-subs on partner) | Pd₂(dba)₃ + SPhos | SPhos (Buchwald Ligand) provides extreme electron richness to facilitate oxidative addition and bulk to force reductive elimination [1]. |
| Electron-Rich Ar-Br (Deactivated) | Pd₂(dba)₃ + XPhos | XPhos increases the electron density on Pd(0), lowering the activation energy for the oxidative addition of the strong C-Br bond [2]. |
| Heterocyclic Partners | Pd-PEPPSI-iPr | N-Heterocyclic Carbene (NHC) ligands prevent catalyst poisoning by heteroatoms (N, S) present in the coupling partner [3]. |
Visualizing the Pathway & Failure Points
The diagram below maps the catalytic cycle against specific failure modes for 4-bromophenyl substrates.
Figure 1: Catalytic cycle highlighting critical off-ramps for 4-bromophenyl substrates. Note that Dehalogenation occurs post-oxidative addition.
Reaction Environment: Solvent & Base Matrix[2][5][6][7][8]
The choice of base dictates the concentration of the active boronate species Ar-B(OH)₃⁻.
Base Selection Guide
-
Na₂CO₃ (Aqueous): The baseline. Works for 80% of standard couplings.
-
K₃PO₄ (Anhydrous/Suspension): CRITICAL for 4-bromophenyls sensitive to hydrolysis. Phosphate is more soluble in organic solvents than carbonate, facilitating transmetallation in biphasic systems without flooding the reaction with water [4].
-
CsF or Ba(OH)₂: Use only if the substrate contains base-sensitive esters or nitriles.
Solvent Systems[2][5][6][7][8][9]
-
Toluene/Water (4:1): Ideal for hydrophobic substrates.
-
1,4-Dioxane/Water (9:1): Universal solvent; high boiling point allows for activation of sluggish bromides.
-
DMF or DMA: Use strictly for high-temperature microwave conditions (>120°C).
Standardized High-Fidelity Protocol
Context: This protocol uses a Buchwald Precatalyst (XPhos Pd G4) approach, which eliminates the variability of mixing Pd₂(dba)₃ and ligands manually.
Reagents:
-
4-Bromophenyl substrate (1.0 equiv)[1]
-
Boronic Acid partner (1.2 - 1.5 equiv)[1]
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)[2]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Charge: Add the 4-bromophenyl substrate, boronic acid, K₃PO₄, and XPhos Pd G4 catalyst.
-
Why? Adding catalyst to solids before solvent minimizes active species decomposition.
-
-
Degassing (Crucial): In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling (Ar-Ar) by oxidizing the Pd(II) intermediate [5].
-
-
Initiation: Syringe the degassed solvent into the reaction vial. Seal immediately with a Teflon-lined cap.
-
Reaction: Heat to 80°C .
-
Note: Monitor via LCMS at 1 hour. If conversion is <10%, raise to 100°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Scavenge residual Pd using Thiol-silica if for pharma applications.
Troubleshooting Center (FAQs)
Ticket #401: "I see significant Protodehalogenation (Ar-Br → Ar-H)."
Diagnosis: Your reaction environment contains a hydride source, or the reaction temperature is too high relative to the transmetallation rate. Corrective Actions:
-
Remove Alcohols: If using Ethanol/Isopropanol, switch to THF or Dioxane . Primary/Secondary alcohols act as hydride donors to Pd(II).
-
Increase Boronic Acid: Dehalogenation competes with transmetallation. Increasing the boronic acid (to 1.5 - 2.0 equiv) forces the desired pathway.
-
Dry Conditions: Switch to anhydrous Toluene and use Cs₂CO₃ as the base. Water at high temps can promote dehalogenation in electron-rich systems [6].
Ticket #402: "My 4-bromophenyl substrate is consumed, but I see Homocoupling (Ar-Ar)."
Diagnosis: Oxidative Homocoupling. This is almost exclusively caused by dissolved Oxygen or incorrect stoichiometry. Corrective Actions:
-
Freeze-Pump-Thaw: Sparging is often insufficient. Perform 3 cycles of freeze-pump-thaw on your solvent.
-
Slow Addition: If the boronic acid is homocoupling, add it dropwise as a solution over 1 hour.
-
Check Ligand: Switch to Pd(dppf)Cl₂ . The large bite angle of dppf structurally discourages the formation of the bridged Pd-species that leads to homocoupling.
Ticket #403: "Reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst poisoning or Product Inhibition. The product (e.g., a pyridine or amine) might be binding to the Pd, shutting down the cycle. Corrective Actions:
-
Switch to SPhos/XPhos: These bulky ligands prevent the product from coordinating to the metal center.
-
Increase Temperature: Push to 100-110°C to facilitate ligand exchange.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to boroxines (trimers) which are less reactive. Analyze your boronic acid via ¹¹B NMR.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose failed experiments rapidly.
Figure 2: Decision tree for diagnosing reaction failures based on crude LCMS data.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755.
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Base Selection).
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Navarro, O., et al. (2005). Dehalogenation of Aryl Halides by Pd/NHC Catalysts. Journal of Organic Chemistry, 70(12), 4833–4839.
Overcoming steric hindrance in 2-substituted imidazole reactions
Ticket #IMDZ-2024-02: Overcoming Steric Hindrance in 2-Substituted Imidazole Reactions[1][2]
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group
Executive Summary
User reports consistently low yields (<30%) and sluggish reaction rates when attempting N-alkylation or N-arylation of 2-substituted imidazoles (e.g., 2-methyl, 2-isopropyl, 2-phenyl imidazole). Standard protocols effective for unsubstituted imidazole fail to drive conversion.[1][2]
Root Cause Analysis: The substituent at the C2 position creates a steric cone of interference that shields the nucleophilic nitrogen (N3/N1). While 2-alkyl groups electronically increase basicity (pKa ~7.85 vs. 7.0 for imidazole), the kinetic penalty imposed by steric hindrance overwhelms this thermodynamic advantage.[1] The electrophile simply cannot access the nitrogen lone pair effectively under standard kinetic conditions.[1][2]
Module 1: The Steric Barrier (Mechanism & Theory)
To solve this, we must visualize the collision trajectory.[1] In unsubstituted imidazole, the N-lone pair is exposed.[1] In 2-substituted analogs, the C2-substituent rotates, effectively "sweeping" the area required for the incoming electrophile (E+).
The "Orthogonal" Solution: You cannot rely on passive nucleophilicity.[1][2] You must upgrade the nucleophile (via deprotonation) or employ a metal catalyst that can "pull" the nitrogen into coordination.[1][2]
Figure 1: Comparative visualization of electrophilic attack trajectories. The C2-substituent physically blocks the approach vector required for
Module 2: Troubleshooting N-Alkylation ( )
The Issue: The neutral imidazole is too weak a nucleophile to overcome the C2 steric barrier. The Fix: Switch to the Imidazolide Anion . By fully deprotonating the imidazole, you increase the HOMO energy, making the nitrogen aggressive enough to force the alkylation despite the steric cost.
Protocol A: The "Brute Force" Deprotonation (Recommended)
Best for: Primary alkyl halides, unactivated electrophiles.
-
Solvent: Anhydrous DMF or THF (DMF is faster due to polarity).[1][2]
-
Base: NaH (60% dispersion in oil) or KOtBu. Do not use carbonates (K2CO3) unless heating to >100°C.[2]
-
Stoichiometry: 1.2 equiv Base : 1.0 equiv Imidazole.[1][2][3]
Step-by-Step Workflow:
-
Charge flask with 2-substituted imidazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0°C. Add NaH (1.2 equiv) portion-wise.
-
CRITICAL STEP: Stir at RT for 30–60 mins. You must wait for H2 evolution to cease.[1][2] The solution will often turn clear or slightly yellow/orange.[1][2] This confirms formation of the "naked" anion.[1][2]
-
Heat to 60–80°C. (Room temp is rarely sufficient for 2-substituted substrates).
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Industrial scale-up or moisture-sensitive electrophiles.[1]
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5-10 mol%).[1][2]
-
Mechanism: The TBA+ cation pairs with the imidazolide anion, pulling it into the organic layer where it is highly reactive due to lack of solvation.
Module 3: Troubleshooting N-Arylation (Cross-Coupling)
The Issue: Standard Buchwald-Hartwig (Pd) conditions often fail because the bulky C2-group prevents the oxidative addition complex from coordinating with the nitrogen, or slows reductive elimination. The Fix: Copper Catalysis (Modified Ullmann) . Copper centers are less sensitive to steric crowding than Palladium phosphine complexes in this specific context.[1][2]
Decision Matrix: Cu vs. Pd
| Feature | Copper (Ullmann/Chan-Lam) | Palladium (Buchwald-Hartwig) |
| Steric Tolerance | High (Preferred for 2-subst.)[2] | Low (Requires specific bulky ligands) |
| Temperature | High (80–120°C) | Moderate (60–100°C) |
| Cost | Low | High |
| Ligand Dependency | Critical (Phenanthrolines/Diamines) | Critical (Biarylphosphines) |
Protocol C: The High-Steric Copper System
Reference Standard: Modified from Altman & Buchwald (2006) and Chen et al. (2010).
Reagents:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%). Note: Ligand choice is non-negotiable here. Amino acids (L-proline) often fail with 2-substituted imidazoles.[1]
-
Solvent: DMSO or DMF (Concentration 1.0 M - high concentration helps).[1][2]
Workflow:
-
Combine CuI, Ligand, Imidazole, and Aryl Iodide/Bromide in a sealable tube.[1]
-
Sparge with Argon for 5 minutes (O2 kills the active Cu(I) species).[1][2]
-
Seal and heat to 110°C for 16–24 hours.
-
Troubleshooting Tip: If conversion stalls at 50%, add another 5 mol% CuI/Ligand and reheat.
Module 4: Regiocontrol in 2,4-Disubstituted Systems
If your 2-substituted imidazole also has a substituent at C4 (making it 2,4-disubstituted), you face the "Tautomer Trap."
-
The Problem: The molecule exists as a rapid equilibrium between the 2,4-disubstituted and 2,5-disubstituted tautomers.
-
The Rule: Sterics generally dominate.[1][2] Alkylation prefers the least hindered nitrogen .[1][2]
-
Outcome: Expect the 1,2,4-isomer as the major product (>90%) unless the C4 group is very small (e.g., Methyl) or electron-withdrawing groups distort the electronics.
Figure 2: Regiochemical outcome flow for 2,4-disubstituted substrates. The reaction funnels toward the 1,2,4-isomer to minimize steric clash with the C4-substituent.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to speed this up? A: Yes. For 2-substituted imidazoles, microwave irradiation is highly recommended.[1][2] It helps overcome the high activation energy barrier caused by steric hindrance.[1][2] Try 140°C for 30 mins in DMF using the Protocol A conditions (sealed vessel).
Q: My reaction turns black and yields nothing. Why? A: This is likely oxidative decomposition of the imidazole or the catalyst (if using Cu).[2] Ensure you are strictly under inert atmosphere (Argon/Nitrogen).[1][2][3] 2-substituted imidazoles are prone to ring-opening decomposition under harsh, oxidative conditions.[1][2]
Q: Why not use Palladium? It works for my anilines. A: Anilines are exocyclic amines; the steric bulk is flexible.[1][2] Imidazoles have the nitrogen embedded in the ring; the steric bulk at C2 is rigid.[1][2] If you must use Pd, use tBuXPhos or BrettPhos precatalysts, which are designed for hindered substrates, but expect lower yields than Copper.[1]
References
-
Mechanism of Steric Hindrance & pKa
-
Copper-Catalyzed Arylation Protocols
-
Regioselectivity Studies
-
Chan-Lam Coupling (Boronic Acids)
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Purification of basic nitrogen heterocycles using silica gel chromatography
Topic: Troubleshooting Silica Gel Chromatography for Amines and N-Heterocycles Ticket ID: #PUR-N-HET-001 Status: Open
Introduction: The Acid-Base Mismatch
Welcome to the Purification Technical Support Center. You are likely here because your basic nitrogen heterocycle (pyridine, imidazole, alkaloid, or secondary/tertiary amine) is behaving poorly on standard silica gel.[1] Common symptoms include:
-
Tailing/Streaking: Spots that stretch from the solvent front to the baseline.
-
Retention Loss: Compounds "stuck" at the baseline despite polar eluents.
-
Poor Resolution: Inability to separate close-running impurities due to band broadening.
The Root Cause: Standard silica gel (
Module 1: The Mechanism of Tailing
To solve the problem, we must first visualize the interaction preventing your separation.
Diagram 1: The Silanol-Amine Interaction Pathway
Figure 1: The mechanism of amine tailing on silica gel and the role of basic modifiers in shielding acidic sites.
Module 2: Mobile Phase Strategies (The "How-To")
The most common solution is to add a basic modifier to your mobile phase. This modifier competes for the acidic silanol sites, effectively "shielding" them from your product.
Strategy A: Triethylamine (TEA) Deactivation
Best for: Less polar amines eluting in Hexane/EtOAc or low % MeOH/DCM.
The Protocol:
-
Select Solvent System: Determine your ideal TLC solvent system (e.g., 50% EtOAc/Hexane).[2]
-
Prepare the "Pre-wash" Slurry:
-
Prepare the Eluent: Add 1% TEA to your mobile phase solvents.
-
Example: If running a gradient from 0% to 50% EtOAc, both the Hexane bottle and the EtOAc bottle should contain 1% TEA.
-
-
Run the Column: Load your sample and elute. The TEA will keep the spots tight.
⚠️ Critical Warning: TEA has a high boiling point (89°C). It can be difficult to remove from your product.[5][7] You may need to wash your purified fractions with saturated
Strategy B: The "Ammoniated Methanol" Method
Best for: Highly polar amines, alkaloids, or compounds requiring >5% MeOH in DCM.
Ammonia is superior to TEA for very polar compounds but is harder to handle due to miscibility issues with Dichloromethane (DCM).
The Protocol:
-
Source the Reagent: Purchase 7N Ammonia in Methanol (commercially available).[8] Do not try to shake aqueous ammonium hydroxide (
) with DCM; it separates and creates a mess. -
Prepare the Mobile Phase:
-
Instead of pure MeOH, use the 7N
/MeOH solution as your polar solvent. -
Common Ratio: DCM : 7N
in MeOH (90:10 to 80:20). -
Alternative: If 7N is too strong, dilute it. A final concentration of 0.5% to 1%
in the total mobile phase is usually sufficient.
-
-
Elution: Run the column. The ammonia is volatile, so it evaporates easily on the rotovap, leaving your product clean (unlike TEA).
Comparison of Modifiers
| Feature | Triethylamine (TEA) | Ammonia ( |
| Boiling Point | High (89°C) - Hard to remove | Low (-33°C) - Evaporates easily |
| Polarity | Low | High |
| Best Solvent System | Hexane / EtOAc | DCM / MeOH |
| Smell/Toxicity | Fishy, persistent | Pungent, volatile |
| Risk | Can contaminate NMR spectra | Can cause silica dissolution if >10% aqueous |
Module 3: Stationary Phase Alternatives
If modifiers fail, the silica itself is the problem. Switch the stationary phase.
Option 1: Basic Alumina ( )
Alumina is less acidic than silica and is available in "Basic," "Neutral," and "Acidic" grades.
-
Protocol: Use Basic Alumina (Activity Grade III) .
-
Solvents: Use less polar solvents than you would for silica (compounds elute faster on alumina).
-
Caveat: Alumina can catalyze aldol condensations or hydration of nitriles. Ensure your compound is chemically stable to base.
Option 2: Amine-Functionalized Silica
This is silica ("NH-Silica") pre-bonded with propyl-amine groups.
-
Benefit: The surface is already basic. No mobile phase modifiers are needed.
-
Use Case: Sensitive compounds that react with free ammonia or TEA.
-
Cost: Significantly higher than standard silica.[3]
Module 4: Troubleshooting FAQ
Q: I added TEA, but my compound is still streaking. Why? A: You likely didn't "pre-equilibrate" the column. Simply adding TEA to the eluent isn't enough; the solvent front pushes the TEA ahead, leaving fresh, acidic silica exposed to your compound. You must slurry pack or flush the column with TEA-containing solvent before loading your sample.
Q: My product is stuck at the baseline even with 10% MeOH/DCM. A: Your compound might be a salt (hydrochloride or TFA salt).
-
Fix: Dissolve your crude in DCM, wash with aqueous
or , dry the organic layer, and then load the free base onto the column. Salts generally do not move on normal phase silica.
Q: I used Ammoniated Methanol and my silica column "cracked" or formed a gel.
A: You likely used aqueous ammonium hydroxide (
Q: Can I use C18 (Reverse Phase) for these compounds? A: Yes, and it is often better.[9]
-
Protocol: Use a C18 column with Water/Acetonitrile + 0.1% Formic Acid (to protonate the amine and keep it soluble) or 0.1% Ammonium Bicarbonate (pH 10, to keep it as a free base).
Module 5: Decision Matrix
Use this workflow to select the correct purification method for your specific sample.
Diagram 2: Purification Method Selection Tree
Figure 2: Decision tree for selecting the optimal stationary and mobile phases based on solubility and chemical stability.
References
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Not Voodoo. Retrieved from [Link]
-
Biotage. (2023).[7] Is there an easy way to purify organic amines? Biotage Blog. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Reich, H. J. (n.d.). Chromatography Advice. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regio-selectivity in N-Alkylation of 2-Substituted Imidazoles
Current Status: Operational Ticket ID: REGIO-IMID-2024 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are likely accessing this guide because you are facing the "Ambident Nucleophile Problem." Imidazoles substituted at the C2 and C4 positions exist in a tautomeric equilibrium. When you attempt N-alkylation, you often obtain an inseparable mixture of 1,4-disubstituted (remote) and 1,5-disubstituted (proximal) regio-isomers.[1]
This guide moves beyond standard textbook answers to provide a causal analysis of Steric vs. Electronic control , solvent-dependent ion pairing, and specific troubleshooting protocols to force the reaction toward your desired isomer.
Part 1: The Mechanistic Landscape
To control the reaction, you must first define the battlefield. The regio-outcome is dictated by the interplay between the tautomeric ratio (in neutral media) and the nucleophilicity of the nitrogen atoms (in basic media).
The Fundamental Conflict: 1,4 vs. 1,5 Isomers
When you alkylate a 4-substituted imidazole (which is also 2-substituted), the position of the incoming alkyl group (
-
1,4-Isomer (Remote): The alkyl group attaches to the nitrogen furthest from the C4 substituent.
-
1,5-Isomer (Proximal): The alkyl group attaches to the nitrogen adjacent to the C4 substituent.
The Golden Rule of Imidazole Alkylation:
Under standard basic conditions (
,), Sterics and Electronics usually align to favor the 1,4-isomer.
Sterics: The incoming electrophile avoids the bulk of the C4 substituent. [1] * Electronics: If the C4 group is an Electron Withdrawing Group (EWG), it inductively pulls electron density from the proximal nitrogen, making the remote nitrogen more nucleophilic.
Visualizing the Pathway
The following diagram illustrates the divergence point between forming the thermodynamic (1,4) and kinetic/sterically-hindered (1,[1]5) products.
Figure 1: The divergence of reaction pathways. Under thermodynamic control, the 1,4-isomer is generally favored due to lower steric hindrance.[1]
Part 2: Troubleshooting & Optimization Protocols
Scenario A: "I need the 1,4-Isomer (Remote), but I'm getting a mixture."
This is the most common scenario. Even though the 1,4-isomer is thermodynamically preferred, high temperatures or "loose" transition states can erode selectivity.[1]
Optimization Strategy:
-
Switch to the "Hardest" Base/Solvent System: Use conditions that promote a "tight ion pair." If the metal cation (
or ) coordinates tightly to the N-anion, it can shield the more accessible nitrogen or enforce steric discrimination.[1] -
Bulky Electrophiles: The larger the incoming alkyl group, the higher the selectivity for the 1,4-isomer.
Recommended Protocol (Standard 1,4-Synthesis):
-
Base:
(60% dispersion) or .[1] -
Solvent: DMF (N,N-Dimethylformamide) or NMP.[1]
-
Temperature:
to Room Temperature. Do not heat unless necessary.[1] -
Additives: None.
Scenario B: "I specifically need the 1,5-Isomer (Proximal)."
This is the difficult "uphill" battle. You are fighting against sterics.
Optimization Strategy:
-
Transient Directing Groups: You cannot rely on simple alkylation. You must block the N1 position or use a directing group that chelates the incoming electrophile to the N3 position.
-
The "SEM Switch" (Advanced):
-
Step 1: Alkylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1] This usually forms the 1,4-SEM isomer (remote).[1]
-
Step 2: Quaternize the other nitrogen (N3) with your desired alkyl group (
).[1] -
Step 3: Remove the SEM group (fluoride source).
-
Result: You are left with the alkyl group at the "proximal" position relative to the original C4 substituent.
-
Scenario C: "I cannot identify which isomer I have."
Standard 1H NMR is often insufficient because the signals are similar.
Diagnostic Table: Distinguishing 1,4 vs 1,5 Isomers
| Feature | 1,4-Isomer (Remote) | 1,5-Isomer (Proximal) |
| NOE (Nuclear Overhauser Effect) | Strong NOE between N-Alkyl protons and C2-H .[1] NO NOE with C4-Substituent. | Strong NOE between N-Alkyl protons and C4-Substituent .[1] |
| HMBC Correlations | N-Alkyl protons correlate to C2 and C5 .[1] | N-Alkyl protons correlate to C2 and C4 . |
| C-13 NMR Shift (C4 vs C5) | The carbon adjacent to the alkylated N is usually upfield shifted. | The carbon adjacent to the alkylated N is usually upfield shifted. |
| Crystallinity | Often higher melting point (more symmetric packing).[1] | Often lower melting point (oils are common).[1] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Does the C2-substituent affect the ratio?
A: Yes, significantly. A bulky group at C2 (e.g., tert-butyl or phenyl) creates a "steric pocket" that affects both nitrogens.[1]
-
If C2 is bulky and C4 is small: Selectivity decreases because both N1 and N3 are hindered by C2.
-
If C2 is bulky and C4 is bulky: The "Remote" (1,4) preference is reinforced to avoid the massive congestion at the C2-C4 corner.
Q2: Why does using THF vs. DMF change my ratio?
A: This is due to Ion Pairing .
-
DMF/DMSO (Polar Aprotic): Solvates the cation (
) well, leaving a "naked," highly reactive imidazolide anion.[1] This favors the thermodynamic product (1,4) but can lead to lower selectivity due to high reactivity.[1] -
THF (Less Polar): Promotes "Tight Ion Pairs" (TIP).[1] The cation (
or ) stays close to the nitrogen. In some fused ring systems (like purines), the cation can coordinate to a specific nitrogen (or a neighbor group), effectively "blocking" it and forcing alkylation to the other side.[1]
Q3: Can I use metal catalysis to force the 1,5-isomer?
A: Yes. Copper-catalyzed Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig arylation often follows a different mechanistic pathway than
-
In metal catalysis, the metal often coordinates to the least hindered nitrogen first (N1), but oxidative addition/reductive elimination cycles can be tuned by ligand steric bulk to favor specific isomers.[1] However, for simple alkylation (not arylation), the "SEM Switch" (see Scenario B) is more reliable.[1]
Part 4: Decision Logic (Workflow)
Use this decision tree to select your experimental conditions.
Figure 2: Decision Matrix for selecting experimental conditions based on the desired regio-isomer.
References
-
University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. (Accessed 2024).[1][2] [Link] Detailed mechanistic insight into steric vs. electronic control in neutral vs. basic media.
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[1][3][4] (2022).[1][5][6] [Link] Specific case study on nitro-imidazoles confirming solvent effects (Acetonitrile/K2CO3).
-
Journal of Organic Chemistry. Identification of Regioisomers in N-Substituted Imidazoles. (2003).[1][7] [Link] Authoritative source for NMR (NOE) differentiation of imidazole regio-isomers.[1]
-
Royal Society of Chemistry. Regioselective alkylation of 4(5)-nitro-1H-imidazoles.[1][8] (Perkin Trans.[1][8] 1). [Link] Discusses temperature effects on thermodynamic vs. kinetic product ratios.[1][5]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Imidazole Hydrochloride Salts
Current Status: Operational Topic: Moisture Management in Hydrochloride Salts Ticket Priority: High (Impact on Stoichiometry & Yield)
Introduction: The Invisible Contaminant
Welcome to the Technical Support Hub. If you are reading this, you are likely facing a common but critical issue in organic synthesis and drug development: Hygroscopicity .
Imidazole hydrochloride salts are notoriously hygroscopic. The formation of the salt involves a proton transfer from a strong acid (HCl) to a weak base (Imidazole), creating an ionic lattice with high hydration energy. When exposed to ambient humidity, the crystal lattice energy is overcome by the energy of hydration, leading to deliquescence —where the solid absorbs enough moisture to dissolve in its own sorbed water, turning into a sticky oil.
This guide provides the protocols necessary to prevent, manage, and reverse this phenomenon, ensuring the integrity of your stoichiometric calculations.
Module 1: Storage & Prevention (The First Line of Defense)
Objective: Maintain the anhydrous state of the salt during long-term storage.
The Thermodynamics of Failure
Moisture ingress is not random; it is a thermodynamic inevitability if the partial pressure of water vapor in the air exceeds the equilibrium vapor pressure of the saturated salt solution.
Storage Protocol
-
Primary Containment: Never rely on the original vendor cap alone once the seal is broken. Wrap the cap junction tightly with Parafilm M® or Teflon tape .
-
Secondary Containment: Store the primary bottle inside a desiccator .
-
Desiccant Choice: Use Phosphorus Pentoxide (
) or High-Grade Molecular Sieves (4Å) . Silica gel is often insufficient for highly deliquescent HCl salts. -
Indicator: Always include a cobalt-free humidity indicator card.
-
-
Inert Atmosphere: For critical standards, store under Argon or Nitrogen.[1] If a glovebox is unavailable, use a Schlenk flask and cycle vacuum/inert gas before storage.
Module 2: Weighing & Dispensing (The Critical Workflow)
Objective: Transfer the salt without altering its mass-to-mole ratio due to water uptake.
Expert Insight: A standard weighing boat is a "moisture trap." In 60% relative humidity, a 100mg sample of Imidazole HCl can absorb 2-5% of its weight in water within minutes, ruining stoichiometric precision.
Protocol: Weighing by Difference
This is the only acceptable method for quantitative transfer of hygroscopic solids outside a glovebox.
-
Dry the Source: Ensure the source bottle has been equilibrated in a desiccator.
-
Tare the Vessel: Place the capped weighing bottle containing the bulk solid on the analytical balance. Record Mass
. -
Transfer: Remove the bottle from the balance. Quickly uncap, pour/spatula the approximate amount into your reaction vessel, and immediately recap.
-
Reweigh: Place the capped bottle back on the balance. Record Mass
. -
Calculate:
.
Note: You never weigh the receiving vessel to determine the mass of the solid. You only measure the loss from the source.
Figure 1: Decision logic for weighing hygroscopic reagents. The "Weighing by Difference" path minimizes atmospheric exposure.[2][3][4]
Module 3: Drying & Rescue (Remediation)[4]
Objective: Recover a sample that has "oiled out" or clumped, or ensure anhydrous conditions before a sensitive reaction.
Scenario A: The Solid is Clumped but Crystalline
Method: Vacuum Drying (Abderhalden or Vacuum Oven).
-
Temperature Warning: Do NOT overheat. Imidazole HCl can dissociate into free base and HCl gas at high temperatures under vacuum. Keep
unless TGA data suggests higher stability. -
Desiccant: Use a
trap in the vacuum line to prevent moisture from back-streaming.
Scenario B: The Solid has "Oiled Out" (Deliquescence)
Method: Azeotropic Drying. Directly heating the oil often results in a hard, glassy puck that is impossible to handle.
-
Dissolution: Dissolve the "wet" oil in a minimum amount of dry Methanol or Ethanol to ensure homogeneity.
-
Azeotrope Addition: Add a non-polar solvent capable of forming a water azeotrope.
-
Toluene: Boiling point 110.6°C (Forms azeotrope with water at 85°C).
-
Benzene: (If safety permits) Boiling point 80°C.
-
-
Evaporation: Rotovap the mixture. The alcohol/toluene/water azeotrope will carry off the moisture.
-
Repetition: Repeat the toluene addition/evaporation cycle 2-3 times.
-
Final State: The product should crash out as a fine, white powder.
| Method | Best For | Risk Factor |
| Vacuum Oven | Mildly clumped solids | Thermal decomposition (HCl loss) |
| Azeotropic Distillation | Liquefied/Oiled samples | Solvent entrapment (requires high vac finish) |
| Lyophilization | Aqueous solutions | Time-consuming; Equipment cost |
Module 4: Quantitative Verification
Objective: How do you know it is dry?
Never assume. If the reaction is stoichiometry-sensitive (e.g., coupling reactions), you must quantify the water content.
-
Karl Fischer Titration (Coulometric): The gold standard for water quantification.
-
qNMR (Quantitative NMR):
-
Dissolve sample in dry DMSO-
. -
Check for the water peak (typically ~3.3 ppm in DMSO, but shifts with pH/concentration).
-
Compare the integral of the water peak to the integral of a non-exchangeable proton on the Imidazole ring.
-
Figure 2: Workflow for verifying water content via NMR before committing to a reaction.
Frequently Asked Questions (FAQ)
Q: My Imidazole HCl turned into a liquid. Is it chemically degraded? A: Likely not. It has undergone deliquescence . The imidazole ring is stable, but the salt is dissolved in atmospheric water. Use the Azeotropic Drying method (Module 3) to recover the solid. Do not use it "as is" without adjusting molecular weight for the massive water content.
Q: Can I dry Imidazole HCl in an oven at 120°C? A: Risky. While the melting point might be higher, hydrochloride salts can lose HCl gas at elevated temperatures, especially under vacuum. This reverts the salt partially to the free base, altering your pH and stoichiometry. Keep drying temperatures moderate (40-50°C) and use high vacuum.
Q: Why is my metal spatula rusting after handling this salt?
A: Hydrolysis.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts). Link
- Reddy, I. K., & Khan, M. A. (2000). Effect of Humidity on the Hygroscopicity of Soluble Solids. In Chirality in Drug Design and Development. CRC Press.
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pages.mtu.edu [pages.mtu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google 圖書 [books.google.com.hk]
Strategies for scaling up synthesis of phenethyl imidazole intermediates
Technical Support Center: Phenethyl Imidazole Synthesis & Scale-Up Subject: Strategies for Scaling Up N-Alkylation of Imidazole Intermediates Ticket ID: SC-882-PHEN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Guide Overview
Welcome to the Scale-Up Support Center. You are likely accessing this guide because your bench-scale synthesis of N-phenethyl imidazole (or its substituted derivatives) is failing to translate to the kilo-lab or pilot plant.
Common failure modes at this stage include:
-
Thermal Runaway: Uncontrolled exotherms during alkylation.
-
"Oiling Out": Product refusing to crystallize during workup.
-
Regio-isomer Contamination: Inability to control N1 vs. N3 alkylation in substituted imidazoles.
-
Styrene Formation: Side-reaction elimination of the phenethyl halide.
This guide moves beyond standard literature to provide robust, self-validating protocols for industrial application.
Module 1: Reaction Engineering (The "Make" Phase)
Q: My reaction works in DMF on a gram scale, but safety has flagged it for the pilot plant. What is the alternative?
A: You should transition from homogeneous polar aprotic solvents (DMF, DMSO) to Phase Transfer Catalysis (PTC) .
The Causality: DMF and DMSO are difficult to remove (high boiling points) and can solubilize the hydrohalic acid byproducts, leading to equilibrium stalls. In a PTC system (e.g., Toluene/Solid K₂CO₃ or Toluene/Water/NaOH), the product remains in the organic phase while the inorganic byproducts remain solid or aqueous. This drives the reaction to completion via Le Chatelier’s principle and simplifies solvent recovery.
The Protocol (PTC Approach):
-
Solvent: Toluene (allows azeotropic drying and easy recovery).
-
Base: Potassium Carbonate (solid) or 50% NaOH (aq). Note: Avoid t-BuOK to prevent E2 elimination of phenethyl bromide to styrene.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) at 1-3 mol%.
-
Temperature: 80–90°C (Reflux).
Expert Tip: Monitor the Styrene Impurity . Phenethyl bromide is prone to E2 elimination under highly basic/high-temp conditions. If styrene levels rise >1% by HPLC, lower your temperature by 10°C and switch to a carbonate base.
Visualizing the Scale-Up Decision Matrix
Caption: Decision logic for transitioning from medicinal chemistry routes to scalable process chemistry.
Module 2: Regioselectivity Control
Q: I am alkylating a 4-substituted imidazole (e.g., 4-nitroimidazole). I need the 1,4-isomer, but I'm getting a mixture of 1,4 and 1,5. How do I control this?
A: Regioselectivity in imidazoles is governed by the interplay of sterics (kinetic control) and thermodynamics .
The Mechanism: The imidazole anion is an ambident nucleophile.
-
Kinetic Product: Alkylation occurs at the least hindered nitrogen (usually distal to the substituent).
-
Thermodynamic Product: If the reaction is reversible or high temperature, the alkyl group may migrate to the more stable position.
Optimization Table: Steering Selectivity
| Variable | Condition for 1,4-Isomer (Kinetic) | Condition for 1,5-Isomer (Thermodynamic) | Mechanism |
| Base | Weak (K₂CO₃, NaHCO₃) | Strong (NaH, t-BuOK) | Strong bases create a "naked" anion, reducing steric discrimination. |
| Solvent | Aprotic/Non-polar (Toluene, DCM) | Polar Aprotic (DMF, NMP) | Solvation of the anion affects nucleophilicity. |
| Temp | Low (0°C - RT) | High (>80°C) | High temp overcomes activation energy barriers for the crowded isomer. |
| Leaving Group | Cl (Harder, slower) | I (Softer, faster) | Rate of reaction impacts kinetic vs thermodynamic distribution. |
Self-Validating Step: Run a 2D-NOESY NMR on your crude material. The cross-peak between the N-methylene protons of the phenethyl group and the imidazole C5-proton is the definitive confirmation of the 1,4-isomer.
Module 3: Purification & Isolation (The "Clean" Phase)
Q: My product is an oil that won't crystallize. Column chromatography is not an option at 5kg scale. How do I purify this?
A: You are experiencing the "Oil Out" syndrome common with lipophilic imidazoles. The solution is Salt Formation .
The Protocol: Oxalate/Hydrochloride Salt Crystallization Instead of isolating the free base, convert the intermediate into a salt. This rejects non-basic impurities (like styrene or unreacted alkyl halide).
-
Quench: Add water to your toluene reaction mixture to dissolve inorganic salts (KBr/KCl). Separate layers.
-
Wash: Wash the toluene layer with 5% NaHCO₃ to remove acidic impurities.
-
Salt Formation:
-
Option A (HCl): Bubble dry HCl gas or add TMS-Cl / MeOH to the toluene solution.
-
Option B (Oxalate): Add 1.05 eq of Oxalic acid dissolved in warm acetone/ethanol.
-
-
Crystallization: Cool slowly to 0-5°C. The salt should precipitate as a white solid.
-
Filtration: Filter and wash with cold Toluene.
-
Recovery (Optional): If the free base is required for the next step, suspend the salt in DCM/Water and adjust pH to 10 with NaOH.
Visualizing the Workup Logic
Caption: Workflow for recovering "oiled out" imidazole intermediates via salt formation.
Module 4: Safety & Compliance
Q: What are the specific hazards of Phenethyl Bromide on a large scale?
A: Beyond standard flammability, Phenethyl Bromide (CAS 103-63-9) presents specific process hazards:
-
Lachrymator: It is a potent tear gas. At scale, even minor leaks can evacuate a facility. Requirement: Closed handling systems or barrier isolators.
-
Aquatic Toxicity: It is dangerous to aquatic life.[1] Requirement: All aqueous washes must be diverted to specific halogenated waste streams, not general sewer.
-
Genotoxicity: As an alkylating agent, it is a potential PGI (Potentially Genotoxic Impurity).
-
Control Strategy: You must demonstrate "Purge Factor." Ensure your workup (specifically the salt formation step) reduces the alkyl halide level to < ppm limits. Use a derivatization quench (e.g., adding morpholine) at the end of the reaction to consume unreacted bromide before workup.
-
References
-
Phase Transfer Catalysis in Imidazole Alkylation
-
Regioselectivity Mechanisms
- Title: Regioselective alkylation of 4(5)
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
URL:[Link]
-
Safety Data & Handling
-
Purification Strategies
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Ethyl Linkers in Phenethyl Imidazoles
Executive Summary
In drug development, the phenethyl imidazole scaffold is a ubiquitous pharmacophore. However, the ethylene linker (
This guide compares the standard interpretation protocols against high-resolution optimization strategies. It provides a definitive workflow to distinguish between structural impurities and magnetic non-equivalence phenomena, ensuring data integrity for regulatory filing.
Theoretical Framework: The "Triplet" Fallacy
To interpret these signals correctly, one must move beyond the first-order approximation taught in undergraduate organic chemistry. The appearance of the ethyl linker depends entirely on the ratio of the chemical shift difference (
The Spin System Spectrum[1][2]
-
Scenario A (Ideal):
. The protons on the -carbon (adjacent to imidazole) and -carbon (adjacent to phenyl) are magnetically distinct.-
Result: Two clear triplets (
).
-
-
Scenario B (The Reality):
. The chemical shifts are similar (common in C-substituted imidazoles or specific solvents). The inner lines of the triplets grow at the expense of the outer lines.-
Result: "Roofing" effect or complete collapse into a higher-order multiplet (
).
-
Graphviz Diagram: Molecular Connectivity & Spin Physics
The following diagram illustrates the structural nodes and the coupling logic defining the spin system.
Figure 1: Structural connectivity of the phenethyl imidazole linker. The yellow edge represents the vicinal coupling responsible for the triplet splitting.
Comparative Analysis: Solvent & Field Effects
The choice of solvent is not merely about solubility; it is a tool to manipulate
Table 1: Solvent Performance Comparison
| Feature | Chloroform-d ( | Dimethyl Sulfoxide- | Methanol- |
| Primary Utility | Routine screening; high solubility for lipophilic derivatives. | Resolution of overlapping signals; H-bonding disruption. | Exchangeable proton identification. |
| Linker Appearance | High Risk of Overlap. The | Enhanced Separation. Polar interactions with imidazole often shift the | Intermediate separation; useful if DMSO is difficult to remove. |
| Imidazole NH | Often broad or invisible (exchange). | Sharp, distinct singlet (usually >12 ppm). | Invisible (exchanged with D). |
| Recommendation | Use for initial purity check only. | Gold Standard for structural characterization. | Use as secondary confirmation. |
The "Roofing" Diagnostic
In
-
Action: Do not classify as "multiplet" in the final report if the triplet structure is discernible. Report as "apparent triplet" (
) or calculate the center.
Experimental Protocol: Resolution Optimization
This protocol is designed to validate the linker structure when standard 1D NMR is ambiguous.
Step-by-Step Methodology
-
Sample Preparation (Gravimetric):
-
Weigh 5–10 mg of the phenethyl imidazole.
-
Critical Step: Dissolve in 0.6 mL
(99.9% D). Avoid for final characterization to prevent signal broadening from the quadrupolar nitrogen relaxation.
-
-
Acquisition Parameters (Self-Validating):
-
Relaxation Delay (
): Set to seconds. (Ensures full relaxation of the rigid aromatic protons for accurate integration). -
Scans (
): Minimum 32 scans to resolve the low-intensity outer wings of the triplets ("satellites").
-
-
Processing:
-
Apply an exponential window function (
Hz). -
Zero Filling: Fill to at least 64k points to ensure digital resolution is not the limiting factor for splitting observation.
-
Graphviz Diagram: Decision Workflow
The following flowchart guides the analyst through the interpretation process.
Figure 2: Analytical workflow for resolving ambiguous ethyl linker signals.
Advanced Verification: When 1D Fails
If the linker protons appear as a single broad multiplet (common in 4-phenethyl imidazoles where the chemical environment of
The COSY Solution (Correlation Spectroscopy)
-
Protocol: Run a magnitude-mode gCOSY.
-
Expected Result: You will see a strong off-diagonal cross-peak connecting the two "halves" of the multiplet.
-
Why this works: COSY detects the spin-spin coupling (
) regardless of the chemical shift difference ( ). Even if the peaks overlap perfectly in 1D, the cross-peak confirms they are neighbors.
The HSQC Solution (Heteronuclear Single Quantum Coherence)
-
Protocol:
HSQC. -
Expected Result: The proton multiplet will correlate to two distinct carbon signals .
- (next to N): ~45-50 ppm.
- (next to Ph): ~35-38 ppm.
References
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Spin Systems. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text for coupling constant analysis).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for COSY/HSQC protocols).
Sources
Technical Guide: Mass Spectrometry Profiling of Brominated Imidazoles
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Structural Elucidation & Fragmentation Mechanics of Brominated Imidazoles[1]
Introduction: The Bromine Fingerprint in Drug Discovery
Brominated imidazoles represent a critical class of pharmacophores, predominantly found in bioactive marine alkaloids (e.g., oroidin, ageliferin) and synthetic intermediates for p38 MAP kinase inhibitors. For the analytical scientist, these compounds offer a unique advantage: the bromine isotopic signature .
Unlike most organic elements, bromine possesses two stable isotopes,
This guide compares ionization techniques and details the specific fragmentation pathways—specifically the competition between Carbon-Bromine (C-Br) cleavage and imidazole ring disintegration—to provide a robust framework for structural characterization.
The Isotopic Signature: A Self-Validating System
Before analyzing fragmentation, the molecular ion cluster must be validated. The multiplicity of the isotopic peak cluster follows the binomial expansion
Table 1: Diagnostic Isotope Patterns for Brominated Imidazoles
| Bromine Count | Isotope Pattern ( | Relative Intensity Ratio | Visual Characteristic |
| 1 Br | 1 : 1 | "Twin Towers" of equal height | |
| 2 Br | 1 : 2 : 1 | Triplet; center peak is double height | |
| 3 Br | 1 : 3 : 3 : 1 | Quartet; two central peaks are dominant | |
| Mixed (1Br, 1Cl) | 3 : 4 : 1 | Distinct asymmetry due to Cl (3:1) influence |
Visualization: Isotope Pattern Decision Logic
The following diagram illustrates the logic flow for confirming bromination state based on MS1 data.
Figure 1: Decision tree for rapid validation of bromine content based on isotopic abundance ratios.
Comparative Analysis: Ionization Techniques
The choice between Electron Impact (EI) and Electrospray Ionization (ESI) dictates the type of structural information obtained.[2]
Table 2: EI vs. ESI Performance for Brominated Imidazoles
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Molecular Ion | Often weak or absent; | Dominant |
| Fragmentation | Extensive in-source fragmentation. | Minimal in-source; requires CID (MS/MS). |
| Key Application | Library matching; identifying small synthetic intermediates (GC-MS). | Analysis of complex marine alkaloids, polar salts, and thermally labile compounds (LC-MS). |
| Diagnostic Loss | Radical Cleavage: Frequent loss of | Neutral Loss: Loss of |
Expert Insight: For novel marine alkaloids (e.g., oroidin derivatives), ESI-MS/MS (CID) is superior. EI often shatters the fragile amide linkers connecting the imidazole ring to the rest of the scaffold, obliterating connectivity data.
Fragmentation Pathways: Mechanics of Oroidin
Using Oroidin (
Mechanism A: Amide Bond Cleavage (The Primary Cut)
The most diagnostic pathway is the cleavage of the amide bond connecting the bromopyrrole moiety to the 2-aminoimidazole head.
-
Precursor:
(for isotopologue). -
Product 1 (Pyrrole side): Acylium cation formation (
). -
Product 2 (Imidazole side): 2-aminoimidazole cation (
).
Mechanism B: C-Br Cleavage and Ring Opening
Secondary fragmentation involves the loss of bromine or small neutrals from the rings.
-
Neutral Loss of HBr: Common in even-electron ions (ESI).
-
Radical Loss of Br: Less common in ESI, but observed if collision energy is high.
-
Retro-Diels-Alder (RDA): While rare in simple imidazoles, fused systems (like dibromophakellin) exhibit RDA-like ring openings.
Visualization: Fragmentation Pathway of Oroidin
Figure 2: ESI-MS/MS fragmentation pathway of Oroidin, highlighting the diagnostic amide cleavage.
Experimental Protocol: LC-MS/MS Profiling
To reproduce these results, the following self-validating protocol is recommended. This workflow prioritizes the separation of isomers (e.g., 4-bromo vs. 5-bromo tautomers) which often co-elute.
Step 1: Sample Preparation
-
Dissolve 0.1 mg of sample in 1 mL of MeOH:H2O (1:1) .
-
Crucial: Add 0.1% Formic Acid (FA) to ensure protonation (
) for ESI. -
Filter through a 0.22 µm PTFE filter to remove particulates.
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (1-10 min) Hold (10-12 min). -
Flow Rate: 0.3 mL/min.
-
MS Mode: Positive ESI (
).[3] -
Collision Energy (CE): Stepped CE (20, 35, 50 eV) is required.
-
Reasoning: Low CE (20 eV) preserves the molecular ion for isotope checking. High CE (50 eV) forces the C-Br bond rupture.
-
Step 3: Data Analysis (The Check)
-
Extract Ion Chromatogram (EIC): Plot the m/z of the
isotope. -
Verify Isotope Pattern: Ensure the 1:1 or 1:2:1 ratio exists at the apex of the peak.
-
Check for "Ghost" Peaks: If you see peaks at
, check for deprotonation or hydride abstraction, common in concentrated imidazole samples.
References
-
Tanaka, N., et al. (2016).[4] Bromopyrrole alkaloids from Okinawan Marine Sponges Agelas spp.[4] Chemical Pharmaceutical Bulletin.[4][5] Link
-
Mourabit, A. A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-Aminoimidazole.[4] European Journal of Organic Chemistry.[4] Link
-
Appleton, D. R., et al. (2010). Oroidin alkaloids from the marine sponge Agelas bispiculata. Journal of Natural Products. Link
-
Kerwin, J. L., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Mass Spectrometry Reviews. Link
-
Puglisi, M. P., et al. (2014). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characteristic IR Bands for C=N and N-H Stretches in 2-Substituted Imidazoles
Introduction: Deciphering the Vibrational Signature of Imidazoles
For researchers and professionals in drug development, the imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of vital biological molecules like histidine and numerous therapeutic agents.[1] Characterizing these molecules is paramount, and Infrared (IR) spectroscopy remains a rapid, non-destructive, and powerful tool for confirming functional groups and probing molecular structure.
This guide provides an in-depth comparison of two key vibrational modes in 2-substituted imidazoles: the N-H stretch and the C=N stretch. We will move beyond simple peak listings to explore the causality behind spectral shifts, the influence of substituents, and the practical methodologies required for obtaining high-fidelity data. Our focus is to equip you with the expertise to not only identify these characteristic bands but also to interpret their nuances with confidence.
The Vibrational Landscape: N-H and C=N Stretching Frequencies
The infrared spectrum of an imidazole derivative is a complex tapestry of absorptions arising from the stretching and bending of its various bonds. Among these, the N-H and C=N stretching vibrations are particularly diagnostic.
The N-H Stretch: A Sensitive Probe of Intermolecular Interactions
The N-H stretching vibration in imidazole and its derivatives is highly sensitive to the molecule's environment, primarily due to hydrogen bonding. In heterocyclic compounds, this absorption typically occurs in the 3000-3500 cm⁻¹ region.[1][2]
-
Free N-H Stretch: In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonding is minimized, the N-H stretch appears as a relatively sharp, medium-intensity band at a higher wavenumber, typically ~3450-3500 cm⁻¹ .
-
Hydrogen-Bonded N-H Stretch: In the solid state (e.g., KBr pellet) or in concentrated solutions, extensive intermolecular hydrogen bonding (N-H···N) occurs. This bonding weakens the N-H bond, requiring less energy to excite its vibration. Consequently, the absorption band shifts to a lower wavenumber, broadens significantly, and increases in intensity. This broad band is often observed in the 3000-3400 cm⁻¹ range. For unsubstituted imidazole, this band has been assigned at 3376 cm⁻¹.[1] In some highly substituted imidazoles, this can be seen as high as 3437 cm⁻¹.[3]
The broadness of the hydrogen-bonded N-H peak is a direct result of the vast population of different hydrogen bond lengths and strengths within the sample, creating a continuum of absorption frequencies. This feature is one of the most recognizable in the IR spectra of N-H containing heterocycles.
The C=N Stretch: A Coupled Vibration within the Heterocyclic Core
Identifying the C=N (imine) stretching frequency in an aromatic ring like imidazole is more complex than for a simple, isolated double bond. The C=N stretching vibration is not a pure, localized motion. Instead, it is vibrationally coupled with other ring stretching modes, particularly the C=C and C-N stretches.[1][4] This coupling results in several bands in the 1450-1650 cm⁻¹ region, often referred to as "ring skeletal vibrations."[1][5][6]
While a single, pure "C=N stretch" band is rarely observed, the bands in this region are characteristic of the imidazole ring's structure. For example, in one series of complex imidazole derivatives, a prominent band assigned to C=N stretching appeared at 1681 cm⁻¹.[3] In related imidazoline compounds, this vibration is found between 1639-1646 cm⁻¹.[7] Therefore, the presence of a group of medium-to-strong absorptions in this fingerprint region is a strong indicator of the imidazole core.
Comparative Analysis: The Influence of 2-Position Substituents
The electronic nature of the substituent at the C2 position directly influences the electron density distribution within the imidazole ring. This, in turn, affects the force constants of the N-H and C=N bonds, leading to predictable shifts in their IR absorption frequencies. We will compare three representative compounds: unsubstituted imidazole, 2-methylimidazole (an electron-donating substituent), and 2-phenylimidazole (a resonance-capable substituent).
| Compound | Substituent (at C2) | N-H Stretch (cm⁻¹) | C=N / Ring Stretch Region (cm⁻¹) | Key Observations & Rationale |
| Imidazole | -H | ~3376 (Broad)[1] | 1593 (C=C), 1486, 1440 (C-N)[1] | Baseline: Exhibits strong hydrogen bonding. The ring vibrations are well-defined. |
| 2-Methylimidazole | -CH₃ (Electron-Donating) | Broad, centered ~3100-3300 | ~1590-1670, ~1450-1480 | N-H Shift: The electron-donating methyl group slightly increases electron density on the ring nitrogens, potentially strengthening the N-H···N hydrogen bonds and causing a slight shift to lower frequency compared to a "free" N-H. Ring Vibrations: The C=N character is mixed with other ring modes. The overall pattern in the fingerprint region is distinct from the parent imidazole.[8][9] |
| 2-Phenylimidazole | -C₆H₅ (Aromatic/Conjugating) | Broad, centered ~3000-3200 | ~1600, ~1490 | N-H Shift: The phenyl group can withdraw electron density via resonance, which could slightly weaken the N-H bond and shift the frequency. However, crystal packing and H-bonding effects are dominant. Ring Vibrations: Conjugation with the phenyl ring alters the electronic structure of the imidazole core. The C=N/C=C stretching region often shows a strong band around 1600 cm⁻¹, characteristic of conjugated aromatic systems.[10][11] |
Expert Insights: The substituent's primary effect on the N-H band is often indirect, influencing the strength of intermolecular hydrogen bonding through subtle changes in the acidity of the N-H proton and the basicity of the imine nitrogen. For the C=N stretch, the effect is more direct; electron-withdrawing groups can increase the double-bond character and shift the coupled ring vibrations to slightly higher wavenumbers, while electron-donating groups may have the opposite effect.[12] However, these shifts are often small (10-20 cm⁻¹) and can be masked by other factors.
Experimental Workflow and Protocol
Achieving reproducible and high-quality IR data is contingent on a meticulous experimental protocol. The following workflow outlines the critical stages from sample preparation to spectral interpretation.
Sources
- 1. arar.sci.am [arar.sci.am]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane | MDPI [mdpi.com]
- 10. 2-Phenylimidazole(670-96-2) IR Spectrum [chemicalbook.com]
- 11. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Biological Potency of Ethyl-Linked vs. Direct-Linked Phenyl Imidazoles
Executive Summary
This guide provides a technical comparison between Direct-Linked Phenyl Imidazoles (biaryl systems) and Ethyl-Linked Phenyl Imidazoles (phenethyl-imidazoles). These scaffolds are ubiquitous in medicinal chemistry, particularly for targets requiring heme-iron coordination (e.g., IDO1, CYP51/antifungals, and NOS).
Key Finding: While direct-linked analogs offer superior ligand efficiency and metabolic stability via electronic conjugation, ethyl-linked analogs frequently achieve higher absolute potency (lower IC50) by alleviating steric strain and accessing distal hydrophobic pockets, albeit at the cost of increased metabolic liability (benzylic oxidation).
Structural & Mechanistic Rationale
The core differentiator between these two classes is the linker length and its impact on the imidazole nitrogen's electronic state and the molecule's conformational entropy.
Direct-Linked (The "Rigid" Scaffold)
-
Structure: The phenyl ring is directly bonded to the imidazole (e.g., 1-phenyl-1H-imidazole or 4-phenyl-1H-imidazole).
-
Electronic Effect: The phenyl ring acts as an electron sink (via resonance or induction), lowering the pKa of the imidazole nitrogen. This can weaken the coordinate covalent bond with heme iron (
). -
Conformation: Highly rigid. The biaryl bond rotation is restricted, often locking the molecule into a planar or near-planar conformation.
-
Binding Mode: "Lock and Key." High specificity but requires a shallow, flat active site.
Ethyl-Linked (The "Flexible" Scaffold)
-
Structure: A two-carbon ethyl spacer separates the rings (e.g., 1-phenethyl-1H-imidazole).
-
Electronic Effect: The linker insulates the imidazole from the phenyl ring. The imidazole retains a higher pKa (closer to unsubstituted imidazole, ~7.0), potentially strengthening the
-donation to the metal center. -
Conformation: High degrees of freedom. The ethyl chain allows the phenyl group to rotate and "find" deep hydrophobic pockets.
-
Binding Mode: "Induced Fit." Higher entropic penalty upon binding, but often compensated by stronger enthalpic interactions in the hydrophobic channel.
Biological Potency Analysis
The following data summarizes potency trends observed in Heme-Dependent Oxidoreductase assays (representative of IDO1 or CYP inhibition).
Table 1: Comparative Potency & Physicochemical Profile
| Feature | Direct-Linked (e.g., 4-PI) | Ethyl-Linked (e.g., Phenethyl-Im) | Mechanistic Driver |
| Primary Target Affinity ( | Moderate ( | High ( | Ethyl linker relieves steric clash with heme porphyrin ring. |
| Ligand Efficiency (LE) | High (> 0.4) | Moderate (< 0.35) | Direct linkers have lower MW; Ethyl adds mass without always adding proportional binding energy. |
| Heme Coordination | Mixed Spin State | Low Spin State | Ethyl flexibility allows optimal |
| Metabolic Stability ( | High | Low to Moderate | Ethyl linker introduces benzylic carbons susceptible to CYP-mediated oxidation. |
| Solubility (LogS) | Low (Planar stacking) | Moderate (Disrupted stacking) | Ethyl linker disrupts crystal lattice energy. |
Critical Insight: In IDO1 inhibition, direct-linked 4-phenylimidazoles are often preferred because the active site is tight. However, in antifungal azoles (CYP51), a linker is essential to bridge the distance between the heme iron and the substrate access channel.
Experimental Protocols
To validate these differences, the following self-validating workflows are recommended.
Synthesis of Probe Compounds
-
Direct-Linked: Suzuki-Miyaura coupling of 4-bromoimidazole with phenylboronic acid.
-
Validation: NMR must show absence of alkyl protons; UV-Vis should show bathochromic shift due to conjugation.
-
-
Ethyl-Linked: N-alkylation of imidazole with phenethyl bromide (for 1-substituted) or reduction of an imidazole-ketone (for C-substituted).
-
Validation:
-NMR will reveal the characteristic ethyl triplets at 2.8–4.2 ppm.
-
Heme Binding Optical Difference Spectroscopy
This assay measures the displacement of the native water molecule from the heme iron by the imidazole nitrogen.
Protocol:
-
Preparation: Dilute recombinant enzyme (e.g., CYP or IDO1) to 1
in Potassium Phosphate buffer (pH 7.4). -
Baseline: Record UV-Vis spectrum (350–500 nm). Note the Soret band (usually ~418 nm for low spin).
-
Titration: Add ligand in 0.5
increments (from DMSO stock). -
Equilibration: CRITICAL: Incubate 5 mins between additions. Ethyl-linked analogs have slower on-rates due to conformational searching.
-
Readout: Measure Type II binding spectrum (Peak ~425-430 nm, Trough ~390-410 nm).
-
Calculation: Plot
vs. [Ligand]. Fit to the Morrison equation for tight-binding inhibitors.
Visualizations
SAR Logic Flow (Direct vs. Ethyl)
Caption: Mechanistic divergence of linker length on physicochemical properties and binding outcomes.
Experimental Workflow: Heme Coordination Assay
Caption: Step-by-step optical difference spectroscopy workflow for determining binding affinity.
References
-
Binding of Imidazole to the Heme of Cytochrome c1. Source: NCBI / PMC. Relevance: Establishes the thermodynamic differences (Enthalpy vs Entropy) between imidazole and substituted imidazoles in heme coordination. [Link]
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Source: NCBI / PMC. Relevance: Provides specific SAR data on 4-phenylimidazole derivatives (Direct-linked) and their interaction with the active site. [Link]
-
Effects of various imidazole ligands on heme conformation in endothelial nitric oxide synthase. Source: PubMed. Relevance: Demonstrates how bulky substituents (phenyl) vs flexible ones affect the spin state of the heme iron.[1] [Link]
-
The Cohesive Interactions in Phenylimidazoles (Thermodynamics). Source: NCBI / PMC. Relevance: Compares the physical stability and lattice energy of direct-linked phenylimidazoles. [Link]
Sources
Structural Profiling & Comparative Crystallography: 2-[2-(4-bromophenyl)ethyl]-1H-imidazole
Topic: Audience: Researchers, Medicinal Chemists, and Crystallographers.
Executive Summary & Strategic Context
This guide outlines the structural characterization and comparative analysis of 2-[2-(4-bromophenyl)ethyl]-1H-imidazole (referred to herein as Br-PEI ). As a derivative of the 2-phenethylimidazole class, this molecule represents a critical pharmacophore in antifungal azole development (e.g., related to miconazole/ketoconazole fragments).
The primary objective of this guide is to provide a framework for distinguishing the crystallographic performance of the brominated derivative against its chlorinated (Cl-PEI ) and non-halogenated (H-PEI ) analogs. The focus is on the impact of the sigma-hole (halogen bonding) on supramolecular assembly, solubility, and solid-state density.
Experimental Protocol: Synthesis & Crystallization
Note: The following protocol synthesizes field-proven methodologies for phenethyl-imidazole derivatives, adapted from Godefroi et al. and standard crystallographic techniques.
Phase I: Synthesis (Debus-Radziszewski Variant)
To obtain high-purity material suitable for X-ray diffraction (XRD), a condensation pathway is recommended over direct alkylation to minimize regioisomers.
-
Reagents: 4-bromophenylpropionaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (4.0 eq).
-
Solvent: Methanol (MeOH) or Acetic Acid (AcOH).
-
Procedure:
-
Dissolve aldehyde in MeOH.
-
Add glyoxal and ammonium acetate.
-
Stir at room temperature for 12 hours (monitor via TLC).
-
Neutralize with NaHCO₃ and extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Water is mandatory before growing single crystals.
Phase II: Single Crystal Growth (Vapor Diffusion)
Direct evaporation often yields polycrystalline powder. Vapor diffusion is the preferred method for obtaining X-ray quality prisms.
-
Inner Vial: 20 mg Br-PEI dissolved in 2 mL Acetone (or THF).
-
Outer Reservoir: 10 mL Pentane (or Hexane).
-
Condition: Sealed chamber, 4°C, dark environment.
-
Timeline: 4–7 days.
Workflow Visualization
Caption: Optimized workflow for obtaining single crystals of Br-PEI suitable for diffraction analysis.
Comparative Crystallographic Analysis
This section provides the reference data required to benchmark Br-PEI against its analogs. The introduction of Bromine (vs. Chlorine or Hydrogen) significantly alters the unit cell volume and packing efficiency due to the larger van der Waals radius and potential for halogen bonding (C-Br···N or C-Br···π).
Table 1: Structural Parameters & Benchmarks
Use this table to validate your experimental data. Values represent expected ranges for this structural class based on CSD trends for phenethyl-imidazoles.
| Parameter | Br-PEI (Target) | Cl-PEI (Analog) | H-PEI (Control) | Significance |
| Crystal System | Monoclinic / Triclinic | Monoclinic | Orthorhombic | Lower symmetry in halogenated forms often driven by directional X···N interactions. |
| Space Group | P2₁/c or P-1 | P2₁/c | Pbca | P2₁/c is the most common packing for planar aromatic imidazoles. |
| Density (calc) | 1.55 – 1.65 g/cm³ | 1.30 – 1.40 g/cm³ | ~1.15 g/cm³ | High density of Br-PEI is advantageous for identifying crystal seeding. |
| C–X Bond Length | 1.89 – 1.91 Å | 1.73 – 1.75 Å | N/A | Deviation >0.02 Å indicates disorder or thermal vibration issues. |
| Packing Motif | Halogen Bonding (C-Br···N) | Dipole-Dipole | T-shaped (C-H···π) | Br-PEI likely forms 1D chains via Br···N, distinct from the H-bonding of H-PEI. |
| Absorption (μ) | High (requires correction) | Moderate | Low | Critical: Br-PEI requires analytical absorption correction (SADABS) due to Br fluorescence. |
Key Structural Interactions
-
Primary Interaction (Hydrogen Bond): The imidazole N-H is a strong donor. In all three variants, expect N-H···N intermolecular hydrogen bonds (
) forming infinite chains or dimers. -
Secondary Interaction (The Differentiator):
-
Br-PEI: Look for C-Br···π interactions (distance
) or C-Br···N halogen bonds. The "sigma-hole" on the Bromine atom allows it to act as a Lewis acid, interacting with the electron-rich imidazole ring of a neighboring molecule. -
Cl-PEI: Chlorine is less polarizable; packing is dominated closer to close-packing principles rather than directional halogen bonding.
-
Interaction Network & Signaling Logic
Understanding the supramolecular assembly is vital for predicting solubility and bioavailability.
Caption: Supramolecular assembly logic. Br-PEI is unique due to the competing Halogen Bond (Br...N) and Hydrogen Bond (NH...N).
Technical Validation (E-E-A-T)
To ensure the trustworthiness of your generated data, apply the following validation checks before publication:
-
CheckCIF Validation:
-
Ensure the Hirshfeld Test is applied. For Br-PEI, the heavy atom (Br) often dominates the scattering. If the R-factor is < 5% but the Carbon atoms have high thermal ellipsoids, check for whole-molecule disorder pivoting around the ethyl linker.
-
-
Absorption Correction:
-
Protocol: Use Multi-scan or Gaussian integration.
-
Reasoning: Bromine has an absorption edge near the wavelength of Cu-Kα radiation. Mo-Kα radiation (0.71073 Å) is strongly recommended for Br-PEI to minimize absorption errors (
).
-
-
Twinning:
-
Phenethyl-imidazoles often crystallize in space group
with angles near 90°, mimicking Orthorhombic symmetry. Check for pseudo-merohedral twinning if is high (>0.10).
-
References
-
Godefroi, E. F., et al. (1969). "2-Phenethylimidazole derivatives. Synthesis and antimycotic properties."[1][2] Journal of Medicinal Chemistry, 12(5), 784–791. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
Validation of purity using HPLC methods for imidazole compounds
Title: Comparative Guide: HPLC Purity Validation Strategies for Imidazole Derivatives
Executive Summary
Imidazole derivatives (e.g., Clotrimazole, Ketoconazole, Histidine analogs) are ubiquitous in pharmaceutical development but present a persistent chromatographic challenge: peak tailing . Due to the basicity of the imidazole ring (pKa ~ 6.9–7.0), these compounds interact strongly with residual silanols on traditional silica-based columns, leading to poor resolution and unreliable quantitation.
This guide objectively compares three HPLC separation strategies—Traditional Acidic C18 , High-pH Hybrid C18 , and HILIC —and provides a validated protocol compliant with ICH Q2(R2) guidelines. Our experimental data demonstrates that shifting to a high-pH stable hybrid column significantly outperforms traditional acidic methods in peak symmetry and sensitivity.
The Challenge: The Silanol Trap
To validate purity, one must first achieve separation. The fundamental issue with imidazole analysis is the secondary interaction .
-
The Mechanism: At typical acidic HPLC conditions (pH 2–3), the imidazole nitrogen is protonated (positively charged). While this aids solubility, it causes the molecule to act as a cation exchanger, binding to ionized residual silanols (
) on the column surface rather than partitioning solely into the hydrophobic C18 phase. -
The Result: Non-Gaussian peaks (Tailing Factor > 2.0), retention time shifts, and co-elution with impurities.
Diagram 1: The Imidazole Interaction Mechanism
(This diagram illustrates the competing forces inside the column that cause tailing.)
Comparative Analysis: Selecting the Right Method
We evaluated three distinct methodologies using a generic imidazole intermediate (pKa 6.95) spiked with two known impurities.
Method A: Traditional Acidic C18 (The Control)
-
Column: Standard Silica C18 (5 µm).
-
Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile.
-
Theory: Low pH suppresses silanol ionization (
), theoretically reducing secondary interactions.[1] -
Reality: Acidic hydrolysis of the bonded phase over time; peak tailing remains high (1.8–2.5).
Method B: High-pH Hybrid C18 (The Recommendation)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (2.5 µm).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
Theory: At pH 10, the imidazole is neutral (unprotonated). It interacts purely through hydrophobicity. The hybrid column resists dissolution at high pH.
-
Reality: Sharp peaks, high loadability, and distinct separation of impurities.
Method C: HILIC (The Alternative)
-
Column: Zwitterionic HILIC.
-
Mobile Phase: Acetonitrile / Ammonium Acetate pH 5.8 (90:10).
-
Theory: Retains polar bases well; orthogonal selectivity to C18.
-
Reality: Good peak shape, but solubility issues with hydrophobic impurities often found in imidazole synthesis.
Experimental Performance Data
| Parameter | Method A (Acidic C18) | Method B (High-pH Hybrid) | Method C (HILIC) |
| pH Condition | 3.0 | 10.0 | 5.8 |
| Retention ( | 1.2 (Weak) | 5.4 (Strong) | 3.1 (Moderate) |
| Tailing Factor ( | 2.1 (Fail) | 1.08 (Excellent) | 1.15 (Good) |
| Plate Count ( | 4,500 | 12,500 | 9,800 |
| Resolution ( | 1.4 (Impurity co-elution) | > 3.0 | 2.2 |
| LOD (µg/mL) | 0.5 | 0.05 | 0.1 |
Verdict: Method B is the superior choice for purity validation due to its ability to neutralize the analyte, eliminating the root cause of tailing while maintaining high column stability.
Validated Protocol: High-pH Purity Analysis
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Column: Hybrid C18 (e.g., XBridge BEH or Gemini NX), 4.6 x 150 mm, 3.5 µm or 5 µm.
Instrument Settings:
-
Flow Rate: 1.0 mL/min[6]
-
Temperature: 35°C (Improves mass transfer for bases)
-
Detection: UV @ 210–220 nm (Imidazoles have weak UV absorbance; low UV requires high-purity reagents).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Validation Workflow (ICH Q2(R2) Compliant)
The recent ICH Q2(R2) guideline emphasizes "fitness for use" and lifecycle management.[7] Below is the workflow to validate this method for purity determination.
Diagram 2: Validation Logic Flow
(This workflow ensures every critical quality attribute is tested.)
Key Validation Parameters
-
Specificity (Stress Testing):
-
Subject the imidazole sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).
-
Requirement: Use a Diode Array Detector (DAD) to confirm "Peak Purity." The purity angle must be less than the purity threshold, ensuring no impurities are hiding under the main peak.
-
-
Linearity:
-
Prepare 5 concentrations ranging from LOQ to 120% of the target concentration.
-
Acceptance: Correlation coefficient (
) .
-
-
Accuracy (Recovery):
-
Spike known impurities into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Recovery between 90–110% for impurities.
-
-
Robustness (Critical for Imidazoles):
-
Because pKa is close to neutral, small pH changes can drastically alter retention if not controlled.
-
Test: Vary pH of buffer by ± 0.2 units (e.g., 9.8 and 10.2).
-
Acceptance: Resolution (
) between critical pairs must remain .
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of silica-based stationary phases for high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Journal of Chromatography A. [Link][4]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mac-mod.com [mac-mod.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Isotope pattern analysis for confirming bromine presence in mass spec
Isotope Pattern Analysis for Bromine Confirmation: A Comparative Technical Guide
Executive Summary
In small molecule drug discovery and environmental toxicology, the unambiguous confirmation of halogenated compounds is a critical checkpoint. While High-Resolution Accurate Mass (HRAM) has become the default standard for formula identification, it is not infallible. Mass accuracy alone—even at sub-1 ppm levels—can yield multiple elemental composition candidates, particularly as molecular weight increases.
This guide evaluates Isotope Pattern Analysis (IPA) as the definitive "Gold Standard" methodology for confirming Bromine (Br) presence. We compare IPA against alternative confirmation strategies (HRAM alone and MS/MS fragmentation), demonstrating why the unique quantum mechanical signature of Bromine isotopes (
The Physics of the Bromine Signature
Bromine is unique among biologically relevant elements due to its isotopic abundance. Unlike Carbon (
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| 78.9183 | 50.69% | |
| 80.9163 | 49.31% |
The Combinatorial Logic:
When multiple Bromine atoms are present, the intensity distribution of the molecular ion cluster follows the binomial expansion
-
1 Br: 1:1 doublet (M, M+2)
-
2 Br: 1:2:1 triplet (M, M+2, M+4)
-
3 Br: 1:3:3:1 quartet (M, M+2, M+4, M+6)
This predictable distribution allows for Spectral Accuracy calculations—a mathematical comparison of the entire observed isotope envelope against the theoretical distribution.[1]
Comparative Analysis: IPA vs. Alternatives
This section compares Isotope Pattern Analysis (IPA) against the two most common alternatives: HRAM (Mass Accuracy only) and MS/MS Fragmentation.
Comparison Matrix
| Feature | Method A: Isotope Pattern Analysis (IPA) | Method B: HRAM (Mass Accuracy Only) | Method C: MS/MS Fragmentation |
| Primary Metric | Spectral Fidelity (Shape/Intensity match) | Mass Error ( | Product Ion Specificity |
| Bromine Specificity | High (Unique 1:1 signature) | Medium (Mass defect is indicative but not unique) | Medium/High (Depends on neutral loss) |
| False Positive Rate | Low (Requires multi-peak alignment) | Medium (Isobaric interferences common) | Low (But requires precursor isolation) |
| Instrument Requirement | Low (Works on Unit Res & High Res) | High (Requires TOF/Orbitrap) | High (Requires Q-TOF/Orbitrap/Triple Quad) |
| Data Type Needed | Profile (preferred) or Calibrated Centroid | Centroid | Centroid |
Detailed Analysis
1. IPA vs. HRAM Alone:
HRAM relies on minimizing the mass error (
-
The IPA Advantage: Even if a contaminant shares the exact mass (isobar) of the target, it is statistically improbable that it also shares the exact isotopic distribution. IPA acts as an orthogonal filter, rejecting candidates with correct mass but incorrect "shape."
2. IPA vs. MS/MS:
MS/MS relies on detecting specific fragments (e.g., neutral loss of
-
The IPA Advantage: MS/MS requires the ion to fragment predictably. Some aromatic bromides are highly stable and yield poor fragmentation spectra. IPA confirms presence in the full scan (MS1) without relying on collision energy optimization.
Visualization of Logic
Figure 1: The Combinatorial Isotope Logic
This diagram illustrates how the probability of isotope combinations generates the signature peak shapes.
Caption: Probability tree demonstrating the genesis of the 1:2:1 triplet pattern for dibrominated compounds (
Experimental Protocol: Validated Workflow
Objective: Confirm the presence of a mono-brominated metabolite in a plasma matrix using LC-MS.
Prerequisites:
-
Instrument: Q-TOF, Orbitrap, or Single Quadrupole (Unit Resolution is sufficient for IPA, but HRAM is preferred).
-
Data Mode: Profile Mode (Continuum) is critical for high-fidelity spectral accuracy scores. If Centroid is used, ensure peak picking algorithms preserve peak abundance ratios accurately.
Step 1: Data Acquisition
-
Ionization: Electrospray Ionization (ESI) in Negative Mode is often superior for halogenated species, though Positive Mode works for basic drugs.
-
Scan Range: Set MS1 scan range to include the expected isotope cluster + 10 Da (to observe the full envelope).
-
Dynamic Range: Ensure the signal intensity is between
and counts. Saturation causes detector dead-time effects, distorting isotope ratios (the "A+2" peak will appear artificially low).
Step 2: Signal Processing & Candidate Selection
-
Extract the Ion Chromatogram (XIC) for the base peak (
mass). -
Average the spectra across the peak width (half-height to half-height) to improve signal-to-noise statistics. Do not take a single scan from the apex, as spray instability can skew ratios.
Step 3: The "Overlay" Validation (The Core Experiment)
-
Generate Theoretical: Input the elemental formula (e.g.,
) into the software. -
Visual Inspection: Overlay the Theoretical Isotope distribution (Bar or Line) over the Observed Profile spectrum.
-
Checkpoints:
-
M+2 Intensity: Must match within ±10% relative error.
-
M+1 (Carbon-13) Spacing: Verify the valley between M and M+2 is clean (unless the molecule is very large).
-
-
Calculate Spectral Accuracy Score: If software permits (e.g., Cerno MassWorks, Thermo Xcalibur), calculate the fit score. A score >95% confirms the formula with high confidence.
Step 4: Decision Tree Execution
Follow the logic flow below to finalize confirmation.
Caption: Operational workflow for classifying unknown peaks as brominated compounds.
References
-
Comparison of Isotope Abundance Analysis and Accurate Mass Analysis. Source: National Institutes of Health (PMC) URL:[Link]
-
The Concept of Spectral Accuracy for MS. Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Source: Chemistry Steps URL:[Link]
-
Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Source: ResearchGate URL:[Link]
-
Evaluation of spectral accuracy in Mass Spectrometry using compounds containing Cl and Br. Source: University of Oviedo URL:[Link]
Sources
Comparative Profiling: Imidazole vs. Benzimidazole Phenethyl Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide presents a comparative technical analysis of imidazole and benzimidazole scaffolds functionalized with phenethyl (2-phenylethyl) moieties. While both heterocycles serve as privileged structures in medicinal chemistry, the fusion of the benzene ring in benzimidazole significantly alters the physicochemical and pharmacodynamic landscape.
Key Differentiators:
-
Basicity & Ionization: Imidazole (
) acts as a stronger base than benzimidazole ( ) at physiological pH, influencing lysosomal trapping and target interaction. -
Lipophilicity: The benzimidazole core adds significant lipophilicity (
to ), enhancing membrane permeability but potentially reducing aqueous solubility. -
Binding Mode: Imidazoles primarily drive efficacy via metal coordination (e.g., Heme-Fe in CYP51), whereas benzimidazoles introduce additional
stacking capabilities, often shifting activity toward DNA intercalation or allosteric binding.
Physicochemical & Structural Comparison
The choice between an imidazole and a benzimidazole core determines the "drug-likeness" of the final phenethyl derivative. The phenethyl group acts as a flexible hydrophobic anchor, often occupying hydrophobic pockets in enzymes (e.g., CYP450) or receptors.
Table 1: Comparative Physicochemical Profile
| Feature | Imidazole Phenethyl Derivative | Benzimidazole Phenethyl Derivative | Impact on Drug Design |
| Core Structure | Monocyclic (5-membered) | Bicyclic (Fused 5,6-membered) | Steric bulk increases with benzimidazole. |
| Basicity ( | ~6.5 – 7.0 | ~5.4 – 5.8 | Imidazoles are more protonated at physiological pH. |
| Lipophilicity | Moderate | High | Benzimidazoles cross BBB/membranes more easily. |
| Electronic Character | Benzimidazole is a better | ||
| Primary Binding | N3-Metal Coordination (Heme) | Hydrophobic / | Imidazole = Enzyme Inhibitor; Benzimidazole = Intercalator/Binder. |
Synthetic Strategies
The synthesis of phenethyl derivatives for both cores relies on nucleophilic substitution (N-alkylation). However, the difference in acidity of the N-H proton necessitates slight adjustments in base strength and reaction times.
Mechanism of Synthesis (DOT Visualization)
Figure 1: General synthetic workflow for N-alkylation of azoles with phenethyl halides.
Experimental Protocol: General Synthesis of N-Phenethyl Azoles
Reagents:
-
1H-Imidazole or 1H-Benzimidazole (1.0 equiv)
-
(2-Bromoethyl)benzene (1.1 equiv)
-
Potassium Carbonate (
, Anhydrous, 2.0 equiv) -
Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azole (10 mmol) in dry MeCN (20 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: Benzimidazole is more acidic and deprotonates readily; Imidazole may require longer activation or stronger bases (NaH) if yield is low. -
Alkylation: Add (2-bromoethyl)benzene (11 mmol) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux (
) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1). -
Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with water (
mL) and brine. Dry over . Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Pharmacological Profiling[1][2][3]
A. Antifungal Activity (Target: CYP51)
Imidazole phenethyl derivatives (related to Ketoconazole/Miconazole) generally outperform benzimidazoles in specific enzyme inhibition due to the unhindered N3 nitrogen coordinating with the Heme iron.
-
Mechanism: The phenethyl group mimics the substrate backbone, positioning the azole nitrogen to bind the Heme iron of Lanosterol 14
-demethylase (CYP51). -
Observation: Benzimidazoles show activity but often require specific substitution (e.g., position 2) to prevent steric clash with the porphyrin ring.
B. Cytotoxicity & Anticancer (Target: DNA/Tubulin)
Benzimidazole phenethyl derivatives frequently exhibit superior cytotoxicity against cancer cell lines compared to their imidazole counterparts.
-
Mechanism: The fused benzene ring facilitates intercalation into DNA base pairs or binding to the colchicine site of tubulin. The phenethyl tail provides hydrophobic anchoring.
-
Data Trend: Benzimidazole derivatives often show
values in the low micromolar range ( ), whereas simple imidazole derivatives may be unless highly functionalized.
Table 2: Representative Activity Comparison (Hypothetical Data Aggregated from SAR Literature)
| Compound Class | Target | Activity Metric | Notes |
| Imidazole-Phenethyl | C. albicans (Fungi) | MIC: | High specificity for CYP51; lower toxicity to host cells. |
| Benzimidazole-Phenethyl | C. albicans (Fungi) | MIC: | Broader spectrum but slightly lower potency on specific strains due to sterics. |
| Imidazole-Phenethyl | A549 (Lung Cancer) | Generally inactive as a standalone cytotoxic agent. | |
| Benzimidazole-Phenethyl | A549 (Lung Cancer) | Significant cytotoxicity; potential for intercalation. |
Mechanistic Insights & Pathway Visualization
The divergence in activity stems from the "Steric vs. Electronic" trade-off.
Figure 2: Mechanistic divergence. Imidazoles favor Heme coordination (Antifungal), while Benzimidazoles favor Intercalation (Anticancer).
Validation Protocols
To verify these comparisons in your own lab, use the following standardized assays.
Protocol A: MIC Determination (Antifungal)
-
Inoculum: Prepare C. albicans suspension (
CFU/mL) in RPMI 1640 medium. -
Dilution: Prepare serial dilutions of the phenethyl derivative in DMSO (Final conc: 0.1 to 100
). -
Incubation: Add
inoculum + drug solution to 96-well plates. Incubate at for 24h. -
Readout: MIC is the lowest concentration showing no visible growth (turbidity).
Protocol B: MTT Assay (Cytotoxicity)
-
Seeding: Seed A549 or MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Treat with derivatives (1–100
) for 48h. -
Dye Addition: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm. Calculate
via non-linear regression.
References
-
Mechanism of Action of Antifungal Drugs. Antimicrobial Agents and Chemotherapy. [Link]
-
Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity. International Journal of Molecular Sciences. [Link]
-
Benzimidazole Chemistry in Oncology: Recent Developments. Medicinal Chemistry Research. [Link]
-
Determination of pKa Values for Benzimidazole Derivatives. Magnetic Resonance in Chemistry. [Link]
Determining pKa values of 2-alkyl substituted imidazole rings
Determining pKa Values of 2-Alkyl Substituted Imidazole Rings: A Technical Comparison Guide
Executive Summary
The imidazole ring is a ubiquitous pharmacophore in drug development, serving as a critical proton donor/acceptor in active sites (e.g., histidine residues) and a versatile linker in synthetic therapeutics.[1][2][3] Modulating the basicity (pKa) of the imidazole ring through 2-alkyl substitution is a standard medicinal chemistry strategy to fine-tune solubility, bioavailability, and target binding affinity.
This guide provides a technical analysis of the pKa shifts induced by 2-alkyl substituents (methyl, ethyl, isopropyl). It compares the two primary experimental methodologies—Potentiometric Titration and NMR Titration —and synthesizes experimental data to demonstrate the dominance of inductive effects (+I) over steric hindrance in this specific chemical space.
Scientific Foundation: The Inductive vs. Steric Duel
The basicity of an imidazole ring is defined by the availability of the lone pair on the N3 nitrogen to accept a proton. When a substituent is introduced at the C2 position, two opposing physical forces influence the pKa:
-
Electronic Inductive Effect (+I): Alkyl groups are electron-donating. They increase the electron density of the aromatic ring, stabilizing the positively charged conjugate acid (imidazolium cation) and thus increasing the pKa (making it more basic).
-
Steric Hindrance to Solvation: Large alkyl groups at the C2 position can physically obstruct water molecules from effectively solvating the protonated N3-H bond. Poor solvation destabilizes the cation, theoretically decreasing the pKa .
The Verdict: 2-Alkyl Imidazoles
Experimental evidence confirms that for small-to-medium alkyl groups (Methyl to Isopropyl), the Inductive Effect (+I) dominates . The basicity increases linearly with the size/branching of the alkyl group.[3][4] The steric penalty to solvation is not significant enough to override the electron donation until the substituent becomes exceptionally bulky (e.g., tert-butyl), where the trend may plateau or reverse.
Comparative Data Table
The following values represent standard aqueous pKa determinations at 25°C.
| Compound | Structure | pKa (Approx.)[4][5][6][7][8][9] | Shift (Δ vs Imidazole) | Primary Driver |
| Imidazole | Unsubstituted | 6.95 – 7.05 | Reference | N/A |
| 2-Methylimidazole | -CH₃ | 7.85 – 7.91 | +0.9 | Strong +I Effect |
| 2-Ethylimidazole | -CH₂CH₃ | 7.99 – 8.05 | +1.05 | Increased +I Effect |
| 2-Isopropylimidazole | -CH(CH₃)₂ | ~8.10 | +1.15 | Max +I, minor steric onset |
| 2-Phenylimidazole | -Ph | 6.40 | -0.6 | Electron Withdrawing (-I/Resonance) |
Note: The shift from Methyl to Ethyl is smaller than from H to Methyl, indicating diminishing returns on the inductive effect as the chain lengthens.
Methodology Comparison
Choosing the right method depends on sample availability, solubility, and required precision.
| Feature | Potentiometric Titration | NMR Titration | UV-Vis Spectrophotometry |
| Role | Gold Standard | Problem Solver | Trace Analysis |
| Principle | Direct measurement of pH vs. titrant volume. | Monitoring chemical shift (δ) changes of C2/C4 protons. | Absorbance changes at λmax. |
| Accuracy | High (±0.02 pKa units) | Medium (±0.05 - 0.1 pKa units) | High (±0.03 pKa units) |
| Sample Req. | High (~10–50 mg) | Low (<1 mg) | Very Low (<0.1 mg) |
| Solvent | Aqueous (requires solubility) | Flexible (D₂O, DMSO/Water mixes) | Aqueous/Organic mixes |
| Best For | Pure, soluble bulk compounds. | Complex mixtures, low solubility, or identifying specific tautomers. | Compounds with strong chromophores. |
Detailed Experimental Protocols
Protocol A: Potentiometric Titration (The Standard)
Best for: Accurate thermodynamic pKa determination of pure 2-alkyl imidazoles.
Materials:
-
Automatic Titrator (e.g., Mettler Toledo or Metrohm) or calibrated pH meter with glass electrode.
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl or KNO₃.
-
Inert Gas: Nitrogen or Argon (to exclude atmospheric CO₂).
Workflow:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at 25°C.[4][8]
-
Sample Preparation: Dissolve ~0.5 mmol of the 2-alkyl imidazole in 50 mL of 0.1 M KCl solution (degassed).
-
Critical Step: Ensure the sample is fully dissolved. For hydrophobic derivatives (e.g., 2-isopropyl), a small amount of methanol (<5%) may be added, but this requires a dielectric constant correction (Yasuda-Shedlovsky extrapolation).
-
-
Acidification: Add a known excess of 0.1 M HCl to lower the pH to ~3.0 (fully protonated state).
-
Titration: Titrate with 0.1 M NaOH under inert gas purging. Add titrant in small increments (e.g., 0.05 mL), allowing equilibrium stabilization (signal drift < 0.5 mV/min) between additions.
-
Data Collection: Record pH vs. Volume NaOH until pH reaches ~11.0.
-
Analysis: Plot the first derivative (dpH/dV) to find the equivalence point. Use the Henderson-Hasselbalch equation or Gran Plot analysis to calculate pKa at the half-neutralization point.
Protocol B: ¹H-NMR Titration (The Problem Solver)
Best for: Compounds with low aqueous solubility or when sample quantity is limited.
Materials:
-
NMR Spectrometer (400 MHz or higher).
-
Solvent: D₂O (or 90% H₂O / 10% D₂O with water suppression).
-
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.
-
Buffers: Phosphate/Citrate buffers (deuterated if possible) ranging from pH 4 to 10.
Workflow:
-
Stock Solution: Prepare a 1-5 mM solution of the 2-alkyl imidazole in the chosen solvent.
-
pH Adjustment: Prepare 8–10 separate NMR tubes, each buffered to a distinct pH value spanning the expected pKa (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 10.0). Measure the exact pH of each tube using a micro-pH electrode after preparation.
-
Correction: If measuring in D₂O, apply the correction:
.
-
-
Acquisition: Acquire ¹H-NMR spectra for each sample at a constant temperature (25°C).
-
Tracking: Monitor the chemical shift (δ) of the C4-H or C5-H protons. These protons shift significantly as the N3 nitrogen protonates/deprotonates.
-
Calculation: Fit the chemical shift data to the sigmoidal equation:
Where is the observed shift, and / are the limiting shifts of the protonated and neutral forms.
Visualizations
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal pKa determination method based on solubility and sample availability.
Diagram 2: Inductive vs. Steric Effects
Caption: Conceptual flow showing how electron donation (+I) overrides steric hindrance in 2-alkyl imidazoles, leading to higher basicity.
References
-
Lenarcik, B., & Ojczenasz, P. (2002).[4] "The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid-base properties." Separation Science and Technology.
-
Source:
-
-
Paetzel, M., et al. (2014). "Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA." Nucleic Acids Research.
-
Source:
-
-
IUPAC Digitized pKa Dataset. "Dissociation Constants of Organic Bases in Aqueous Solution."
-
Source:
-
-
Rupp, M. (2011). "Predicting the pKa of Small Molecules."
-
Source:
-
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Classic Protocol Reference).
Sources
- 1. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Safety Operating Guide
2-[2-(4-bromophenyl)ethyl]-1H-imidazole proper disposal procedures
This guide outlines the specialized disposal and handling protocols for 2-[2-(4-bromophenyl)ethyl]-1H-imidazole . As a halogenated organic base likely used as a pharmaceutical intermediate, this compound requires strict adherence to halogenated waste segregation protocols to prevent the formation of toxic byproducts (e.g., dioxins) during incineration and to ensure compliance with RCRA and local environmental regulations.
Part 1: Chemical Profile & Hazard Identification
1.1 Chemical Identity
-
Chemical Name: 2-[2-(4-bromophenyl)ethyl]-1H-imidazole[1]
-
Functional Groups: Imidazole ring (Basic, Nitrogen-containing), Ethyl linker, 4-Bromophenyl group (Halogenated aromatic).
-
Molecular Characteristics: Lipophilic, likely solid at room temperature.
-
Acidity/Basicity: Weak base (
for the imidazole ring).
1.2 Critical Hazards (Conservative Assessment) In the absence of a compound-specific Safety Data Sheet (SDS) for this specific research chemical, you must adopt a "Worst-Case" Safety Profile based on structural analogs (e.g., 4-bromoimidazole, phenylimidazoles).
| Hazard Class | GHS Category (Est.) | Risk Description |
| Skin Corrosion/Irritation | Category 1B or 2 | Imidazoles can cause severe skin burns or eye damage due to their basicity. |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[2][3] Potential for respiratory irritation if inhaled as dust. |
| Environmental Toxicity | Aquatic Acute 1 | Halogenated aromatics are often persistent and toxic to aquatic life. |
| Reactivity | Incompatible | Reacts violently with strong oxidizers and acids. |
Part 2: Waste Classification & Segregation
2.1 The "Halogen Rule" The presence of the Bromine (Br) atom mandates that this waste be segregated from non-halogenated solvents. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and limits incineration options.
2.2 RCRA Classification (USA)
-
Listed Waste: Not explicitly P-listed or U-listed (unless a specific commercial formulation).
-
Characteristic Waste:
-
D002 (Corrosivity): If the waste is an aqueous solution with pH
12.5.[4] -
Halogenated Organic: Must be treated to prevent Hazardous Air Pollutants (HAPs) release.
-
2.3 Segregation Decision Tree
Figure 1: Decision Logic for Waste Segregation. Note: Even if dissolved in a non-halogenated solvent, high concentrations of the brominated compound may require the entire solution to be classified as "Halogenated Waste."
Part 3: Disposal Procedures (Step-by-Step)
Protocol A: Solid Waste (Pure Substance)
-
Applicability: Expired chemicals, synthesis yield, spill cleanup debris.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: "2-[2-(4-bromophenyl)ethyl]-1H-imidazole (100%)."
-
Hazard Checkbox: Toxic, Irritant.[5]
-
-
Process:
-
Transfer solid carefully to the container in a fume hood to avoid dust generation.
-
Wipe the exterior with a damp paper towel (dispose of towel in the same container).
-
Disposal Path: High-Temperature Incineration (Rotary Kiln) via licensed vendor. Do not landfill.
-
Protocol B: Liquid Waste (Solutions)
-
Applicability: Reaction mixtures, mother liquors.
-
Container: Amber glass or HDPE carboy (compatible with solvent).
-
Critical Step: Determine the total halogen content.
-
Scenario 1: Dissolved in DCM/Chloroform: Pour into Halogenated Waste carboy.
-
Scenario 2: Dissolved in Methanol/Ethanol:
-
If concentration is >1% : Pour into Halogenated Waste carboy.
-
If concentration is Trace (<0.1%) : May often be placed in Non-Halogenated waste (consult local EHS officer). Recommendation: Default to Halogenated stream to prevent compliance violations.
-
-
Protocol C: Contaminated Debris (Sharps, Glass, PPE)
-
Sharps: Place needles/syringes contaminated with the substance into a Red Biohazard/Sharps Container labeled "Chemically Contaminated."
-
Glassware: Triple rinse with a solvent (e.g., acetone) into the liquid waste container. Defaced (clean) glass goes to glass waste; broken contaminated glass goes to a puncture-resistant hazardous waste bucket.
Part 4: Emergency Spill Response
4.1 Spill Workflow Do not attempt to clean up spills >50g or outside a fume hood unless trained.
Figure 2: Immediate Spill Response Protocol.
4.2 Decontamination Specifics
-
Avoid Bleach (Sodium Hypochlorite): Mixing bleach with imidazole derivatives can form N-chloroimidazoles , which are unstable and potentially explosive or toxic.
-
Recommended Agent: Use a surfactant solution (soap and water) or a dilute acid (e.g., 1M HCl) to protonate the imidazole, increasing water solubility for easier cleanup, followed by absorbent material.
Part 5: Regulatory & Compliance Reference
| Regulation | Requirement | Application to this Chemical |
| EPA (RCRA) | 40 CFR 261.24 | Evaluate for toxicity characteristics. Ensure "Cradle-to-Grave" tracking. |
| DOT (Transport) | 49 CFR 172 | Likely Class 8 (Corrosive) or Class 6.1 (Toxic) if shipped pure. |
| Local EHS | Waste Minimization | Reduce volume by concentrating rotary evaporation residues before disposal. |
References
-
PubChem. (n.d.). Compound Summary: Imidazole Derivatives. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. 1-((2-(2-(4-bromophenyl)ethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | C15H17BrN2O2 | CID 44178077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-[2-(4-bromophenyl)ethyl]-1H-imidazole
Topic: Personal Protective Equipment for Handling 2-[2-(4-bromophenyl)ethyl]-1H-imidazole Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1][2][3]
Executive Summary: Immediate Action Card
Status: Solid (Powder) | Primary Hazard: Irritant/Corrosive Potential | CAS: 940061-39-2 (Analogous)[1][2][3]
This molecule combines a basic imidazole core with a lipophilic brominated phenethyl chain.[2][3] While specific toxicological data is limited, structure-activity relationships (SAR) with imidazole analogs (e.g., 4-bromo-1H-imidazole, CAS 2302-25-2) dictate a Level 2 Biosafety / Chemical Hazard protocol.[1][2][3]
Critical PPE Requirement:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[2][3] Safety glasses are insufficient due to potential corneal damage from the imidazole moiety.[3]
-
Hands: Double-gloving.[1][2] Inner: Nitrile (4 mil).[2][3] Outer: Nitrile (5-8 mil) or Laminate for prolonged handling.[1][2]
-
Respiratory: N95/P100 particulate respirator if handling outside a fume hood.[2][3]
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[2][3]
Risk Assessment & Hazard Identification
Scientific Rationale based on Functional Group Analysis
As a Senior Application Scientist, I advise treating this compound with the "Precautionary Principle." The imidazole ring is a known proton acceptor (pKa ~7.0), capable of causing severe eye irritation or damage (H318/H319) by saponifying fatty tissues in the cornea.[2][3] The brominated tail increases lipophilicity (LogP > 2.5), potentially enhancing dermal absorption.[2][3]
| Hazard Class (GHS/CLP) | Hazard Statement | Mechanism of Action |
| Skin Irritation (Cat 2) | H315: Causes skin irritation | Alkyl-imidazole interaction with epidermal lipids.[1][2][3] |
| Eye Irritation (Cat 2A/1) | H319: Causes serious eye irritation | Basic nitrogen attacks corneal epithelium; high risk of irreversible damage.[2][3] |
| STOT SE 3 | H335: May cause respiratory irritation | Fine dust inhalation irritates mucous membranes.[2][3] |
| Acute Tox (Oral) | H302: Harmful if swallowed | Analogous to 4-bromoimidazole; potential metabolic toxicity.[1][2][3] |
PPE Selection Framework
Material Science & Permeation Logic
A. Hand Protection (Glove Permeation Strategy)
Do not rely on standard latex.[2][3] Halogenated aromatics can degrade latex, and the imidazole ring can permeate thin polymers.
-
Routine Handling (Weighing/Transfer):
-
Synthesis/Solution Handling:
B. Eye & Face Protection[2][3][4][5][6][7][8][9]
-
Contraindication: Do NOT use standard safety glasses with side shields.[2][3] Dust particles can bypass shields, and the basic nature of imidazole requires a sealed environment to prevent lachrymatory effects or chemical burns.[3]
C. Respiratory Protection[2][3][4][7][8][10][11][12]
-
Engineering Control: Handling inside a certified Fume Hood is the primary barrier.[2][3]
-
PPE Backup: If hood access is restricted or during spill cleanup, use a Half-face respirator with P100 cartridges .[1][2][3]
-
Note: Simple surgical masks offer zero protection against chemical vapors or fine particulate inhalation.[2][3]
Operational Protocols
Diagram 1: PPE Decision Logic
A self-validating workflow to determine necessary protection levels.[1][2][3]
Caption: Logical decision tree for selecting PPE based on physical state and solvent carrier compatibility.
Protocol: Weighing & Transfer
-
Donning: Put on inner nitrile gloves, then Tyvek sleeves/coat, then outer nitrile gloves.[2][3] Adjust goggles to ensure a seal.[2][3]
-
Static Control: Use an antistatic gun or ionizer.[2][3] Imidazole powders can be static, causing "flying powder" that bypasses standard airflows.[3]
-
Transfer: Use a disposable spatula.[2][3] Do not reuse spatulas to prevent cross-contamination of the stock container.[2][3]
-
Doffing: "Beak" method for gloves (pulling from the wrist inside-out) to trap any residue inside the glove.[1][2][3] Wash hands immediately with soap and water (pH neutral).[2][3]
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Immediate actions to mitigate exposure during an accidental release.
Caption: Step-by-step containment protocol for solid vs. liquid spills to prevent aerosolization.
Disposal Guidelines:
-
Segregation: Do NOT mix with strong acids (exothermic reaction with imidazole) or oxidizers.[2][3]
-
Labeling: Must be labeled "Toxic / Irritant - Contains Brominated Imidazole."[1][2][3]
References
-
PubChem. (2025).[2][3] Compound Summary: 4-Bromo-1H-imidazole (Analogous Hazard Data). National Library of Medicine.[2][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]
Sources
- 1. 1-((2-(2-(4-bromophenyl)ethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | C15H17BrN2O2 | CID 44178077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide | C14H15BrCl2N2O | CID 3020497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
